2-Chloro-6-(difluoromethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNNYHKAEYWADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744663 | |
| Record name | 2-Chloro-6-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-45-3 | |
| Record name | 2-Chloro-6-(difluoromethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-(difluoromethoxy)pyridine
CAS Number: 1214377-45-3
Introduction
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into molecular frameworks can profoundly influence key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 2-Chloro-6-(difluoromethoxy)pyridine is a key building block that offers a unique combination of reactive sites and fluorine modulation, making it a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of its synthesis, characterization, reactivity, and safe handling, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is fundamental to its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1214377-45-3 | [Internal Database] |
| Molecular Formula | C₆H₄ClF₂NO | [Internal Database] |
| Molecular Weight | 179.55 g/mol | [Internal Database] |
| Appearance | Colorless to yellow liquid | [Internal Database] |
| Purity | Typically ≥97% | [Internal Database] |
| Storage | Store at 2-8°C under an inert atmosphere | [Internal Database] |
Safety and Handling:
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic strategy can be devised based on established methodologies for analogous pyridine derivatives. A plausible two-step approach starting from the commercially available 2,6-dichloropyridine is outlined below.
Step 1: Selective Monosubstitution with Sodium Hydroxide
The initial step involves the selective nucleophilic aromatic substitution of one chlorine atom in 2,6-dichloropyridine with a hydroxyl group. The two chlorine atoms are electronically equivalent, and controlling the stoichiometry of the nucleophile is key to achieving monosubstitution.
Experimental Protocol: Synthesis of 6-Chloro-2-hydroxypyridine
-
To a stirred solution of 2,6-dichloropyridine (1 equiv.) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium hydroxide (1 equiv.) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of ~5-6 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-chloro-2-hydroxypyridine.
Step 2: Difluoromethylation of 6-Chloro-2-hydroxypyridine
The second step involves the introduction of the difluoromethoxy group. This is typically achieved by reacting the hydroxyl group with a difluoromethylating agent, such as chlorodifluoromethane (Freon-22) or a more modern equivalent like sodium chlorodifluoroacetate, under basic conditions.
Experimental Protocol: Synthesis of this compound
-
In a sealed reaction vessel, suspend 6-chloro-2-hydroxypyridine (1 equiv.) and a suitable base (e.g., potassium carbonate, 2-3 equiv.) in a polar aprotic solvent like DMF.
-
Introduce the difluoromethylating agent. If using a gaseous reagent like chlorodifluoromethane, this will require a pressure-rated reactor.
-
Heat the mixture to 100-120°C and maintain vigorous stirring. The reaction progress can be monitored by GC-MS.
-
After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Proposed two-step synthesis of this compound.
Structural Characterization: A Predictive Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The proton at the 4-position will likely appear as a triplet, while the protons at the 3- and 5-positions will appear as doublets. The difluoromethoxy group will exhibit a characteristic triplet due to coupling with the two fluorine atoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.2 - 7.4 | Doublet (d) | ~8.0 |
| H-4 | 7.7 - 7.9 | Triplet (t) | ~8.0 |
| H-5 | 7.0 - 7.2 | Doublet (d) | ~8.0 |
| OCHF₂ | 6.5 - 7.0 | Triplet (t) | ~73 (²JHF) |
¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon atom of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms. The carbon atoms of the pyridine ring will show characteristic shifts influenced by the electron-withdrawing chloro and difluoromethoxy substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-3 | ~115 |
| C-4 | ~140 |
| C-5 | ~110 |
| C-6 | ~155 |
| OCHF₂ | ~115 (t, ¹JCF ≈ 240 Hz) |
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be a doublet due to coupling with the proton of the difluoromethyl group. The chemical shift will be in the characteristic range for difluoromethoxy groups.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| OCF₂H | -80 to -90 | Doublet (d) | ~73 (²JHF) |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z = 179. The isotopic pattern of the molecular ion will be characteristic for a compound containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Common fragmentation patterns would involve the loss of the difluoromethoxy group or the chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a strong C-Cl stretching band (typically in the 600-800 cm⁻¹ region). The C-F stretching vibrations of the difluoromethoxy group are expected to appear as strong absorptions in the 1000-1200 cm⁻¹ region.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of the C-Cl bond. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution at the 2-position. Furthermore, the chloro substituent can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino moieties at this position, enabling the rapid generation of diverse compound libraries for biological screening.
The difluoromethoxy group is a bioisostere of a hydroxyl or methoxy group but with significantly altered electronic properties and metabolic stability. Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen and influence the overall electronic distribution of the molecule, which can be crucial for optimizing drug-target interactions.
Caption: Key reactions of this compound.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its unique combination of a reactive chloro group and a metabolically robust, electron-withdrawing difluoromethoxy group provides medicinal chemists with a powerful tool for molecular design and optimization. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for novel fluorinated scaffolds continues to grow, the importance of intermediates like this compound in the development of next-generation therapeutics is set to increase.
References
- Baran, P. S. Pyridine Synthesis: Cliff Notes.
- Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.
- PubChem. 2-Chloro-6-(trifluoromethyl)pyridine.
An In-depth Technical Guide to 2-Chloro-6-(difluoromethoxy)pyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-6-(difluoromethoxy)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, discuss plausible synthetic strategies, and explore its applications as a versatile building block in the creation of novel therapeutic agents.
Core Compound Properties
This compound (CAS Number: 1214377-45-3) is a colorless to yellow liquid at room temperature. Its molecular structure, featuring a pyridine ring substituted with a chlorine atom and a difluoromethoxy group, provides a unique combination of chemical reactivity and physicochemical properties that are highly desirable in modern drug design.
The strategic incorporation of fluorine is a cornerstone of contemporary medicinal chemistry. The difluoromethoxy group, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets by altering its electronic and conformational properties.[1][2] The chlorine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1]
| Property | Value | Source(s) |
| Molecular Formula | C6H4ClF2NO | [3] |
| Molecular Weight | 179.55 g/mol | [3][4] |
| CAS Number | 1214377-45-3 | [3] |
| Physical Form | Colorless to Yellow Liquid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
A potential synthetic pathway could start from a commercially available dichloropyridine derivative. The process would likely involve a selective nucleophilic substitution to introduce the difluoromethoxy group, followed by further modifications if necessary.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a key building block in the synthesis of novel pharmaceutical compounds. The pyridine scaffold is a common motif in many approved drugs, and the introduction of fluorine can enhance their therapeutic properties.[1][2][5]
Key Advantages in Drug Design:
-
Improved Pharmacokinetics: The difluoromethoxy group can increase metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to a longer half-life and improved bioavailability of the drug candidate.[1][2]
-
Enhanced Binding Affinity: The electronic properties of fluorine can lead to stronger interactions with the target protein, potentially increasing the potency of the drug.[1]
-
Modulation of Physicochemical Properties: The lipophilicity of a molecule can be fine-tuned by the incorporation of the difluoromethoxy group, which can be crucial for cell membrane permeability and overall drug-likeness.[1]
-
Versatile Chemical Handle: The chlorine atom at the 2-position provides a reactive site for introducing further diversity into the molecular structure through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[1]
Caption: Role of this compound in generating molecular diversity.
Spectroscopic Characterization (Anticipated)
While the actual spectra are not provided, based on the structure and data for similar compounds, the following spectroscopic features would be expected:
-
¹H NMR: Aromatic protons on the pyridine ring would appear as distinct multiplets in the downfield region. The proton of the difluoromethoxy group would likely appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and one for the difluoromethoxy carbon. The carbon attached to the fluorine atoms would exhibit a characteristic triplet in the proton-coupled spectrum.[6][7][8]
-
¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms of the difluoromethoxy group, likely appearing as a doublet due to coupling with the geminal proton.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9][10]
Hazard Statements:
-
H227: Combustible liquid
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.[9][11]
-
Avoid breathing fumes, mist, or vapors.[9]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[9][12]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
Conclusion
This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a fluorinated moiety and a reactive chlorine handle on a pyridine core offers significant opportunities for the synthesis of novel and potent therapeutic agents with improved pharmacokinetic profiles. Proper handling and an understanding of its chemical reactivity are essential for its effective and safe utilization in the laboratory.
References
- This compound|1214377-45-3. Xian Add-Plus Medicine Technology Co.,Ltd.[Link]
- Pyridine Safety Data Sheet. University of California, Santa Barbara. [Link]
- 2-Chloro-6-(difluoromethyl)pyridine-3-methanol. Chemsrc. [Link]
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. [Link]
- Synthesis of 2-chloro-6-(dichloromethyl)pyridine. PrepChem.com. [Link]
- Process for making 2,6-difluoro pyridine.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
- Experimental 13 C NMR spectrum of 2-Cl-6-MA.
- Pyridine synthesis. Organic Chemistry Portal. [Link]
- 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
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2-Chloro-6-(difluoromethoxy)pyridine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: The Rising Prominence of the Difluoromethoxy Moiety in Modern Chemistry
The difluoromethoxy (OCF₂H) group has emerged as a critical structural motif in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique physicochemical properties, including its ability to act as a lipophilic hydrogen bond donor, enhance metabolic stability, and modulate bioavailability, have made it a highly sought-after functional group in the design of novel bioactive molecules.[1][2] this compound, in particular, represents a valuable building block for the synthesis of more complex molecular architectures, leveraging the reactivity of the chloro-substituent for further functionalization. This guide provides a comprehensive overview of the viable synthetic pathways to this important intermediate, grounded in established chemical principles and supported by contemporary literature.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. This guide will focus on two primary, logically sound pathways derived from the current body of scientific literature:
-
Pathway A: Difluoromethoxylation of 2-Chloro-6-hydroxypyridine. This is a direct and often preferred route, capitalizing on the nucleophilicity of the hydroxyl group.
-
Pathway B: Nucleophilic Substitution of a Dihalo-Pyridine Precursor. This approach involves the displacement of a halide at the 6-position with a difluoromethoxy nucleophile.
Below, we will delve into the technical details of each pathway, providing experimental protocols, mechanistic insights, and supporting data.
Pathway A: Synthesis via Difluoromethoxylation of 2-Chloro-6-hydroxypyridine
This pathway is arguably the most direct approach, commencing with the commercially available or readily synthesized 2-chloro-6-hydroxypyridine. The key transformation is the introduction of the difluoromethyl group onto the oxygen atom of the pyridone tautomer.
Workflow Diagram: Pathway A
Caption: Synthetic workflow for Pathway A.
Step 1 (Optional): Synthesis of 2-Chloro-6-hydroxypyridine
While 6-chloro-2-hydroxypyridine is commercially available, its synthesis from 2,6-dichloropyridine is a well-established procedure.
Experimental Protocol: Alkaline Hydrolysis of 2,6-Dichloropyridine
-
Materials:
-
2,6-Dichloropyridine
-
Potassium Hydroxide (KOH)
-
Tertiary Amyl Alcohol
-
Hydrochloric Acid (HCl)
-
Methanol
-
-
Procedure:
-
A solution of potassium hydroxide in water is prepared.
-
2,6-Dichloropyridine and tertiary amyl alcohol are added to the aqueous KOH solution.
-
The mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the tertiary amyl alcohol is removed by distillation.
-
The aqueous residue is cooled and acidified with concentrated HCl to a pH of 5-6, precipitating the product.
-
The crude product is filtered, washed, and can be further purified by recrystallization from a suitable solvent like methanol.
-
-
Causality of Experimental Choices: The use of a tertiary alcohol, such as t-amyl alcohol, is crucial as it has been shown to facilitate the hydrolysis of 2-chloropyridines, which is otherwise sluggish in the absence of such a co-solvent.[3]
Step 2: Difluoromethoxylation of 2-Chloro-6-hydroxypyridine
The introduction of the difluoromethoxy group can be achieved through various methods. One common approach involves the use of a difluorocarbene precursor.
Experimental Protocol: O-Difluoromethylation
-
Materials:
-
2-Chloro-6-hydroxypyridine
-
Ethyl bromodifluoroacetate (BrCF₂COOEt) or Chlorodifluoromethane (ClCF₂H)
-
A suitable base (e.g., Potassium Carbonate, K₂CO₃)
-
A suitable solvent (e.g., N,N-Dimethylformamide, DMF)
-
-
Procedure:
-
To a solution of 2-chloro-6-hydroxypyridine in an anhydrous polar aprotic solvent such as DMF, a base (e.g., K₂CO₃) is added, and the mixture is stirred to form the corresponding pyridinolate salt.
-
The difluoromethylating agent (e.g., ethyl bromodifluoroacetate) is then added to the reaction mixture.
-
The reaction is heated for a period until completion, monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
-
Mechanistic Insights: The reaction likely proceeds through an initial deprotonation of the hydroxyl group of 2-chloro-6-hydroxypyridine by the base to form a pyridinolate anion. This anion then acts as a nucleophile, attacking the difluoromethylating agent. In the case of ethyl bromodifluoroacetate, this would be followed by hydrolysis and decarboxylation to yield the desired product.[4][5][6]
Pathway B: Synthesis via Nucleophilic Aromatic Substitution
This alternative pathway utilizes a nucleophilic aromatic substitution (SNA) reaction on a di-substituted pyridine, such as 2,6-difluoropyridine or 2-chloro-6-fluoropyridine.
Workflow Diagram: Pathway B
Caption: Synthetic workflow for Pathway B.
Step 1: Synthesis of 2-Chloro-6-fluoropyridine
The starting material for this pathway, 2-chloro-6-fluoropyridine, can be synthesized from 2,6-dichloropyridine via a halogen exchange (Halex) reaction.
Experimental Protocol: Halogen Exchange Reaction
-
Materials:
-
2,6-Dichloropyridine
-
Anhydrous Potassium Fluoride (KF)
-
A high-boiling polar aprotic solvent (e.g., Dimethyl Sulfoxide, DMSO, or Sulfolane)
-
-
Procedure:
-
A mixture of 2,6-dichloropyridine and anhydrous potassium fluoride in a suitable solvent like DMSO is heated to a high temperature (typically >180 °C).[7]
-
The reaction is carried out for several hours, and the progress is monitored by GC.
-
The desired 2-chloro-6-fluoropyridine can be isolated from the reaction mixture by distillation.
-
-
Causality of Experimental Choices: The use of a polar aprotic solvent is essential to solubilize the potassium fluoride and facilitate the nucleophilic substitution of chloride by fluoride. Anhydrous conditions are critical to prevent side reactions.
Step 2: Nucleophilic Aromatic Substitution with a Difluoromethoxy Source
The final step involves the nucleophilic displacement of the fluorine atom in 2-chloro-6-fluoropyridine with a difluoromethoxy nucleophile.
Experimental Protocol: Difluoromethoxylation
-
Materials:
-
2-Chloro-6-fluoropyridine
-
A source of the difluoromethoxy anion (e.g., generated in situ from difluoroacetic acid or its derivatives)
-
A suitable base (e.g., Potassium Carbonate)
-
A suitable solvent (e.g., DMF)
-
-
Procedure:
-
A source for the difluoromethoxy anion is prepared. This can involve the reaction of a suitable difluoromethyl precursor in the presence of a base.
-
2-Chloro-6-fluoropyridine is added to the solution containing the difluoromethoxy nucleophile.
-
The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. The more labile fluorine atom is preferentially displaced.
-
Workup and purification would be similar to that described in Pathway A, Step 2, involving aqueous quench, extraction, and chromatographic purification.
-
-
Mechanistic Insights: The reaction proceeds via a classic SNAr mechanism. The highly electronegative fluorine atom at the 2-position activates the ring towards nucleophilic attack by the difluoromethoxy anion. The attack occurs at the carbon bearing the fluorine, forming a Meisenheimer complex, which then collapses by expelling the fluoride ion to yield the final product.
Data Summary
The following table provides a comparative overview of the key transformations discussed in this guide. Please note that yields are highly dependent on the specific reaction conditions and scale.
| Transformation | Starting Material | Key Reagents | Typical Solvent | Reported Yields | Reference |
| Alkaline Hydrolysis | 2,6-Dichloropyridine | KOH, t-amyl alcohol | Water/t-amyl alcohol | High | [3] |
| O-Difluoromethylation | 2-Chloro-6-hydroxypyridine | BrCF₂COOEt, K₂CO₃ | DMF | Moderate to Good | [4][6] |
| Halogen Exchange | 2,6-Dichloropyridine | KF | DMSO or Sulfolane | High | [7] |
| SNAr Difluoromethoxylation | 2-Chloro-6-fluoropyridine | Difluoromethoxy source, Base | DMF | Variable | N/A |
Conclusion and Future Perspectives
The synthesis of this compound is achievable through logical and well-precedented chemical transformations. Pathway A, involving the direct difluoromethoxylation of 2-chloro-6-hydroxypyridine, appears to be the more straightforward and potentially higher-yielding approach. Pathway B offers a viable alternative, particularly if the dihalo-pyridine precursors are readily available.
The continued interest in fluorine-containing building blocks will undoubtedly drive further innovation in difluoromethoxylation methodologies. The development of more efficient, milder, and scalable protocols, potentially leveraging photoredox catalysis or flow chemistry, will be of significant interest to the scientific community.[1][8] These advancements will further empower researchers and drug development professionals in their quest to design and synthesize the next generation of functional molecules.
References
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing).
- Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC - NIH. (2019-02-11).
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021-06-02).
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo - SciSpace. (2020-08-13).
- US4942239A - Process for the production of 2-hydroxypyridine - Google P
- US4071521A - Process for making 2,6-difluoro pyridine - Google P
- Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PubMed Central.
- 6-Chloro-2-hydroxypyridine 98 16879-02-0 - Sigma-Aldrich.
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A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-(difluoromethoxy)pyridine from 2,6-Dichloropyridine
Abstract
This in-depth technical guide provides a comprehensive overview of a robust and reliable synthetic route for the preparation of 2-Chloro-6-(difluoromethoxy)pyridine, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 2,6-dichloropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development. The guide details a strategic two-step synthetic pathway, involving a selective mono-hydrolysis of the starting material followed by an O-difluoromethoxylation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters. Furthermore, alternative synthetic strategies are explored, and a thorough reference list is provided to support the scientific claims and methodologies presented herein.
Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Discovery
The incorporation of fluorine-containing functional groups into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy group (-OCF₂H), in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. This moiety can enhance metabolic stability, improve membrane permeability, and favorably influence the binding affinity of a molecule to its biological target. Consequently, the development of efficient and scalable synthetic routes to introduce the difluoromethoxy group into heterocyclic systems, such as pyridine, is of paramount importance for the advancement of novel therapeutics.
This guide focuses on the synthesis of this compound, a key intermediate that combines the reactivity of a chloro-substituted pyridine with the beneficial properties of the difluoromethoxy group. The presented methodology starts from the commercially available and cost-effective 2,6-dichloropyridine, offering a practical approach for laboratory and potential pilot-scale production.
Synthetic Strategy: A Two-Step Approach to Selective Functionalization
The direct, selective mono-substitution of the symmetrical 2,6-dichloropyridine presents a significant synthetic challenge. Achieving high selectivity for the mono-difluoromethoxylated product over the di-substituted and unreacted starting material in a single step is often difficult to control. Therefore, a more robust and controllable two-step synthetic strategy is recommended. This approach involves:
-
Selective Mono-hydrolysis: The conversion of one of the chloro-substituents of 2,6-dichloropyridine to a hydroxyl group, yielding 6-chloro-2-pyridone. This intermediate exists in equilibrium with its tautomer, 6-chloropyridin-2-ol.
-
O-Difluoromethoxylation: The subsequent reaction of the pyridone/pyridinol intermediate with a suitable difluoromethoxylation reagent to introduce the -OCF₂H group.
This two-step pathway provides better control over the selectivity and generally results in higher yields of the desired mono-substituted product.
Detailed Experimental Protocols
Step 1: Selective Mono-hydrolysis of 2,6-Dichloropyridine to 6-Chloro-2-pyridone
Reaction Scheme:
An In-depth Technical Guide to Determining the Solubility Profile of 2-Chloro-6-(difluoromethoxy)pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-Chloro-6-(difluoromethoxy)pyridine. This document outlines the theoretical considerations based on the compound's structure, detailed experimental protocols for qualitative and quantitative solubility assessment, and best practices for data interpretation and presentation.
Introduction: Understanding this compound
This compound is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₂NO and a molecular weight of approximately 179.55 g/mol .[1] Its structure, featuring a pyridine ring, a chloro substituent, and a difluoromethoxy group, suggests a molecule with moderate polarity. The presence of electronegative fluorine, chlorine, and nitrogen atoms introduces polar characteristics, while the aromatic ring provides a nonpolar backbone. This balance dictates its solubility in various solvent systems.
Structural Analysis and Solubility Predictions:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially allowing for some solubility in protic solvents.
-
Halogen Substituents: The chloro and difluoromethoxy groups increase the molecule's molecular weight and surface area, which can decrease solubility. The polar C-F and C-Cl bonds may influence interactions with polar solvents.
-
Overall Polarity: The molecule is expected to be largely nonpolar to moderately polar, suggesting good solubility in a range of common organic solvents and limited solubility in aqueous solutions.
Based on this structural analysis, it is hypothesized that this compound will be miscible with many organic solvents but will have low solubility in water. The following experimental protocols are designed to systematically test this hypothesis.
Pre-experimental Considerations: Safety and Materials
2.1 Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: All handling of the compound should be performed in a well-ventilated chemical fume hood.[2]
-
Spill Management: Have appropriate spill containment materials readily available.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
2.2 Required Materials:
-
This compound (purity ≥97%)[1]
-
A selection of analytical grade solvents (see Table 2)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated micropipettes
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Protocols for Solubility Determination
A tiered approach is recommended, starting with qualitative assessments and progressing to more rigorous quantitative analysis.
3.1 Workflow for Solubility Assessment:
Caption: Workflow for determining the solubility of this compound.
3.2 Protocol 1: Qualitative Solubility Screening
This initial screen provides a rapid assessment of solubility in a range of common solvents, guiding the selection of solvents for quantitative analysis.[5][6][7]
Step-by-Step Procedure:
-
Preparation: Dispense 1 mL of each selected solvent into separate, clearly labeled glass vials.
-
Addition of Solute: Add approximately 10 mg of this compound to each vial.
-
Mixing: Cap the vials securely and vortex for 60 seconds.
-
Observation: Visually inspect each vial for the presence of undissolved material.
-
Classification: Classify the solubility based on the observations in Table 1.
Table 1: Qualitative Solubility Classification
| Observation | Classification |
|---|---|
| Clear solution, no visible particles | Soluble |
| Majority of solid dissolves | Partially Soluble |
| No visible dissolution | Insoluble |
3.3 Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[8]
Step-by-Step Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. This ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid aspirating solid particles, take the sample from the upper portion of the solution.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturate with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.
3.4 HPLC Method Development:
A reverse-phase HPLC method is generally suitable for a compound of this nature.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by performing a UV scan of a dilute solution of the compound.
-
Calibration: Prepare a series of calibration standards of known concentrations to establish a standard curve.
Data Presentation and Interpretation
All solubility data should be presented in a clear and organized manner.
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) |
|---|---|---|---|---|
| Water | Aqueous | [Result from Protocol 1] | [Result from Protocol 2] | [Calculated Value] |
| Methanol | Polar Protic | [Result from Protocol 1] | [Result from Protocol 2] | [Calculated Value] |
| Ethanol | Polar Protic | [Result from Protocol 1] | [Result from Protocol 2] | [Calculated Value] |
| Acetone | Polar Aprotic | [Result from Protocol 1] | [Result from Protocol 2] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Result from Protocol 1] | [Result from Protocol 2] | [Calculated Value] |
| Dichloromethane | Halogenated | [Result from Protocol 1] | [Result from Protocol 2] | [Calculated Value] |
| Toluene | Nonpolar | [Result from Protocol 1] | [Result from Protocol 2] | [Calculated Value] |
| Hexane | Nonpolar | [Result from Protocol 1] | [Result from Protocol 2] | [Calculated Value] |
Interpretation of Results:
The collected data will provide a comprehensive solubility profile. For drug development, low aqueous solubility may necessitate formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to improve bioavailability. High solubility in organic solvents is beneficial for synthesis, purification, and certain analytical techniques.
Conclusion
This guide provides a robust framework for the systematic determination of the solubility of this compound. By following these protocols, researchers can generate reliable and accurate solubility data that is critical for applications ranging from chemical synthesis to pharmaceutical development. The emphasis on a structured experimental workflow, from qualitative screening to quantitative analysis, ensures the integrity and utility of the results.
References
- Determination of Solubility Class.
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds.
- How to determine the solubility of organic compounds. Quora.
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- 8. quora.com [quora.com]
An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-6-(difluoromethoxy)pyridine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. The strategic introduction of fluorine-containing substituents has become a powerful tool to modulate the physicochemical and pharmacological properties of these heterocyclic systems. The difluoromethoxy group (-OCF₂H), in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character, making it an attractive moiety for the design of novel therapeutic agents and agrochemicals.
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-6-(difluoromethoxy)pyridine. These predictions are derived from the analysis of spectral data for structurally similar compounds, including 2-chloro-6-substituted pyridines and aromatic compounds bearing a difluoromethoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are discussed below.
The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine ring and one signal for the proton of the difluoromethoxy group.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.70 - 7.80 | t | J ≈ 8.0 Hz | H-4 | The H-4 proton is expected to be a triplet due to coupling with the adjacent H-3 and H-5 protons. Its chemical shift is downfield due to the electron-withdrawing effects of the chloro and difluoromethoxy groups. |
| ~7.00 - 7.10 | d | J ≈ 8.0 Hz | H-5 | The H-5 proton will appear as a doublet, coupled to the H-4 proton. |
| ~6.90 - 7.00 | d | J ≈ 8.0 Hz | H-3 | The H-3 proton will also be a doublet, coupled to the H-4 proton. Its chemical shift is influenced by the adjacent chloro group. |
| ~6.50 - 6.60 | t | ²JHF ≈ 73 Hz | -OCF₂H | The proton of the difluoromethoxy group is expected to be a triplet due to coupling with the two adjacent fluorine atoms. The large two-bond H-F coupling constant is characteristic of this group. |
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the electronegative chlorine, nitrogen, and difluoromethoxy groups will significantly influence the chemical shifts of the pyridine ring carbons.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment | Rationale |
| ~163 - 165 | t (²JCF ≈ 30-35 Hz) | C-6 | The carbon atom attached to the difluoromethoxy group will be significantly downfield and will show a triplet multiplicity due to coupling with the two fluorine atoms. |
| ~150 - 152 | s | C-2 | The carbon atom bearing the chlorine atom will be deshielded and appear as a singlet. |
| ~140 - 142 | s | C-4 | The C-4 carbon is expected to be in the typical aromatic region for pyridines. |
| ~118 - 120 | s | C-5 | The chemical shift of C-5 will be influenced by the adjacent C-6 bearing the -OCF₂H group. |
| ~115 - 117 | t (¹JCF ≈ 255-260 Hz) | -OC F₂H | The carbon of the difluoromethoxy group will exhibit a large one-bond coupling constant with the two fluorine atoms, resulting in a triplet. |
| ~110 - 112 | s | C-3 | The C-3 carbon's chemical shift is influenced by the adjacent chloro group. |
The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethoxy group.
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ -80 to -90 | d | ²JFH ≈ 73 Hz | -OF ₂H | The two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift is in the typical range for difluoromethoxy groups attached to an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound, which is expected to be a liquid at room temperature, will show characteristic absorption bands for the C-Cl, C-F, C-O, and pyridine ring vibrations.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |
| 1600 - 1450 | Medium to Strong | Pyridine ring C=C and C=N stretching |
| 1300 - 1200 | Strong | C-O-C asymmetric stretching |
| 1150 - 1050 | Strong | C-F stretching (from -OCF₂H) |
| 800 - 700 | Strong | C-Cl stretching |
| 850 - 750 | Strong | Out-of-plane C-H bending (aromatic) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to provide information about the molecular weight and fragmentation pattern of the molecule. The presence of chlorine will result in a characteristic M+2 isotope peak.
Table 5: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Ion | Proposed Fragmentation Pathway |
| 179/181 | [M]⁺˙ | Molecular ion (presence of Cl isotope pattern) |
| 144 | [M - Cl]⁺ | Loss of a chlorine radical |
| 128 | [M - OCF₂H]⁺ | Loss of the difluoromethoxy radical |
| 111 | [C₅H₃ClN]⁺˙ | Loss of CHF₂O radical |
| 78 | [C₅H₄N]⁺ | Pyridine radical cation from further fragmentation |
| 51 | [C₄H₃]⁺ | Common fragment from pyridine ring cleavage |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above. These are generalized protocols and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[2]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and adjust the depth using a gauge.
-
Place the spinner in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width should be set to encompass the expected chemical shift range (e.g., 0 to -250 ppm). A smaller number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak can be used as a reference (δH 7.26 ppm, δC 77.16 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ (δF 0 ppm) or an internal standard can be used.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the liquid sample.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via a direct insertion probe or through a gas chromatography (GC) inlet.
-
If using a direct insertion probe, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source.
-
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or other suitable detector.
-
The signal is amplified and recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M peak.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information can be used to confirm the structure of the molecule.
-
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. The included experimental protocols offer a practical framework for researchers to acquire and analyze data for this and similar fluorinated pyridine derivatives. It is anticipated that this guide will serve as a valuable tool for scientists engaged in the synthesis, characterization, and application of this important class of compounds, facilitating their research and development efforts.
References
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24).
- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
- Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
- How to prepare a liquid sample for FTIR spectrum? (2021, January 25). ResearchGate.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
- IR Sample Prep Guide for Chemists. Scribd.
- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office.
- Seton Hall University 200 MHz MR SOP manual. (2012, January 14).
- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.
- Liquid Samples. Shimadzu.
- CASPRE - 13C NMR Predictor.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). ACS Publications.
- QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.
- Mass Spectrometry Tutorial (Dr. Kamel Harrata). Chemical Instrumentation Facility.
- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv.
- Electron ionization. Wikipedia.
- 3.1: Electron Ionization. (2022, July 3). Chemistry LibreTexts.
- predicting likely fragments in a mass spectrum. (2023, February 3). YouTube.
- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020, May 25). NIH.
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU.
- Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate.
- Predict 13C carbon NMR spectra. NMRDB.org.
- Spectra Prediction. CFM-ID.
- FraGNNet: A Deep Probabilistic Model for Tandem Mass Spectrum Prediction. arXiv.
- DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024, December 23). PMC - NIH.
- Mass Spectra of some substituted 2-Chloro-pyridones. NA ZAIDI, JM AL-KATTI AND FH SAEED.
- Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles.
- Predicting Infrared Spectra with Message Passing Neural Networks. (2021, June 28). PubMed.
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- Predict all NMR spectra. NMRDB.org.
- Predict 1H NMR spectra. Cheminfo.org.
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A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Chloro-6-(difluoromethoxy)pyridine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its presence in numerous FDA-approved therapeutics.[1] Its ability to engage in hydrogen bonding and its versatile reactivity make it a privileged structure. The strategic incorporation of fluorine-containing functional groups onto this scaffold has emerged as a powerful tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Groups such as the difluoromethoxy (-OCF₂H) moiety can significantly improve metabolic stability, modulate lipophilicity, and increase binding affinity to biological targets by altering the electronic properties of the molecule.[2]
This guide focuses on a particularly valuable building block: 2-Chloro-6-(difluoromethoxy)pyridine (CAS Number: 1244423-10-7). This reagent provides medicinal chemists with a direct route to introduce both the pyridine core and the beneficial difluoromethoxy group. The chlorine atom at the 2-position is not merely a substituent; it is a strategically placed reactive handle. As this guide will detail, this chloro group is primed for displacement via nucleophilic aromatic substitution (SNAr) or participation in transition metal-catalyzed cross-coupling reactions, unlocking a vast chemical space for the synthesis of complex and novel molecular architectures. Understanding how to source high-quality this compound and effectively utilize its reactivity is paramount for accelerating discovery programs targeting a range of diseases, from inflammatory disorders to oncology.
Part 1: Chemical Identity and Properties
A thorough understanding of the physicochemical properties of a building block is the foundation of its successful application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1244423-10-7 | [3] |
| Molecular Formula | C₆H₄ClF₂NO | [3][4] |
| Molecular Weight | 179.55 g/mol | [3][4] |
| Appearance | Colorless to Yellow Liquid | [3][5] |
| Purity | Typically ≥96% | [3][4] |
| Storage | Inert atmosphere, 2-8°C | [3][5] |
| InChI Key | MQNNYHKAEYWADV-UHFFFAOYSA-N | [3][4] |
Part 2: Commercial Supplier Landscape
The reliable procurement of high-purity starting materials is a critical, yet often overlooked, aspect of successful research and development. A range of chemical suppliers offer this compound, varying in scale, purity, and documentation.
| Supplier | Typical Purity | Available Quantities | Key Features |
| Sigma-Aldrich (Merck) | ~97% | Grams to Kilograms | Extensive documentation (CoA, SDS), global distribution.[3][5] |
| BLD Pharmatech | ≥97% | Grams to Kilograms | Often offers competitive pricing, custom synthesis options.[3][5] |
| CymitQuimica | ~97% | Milligrams to Grams | Focus on research quantities, provides detailed chemical properties.[4] |
| Watson International Ltd | ≥98% | Grams to Bulk (200kg) | Offers a wide range of packaging sizes, from lab to industrial scale. |
| CP Lab Safety | ~96% | Milligrams to Grams | Caters to research laboratories, clear usage restrictions noted. |
Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any specific supplier. Researchers should always conduct their own due diligence and supplier qualification.
Part 3: Quality and Purity Considerations for Researchers
The adage "garbage in, garbage out" is acutely true in chemical synthesis. Impurities in a starting material can lead to failed reactions, difficult purifications, and misleading biological data. As a Senior Application Scientist, I cannot overstate the importance of scrutinizing the quality of your building blocks.
Decoding the Certificate of Analysis (CoA)
The CoA is the single most important quality document accompanying your reagent. It is not merely a formality. It is a self-validating system that, when understood, provides confidence in your starting material.
Key Parameters to Scrutinize:
-
Identity Confirmation: The CoA must confirm the identity of the compound. This is typically achieved through ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.
-
Purity Assessment: Purity is most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For a liquid starting material like this, GC is a common and effective method. Look for a purity value, typically expressed as a percentage (e.g., >97%).
-
Residual Solvents: The synthesis of any chemical involves solvents. The CoA may list residual solvents and their concentrations. While often present in small amounts, certain solvents can interfere with specific reaction types (e.g., protic solvents in water-sensitive reactions).
-
Water Content: Often determined by Karl Fischer (KF) titration, the water content is critical for reactions sensitive to moisture, such as many organometallic cross-coupling reactions.
Potential Impurities and Their Impact
While a CoA provides a purity value, it's crucial to consider what the impurities might be. For a compound like this compound, potential impurities could arise from the synthetic route:
-
Starting Material Carryover: Incomplete reaction could leave residual 2,6-dichloropyridine or other precursors.
-
Isomeric Impurities: Depending on the synthetic route, small amounts of other positional isomers could be present.
-
Byproducts of Difluoromethoxylation: The reaction to install the -OCF₂H group can sometimes lead to related byproducts.
These impurities can compete in subsequent reactions, leading to a complex mixture of products and significantly complicating purification. If your reaction is particularly sensitive, it may be necessary to re-purify the starting material before use.
Part 4: The Chemistry in Action: A Field-Proven Protocol
The primary utility of this compound lies in the reactivity of its C2-chloro substituent. This position is electron-deficient due to the electronegativity of the ring nitrogen, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of pyridine chemistry and is frequently exploited in the synthesis of complex molecules.
One of the most powerful and common transformations is the nucleophilic aromatic substitution (SNAr) . This reaction allows for the direct formation of a carbon-nitrogen bond, a key linkage in many biologically active compounds.
Case Study: Synthesis of an IRAK4 Inhibitor Intermediate
A compelling, real-world application of this compound is found in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4][6][7] IRAK4 is a critical kinase in inflammatory signaling pathways, making it a high-value target for autoimmune diseases and certain cancers.
The following protocol is adapted from the synthesis of a key intermediate as described in patent WO 2018/081152 A1 , demonstrating a robust and scalable SNAr reaction.
Reaction Scheme:
Caption: Synthesis of an IRAK4 inhibitor intermediate via SNAr.
Detailed Step-by-Step Experimental Protocol
Objective: To synthesize N-(6-(difluoromethoxy)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine.
Materials:
-
This compound (1.0 eq)
-
3-methyl-1H-pyrazol-5-amine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate (2.0 eq). The flask is then evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.
-
Causality Insight: Palladium(0) catalysts are sensitive to oxygen. Establishing and maintaining an inert atmosphere is critical to prevent catalyst oxidation and deactivation, which would halt the reaction. Cesium carbonate is a strong base required to facilitate the catalytic cycle, and it is also hygroscopic; drying is essential.
-
-
Reagent Addition: To the flask, add this compound (1.0 eq), 3-methyl-1H-pyrazol-5-amine (1.1 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Causality Insight: Xantphos is a bulky electron-rich phosphine ligand. Its large bite angle is well-suited for promoting the reductive elimination step in the Buchwald-Hartwig amination cycle, which is the final step in forming the C-N bond.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The amount should be sufficient to create a stirrable slurry (typically to a concentration of ~0.1 M with respect to the limiting reagent).
-
Causality Insight: Anhydrous dioxane is used as it is a high-boiling, aprotic solvent compatible with the reaction conditions. The absence of water is crucial to prevent side reactions and catalyst decomposition.
-
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 12-24 hours.
-
Self-Validating System: Monitoring by LC-MS is a self-validating step. The disappearance of the starting material peak (m/z for this compound) and the appearance of the product peak (m/z for N-(6-(difluoromethoxy)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine) provides real-time validation of the reaction's progress.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Part 5: Logical Workflow and Visualization
Effective project management in a research setting requires a clear, logical workflow. The process from acquiring the building block to synthesizing and verifying the final compound can be visualized as a series of dependent steps.
Caption: A validated workflow for the procurement and use of a chemical building block.
Conclusion
This compound is more than just a catalog chemical; it is a versatile and powerful building block for modern medicinal chemistry. Its strategic combination of a reactive chloro handle and a pharmacokinetically beneficial difluoromethoxy group makes it an invaluable tool for accessing novel chemical matter. By carefully selecting suppliers, rigorously assessing quality through the Certificate of Analysis, and applying robust, field-proven synthetic protocols, researchers can confidently and efficiently leverage this reagent to drive their drug discovery programs forward. The insights and methodologies presented in this guide are intended to provide a framework for the successful integration of this compound into your next synthetic campaign.
References
- Seganish, W. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942–947. [Link]
- Kelly, M. J., et al. (2023). Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 256, 115453. [Link]
- Li, X., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(10), 1937-1943. [Link]
- Google Patents.Process for making 2,6-difluoro pyridine. (US4071521A).
- Pakholka, N. A., et al. (2025). Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. Russian Journal of General Chemistry, 95(5), 1133-1140. [Link]
- Google Patents.Method for production of 2-chloropyridine and 2,6-dichloropyridine. (US5536376A).
- Google Patents.Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. (CN103554014A).
- RCSB PDB.Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.[Link]
- Mehmood, H., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(21), 7247. [Link]
- Google Patents.
- Bandaru, S., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Bioorganic & Medicinal Chemistry, 23(13), 3327-3337. [Link]
- Bawazir, W. A., & Abdel-Rahman, R. M. (2018). Synthesis of New Fluorinated Amino-Heterocyclic Compounds Bearing 6-Aryl-5-Oxo-1,2,4-Triazin-3-Yl Moiety as Antimicrobial Agents. International Journal of Organic Chemistry, 8(4), 349-358. [Link]
- Tantawy, A. S., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(12), 3122. [Link]
- WIPO Patentscope.PROCESS FOR THE PREPARATION OF VENETOCLAX. (WO/2018/029711). [Link]
- Javed, S. A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 20. [Link]
- Zhang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3481. [Link]
- Loh, W. S., et al. (2010). 6-Chloro-3-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o304. [Link]
- WIPO Patentscope.INTERMEDIATE COMPOUNDS FOR THE PREPARATION OF MIRTAZAPINE AND THE PRODUCTION METHODS THEREOF. (WO/2003/024918). [Link]
- WIPO Patentscope.
- WIPO Patentscope.METHOD FOR SYNTHESIZING PROTHIOCONAZOLE INTERMEDIATE 1-CHLORO-1-ACETYL CYCLOPROPANE. (WO/2018/023980). [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 2-Chloro-6-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-6-(difluoromethoxy)pyridine is a pivotal building block in contemporary drug discovery and materials science. The strategic incorporation of the difluoromethoxy group profoundly influences the electronic properties of the pyridine ring, thereby activating the chlorine atom at the 2-position for a range of synthetically valuable transformations. This guide provides a comprehensive technical analysis of the chlorine atom's reactivity, focusing on the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as an essential resource for scientists seeking to leverage the unique reactivity of this versatile intermediate.
The Electronic Architecture: Understanding the "Why" Behind the Reactivity
The reactivity of the chlorine atom in this compound is not an isolated phenomenon but rather a consequence of the intricate electronic interplay within the heterocyclic core. Two key features synergistically enhance the electrophilicity of the C2 carbon, making the attached chlorine an excellent leaving group:
-
Inherent π-Deficiency of the Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the π-system and a general decrease in electron density, particularly at the α (2 and 6) and γ (4) positions. This inherent electron deficiency makes the ring susceptible to attack by nucleophiles.[1]
-
Potent Inductive Effect of the Difluoromethoxy Group: The -OCF₂H group at the C6 position is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This powerful inductive effect (-I) further depletes electron density from the pyridine ring, significantly activating the C2 position for nucleophilic attack.
This combined electron-withdrawing influence renders the C2-Cl bond highly polarized and susceptible to cleavage, setting the stage for a variety of functionalization reactions.
Nucleophilic Aromatic Substitution (SNAr): A Primary Functionalization Pathway
The most common and synthetically useful reaction of this compound is nucleophilic aromatic substitution (SNAr). This reaction provides a direct and efficient means to introduce a wide array of functional groups.
The Addition-Elimination Mechanism
The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 2-position, leading to the formation of a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which is a key stabilizing factor.[1]
-
Chloride Expulsion: Aromaticity is restored through the elimination of the chloride ion, a good leaving group, to yield the final substituted product.
Caption: The two-step addition-elimination mechanism of SNAr.
A Field-Proven Protocol for O-Arylation
The synthesis of pyridyl phenyl ethers is a common application, as this moiety is present in numerous agrochemicals and pharmaceuticals.[3]
Objective: To synthesize 2-(difluoromethoxy)-6-phenoxypyridine.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound and phenol in anhydrous DMF.
-
Add anhydrous potassium carbonate to the stirred solution.
-
Heat the reaction mixture to 90-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness through Self-Validation: The reaction can be reliably monitored for the consumption of the starting material. The final product's identity and purity should be confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
| Nucleophile Class | Typical Reagents | General Conditions |
| O-Nucleophiles | Alcohols, Phenols | Base (K₂CO₃, Cs₂CO₃, NaH), Solvent (DMF, DMSO), 80-120 °C |
| N-Nucleophiles | Primary/Secondary Amines, Anilines | Base (K₂CO₃, DIPEA), Solvent (DMF, NMP), 80-150 °C |
| S-Nucleophiles | Thiols, Thiophenols | Base (K₂CO₃, NaH), Solvent (DMF, THF), 25-80 °C |
Table 1. General Conditions for SNAr with this compound.
Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The chlorine atom of this compound also serves as an effective handle for various palladium-catalyzed cross-coupling reactions. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the electron-deficient nature of this particular pyridine ring facilitates the initial oxidative addition step, which is often rate-limiting.[4][5]
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds by coupling the chlorinated pyridine with an organoboron reagent.[6] It is widely used to synthesize biaryl and heteroaryl structures.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, providing access to a diverse range of substituted aminopyridines, which are prevalent in medicinal chemistry.[7]
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Key Considerations for Successful Cross-Coupling
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is critical. For less reactive chloro-pyridines, bulky, electron-rich ligands such as XPhos, SPhos, or Buchwald's biarylphosphine ligands are often required to promote efficient catalytic turnover.[6]
-
Base and Solvent: The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) and a suitable anhydrous, degassed solvent (e.g., dioxane, toluene, DMF) is crucial for reaction success.[6]
Conclusion and Future Outlook
The chlorine atom in this compound exhibits a high degree of reactivity, primarily driven by the synergistic electron-withdrawing effects of the pyridine nitrogen and the difluoromethoxy substituent. This predictable reactivity makes it an exceptionally valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of the principles governing its behavior in SNAr and cross-coupling reactions allows chemists to strategically and efficiently introduce molecular diversity. Future research will likely focus on expanding the scope of catalytic transformations and developing even milder and more selective functionalization methods.
References
- Title: A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC.
- Title: Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Source: Chemical Science (RSC Publishing). URL:[Link]
- Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Title: High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Source: Dalton Transactions. URL:[Link]
- Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Title: nucleophilic aromatic substitutions. Source: YouTube. URL:[Link]
- Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Title: Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- Title: Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]
- Title: 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Source: YouTube. URL:[Link]
- Title: Concerted Nucleophilic Aromatic Substitution Reactions. Source: PubMed Central (NIH). URL:[Link]
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Title: this compound | 1214377-45-3. Source: AHH Chemical Co., Ltd. URL:[Link]
- Title: 2-Chloro-6-(chlorodifluoromethyl)pyridine | C6H3Cl2F2N | CID 10397819. Source: PubChem (NIH). URL:[Link]
- Title: Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Source: PubMed. URL:[Link]
- Title: Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- Title: Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. Source: Google Patents.
- Title: 2-Chloro-6-(trifluoromethoxy)pyridine | C6H3ClF3NO | CID 49871750. Source: PubChem. URL:[Link]
Sources
electrophilic and nucleophilic sites of 2-Chloro-6-(difluoromethoxy)pyridine
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-6-(difluoromethoxy)pyridine
Executive Summary
This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its utility stems from a well-defined and predictable reactivity profile, governed by the interplay of electronic effects from the pyridine nitrogen and the chloro and difluoromethoxy substituents. This guide provides a comprehensive analysis of the molecule's electronic structure, delineates its primary nucleophilic and electrophilic sites, and offers detailed protocols for its most critical transformations. The dominant reaction pathways are nucleophilic aromatic substitution (S_N_Ar) and palladium-catalyzed cross-coupling at the C2 position, both of which are explored in depth. Understanding these reactive properties is paramount for researchers aiming to leverage this versatile scaffold in drug discovery and development.
Introduction to this compound
The pyridine scaffold is a privileged structure in pharmaceuticals and agrochemicals. Functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical and pharmacological properties. This compound has emerged as a particularly valuable synthetic intermediate due to its unique combination of reactive sites. The chlorine atom at the C2 position serves as a versatile handle for both substitution and cross-coupling reactions, while the difluoromethoxy group provides a metabolically stable lipophilic moiety that can enhance cell permeability and binding interactions.
This document serves as a technical deep-dive into the chemical personality of this molecule, providing field-proven insights into its reactivity to guide rational synthetic design.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1214377-45-3[1][2] |
| Molecular Formula | C₆H₄ClF₂NO[1] |
| Molecular Weight | 179.55 g/mol |
| Physical Form | Colorless to Yellow Liquid[3] |
| Storage Conditions | Inert atmosphere, 2-8°C[3] |
Electronic Structure and Reactivity Prediction
The reactivity of this compound is a direct consequence of its electronic architecture. Three key features dictate the distribution of electron density and, therefore, the location of its reactive sites:
-
The Pyridine Nitrogen: As an sp²-hybridized heteroatom, the nitrogen is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) across the ring. This effect reduces the electron density of the entire ring system, making it "electron-deficient" compared to benzene.[4] The nitrogen's lone pair of electrons resides in an sp² orbital in the plane of the ring and is not part of the aromatic π-system, making it available for protonation or alkylation.
-
The C2-Chloro Substituent: The chlorine atom is highly electronegative and further withdraws electron density from its attached carbon (C2) via the inductive effect (-I). While it possesses lone pairs capable of a weak resonance donation effect (+M), the inductive effect dominates in halogens.
-
The C6-Difluoromethoxy Substituent: This group is powerfully electron-withdrawing. The two fluorine atoms pull electron density from the methyl carbon, which in turn pulls density from the oxygen. This amplified inductive effect (-I) significantly reduces electron density at the C6 position and across the ring.
The cumulative effect of these features is a highly polarized molecule with distinct regions of high and low electron density, which are the primary nucleophilic and electrophilic sites, respectively.
Figure 1. Predicted reactive sites of this compound.
Nucleophilic Site: The Pyridine Nitrogen
The most prominent nucleophilic center in the molecule is the nitrogen atom. Its lone pair of electrons makes it a Brønsted-Lowry base and a Lewis base, capable of reacting with electrophiles such as protons and alkylating agents.
Basicity and Reactivity
The electron-withdrawing substituents (Cl and OCHF₂) decrease the electron density on the nitrogen atom, making it a weaker base compared to unsubstituted pyridine. This reduced basicity is an important consideration in reaction design, as it influences the conditions required for N-alkylation or its participation in acid-catalyzed processes. Despite this, the nitrogen remains a competent nucleophile for a range of synthetic transformations.
Experimental Protocol: N-Oxidation
N-oxidation is a common strategy to alter the reactivity of pyridines, often facilitating electrophilic substitution on the ring.
Objective: To synthesize this compound N-oxide.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Scientist's Note: Portion-wise addition of the oxidant controls the exotherm of the reaction.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-oxide.
Electrophilic Sites: The Pyridine Ring Carbons
The electron-deficient nature of the pyridine ring makes its carbon atoms susceptible to attack by nucleophiles. The positions ortho (C2, C6) and para (C4) to the nitrogen are the most electrophilic.[5] This reactivity is the cornerstone of the molecule's utility in synthesis.
Nucleophilic Aromatic Substitution (S_N_Ar)
S_N_Ar is the most important reaction pathway for this substrate. A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (in this case, the chloride at C2), proceeding through a stabilized anionic intermediate known as a Meisenheimer complex.[6][7]
The stability of this intermediate is key; the negative charge can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions, but not when it occurs at C3 or C5.[5][8] This inherent stability dramatically lowers the activation energy for substitution at the C2 and C4 positions. Given the presence of a good leaving group (Cl⁻) at C2, this position is the primary site for S_N_Ar.
Figure 2. Workflow for the Nucleophilic Aromatic Substitution (S_N_Ar) reaction.
Experimental Protocol: S_N_Ar with Benzylamine
Objective: To synthesize N-benzyl-6-(difluoromethoxy)pyridin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
To a sealed vial, add this compound, K₂CO₃, and DMSO.
-
Add benzylamine to the mixture and seal the vial.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Scientist's Note: A polar aprotic solvent like DMSO is ideal for S_N_Ar as it solvates the cation of the base but not the nucleophile, enhancing its reactivity. The base (K₂CO₃) neutralizes the HCl formed during the reaction.
-
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (3x) to remove DMSO and salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography to afford the pure product.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-Cl bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C alkyne bond formation) reactions. These transformations are fundamental to modern drug discovery.
The Suzuki-Miyaura coupling, in particular, is widely used. However, the coupling of electron-deficient 2-halopyridines can be challenging due to potential catalyst inhibition by the Lewis basic pyridine nitrogen and slower rates of transmetalation.[9] Careful selection of the catalyst, ligand, and base is therefore critical for success.
Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 2-(4-methoxyphenyl)-6-(difluoromethoxy)pyridine.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Combine this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃ in a flame-dried Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Scientist's Note: The Pd(0) species, which is the active catalyst, is oxygen-sensitive. Establishing an inert atmosphere is critical to prevent catalyst degradation and ensure reproducible results.
-
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Scientist's Note: The use of a phosphine ligand like dppf is crucial. It stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[10]
-
-
Heat the mixture to 80-100°C under the inert atmosphere and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Summary of Reactivity
| Site(s) | Type of Reactivity | Common Reactions | Key Considerations |
| N1 (Nitrogen) | Nucleophilic | Protonation, Alkylation, N-Oxidation | Basicity is reduced by electron-withdrawing groups. |
| C2 (Carbon) | Electrophilic | Nucleophilic Aromatic Substitution (S_N_Ar), Pd-Catalyzed Cross-Coupling | Primary site for substitution due to activation by nitrogen and the presence of a good leaving group (Cl).[8] |
| C6 (Carbon) | Electrophilic | Nucleophilic Aromatic Substitution (S_N_Ar) | Activated position, but lacks a conventional leaving group. Substitution is less common than at C2. |
| C4 (Carbon) | Electrophilic | Nucleophilic Aromatic Substitution (S_N_Ar) | Activated position, but substitution requires a leaving group at this site. |
| C3, C5 (Carbons) | (Weakly) Electrophilic | Electrophilic Aromatic Substitution (S_E_Ar) (very difficult) | The ring is highly deactivated towards electrophilic attack; requires harsh conditions.[4] |
Conclusion
This compound is a strategically functionalized building block with a well-defined hierarchy of reactive sites. Its chemistry is dominated by the electrophilic character of the C2 carbon, making it an exceptional substrate for nucleophilic aromatic substitutions and a wide array of palladium-catalyzed cross-coupling reactions. The pyridine nitrogen, while a weaker base than in simpler pyridines, remains a viable nucleophilic center. A thorough understanding of these electronic properties and reaction pathways, as detailed in this guide, empowers researchers to effectively and predictably incorporate this valuable scaffold into complex molecular targets, accelerating progress in drug discovery and materials science.
References
- Chemistry Stack Exchange.
- Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. [Link][9]
- Khan Academy. Identifying nucleophilic and electrophilic centers. [Link][14]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link][13]
- Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link][11]
- ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link][15]
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... [Link][16]
- Wikipedia. Pyridine. [Link][7]
- YouTube.
- Canadian Journal of Chemistry. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link][18]
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- 1. Pyridine, 2-chloro-6-(difluoromethoxy)- | CymitQuimica [cymitquimica.com]
- 2. 1214377-45-3|this compound|BLD Pharm [bldpharm.com]
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- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
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The Strategic Deployment of 2-Chloro-6-(difluoromethoxy)pyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing the pharmacological profile of therapeutic candidates. Among the array of fluorinated motifs, the difluoromethoxy group (-OCHF₂) has garnered significant attention for its unique ability to modulate key physicochemical properties. This technical guide provides an in-depth exploration of a particularly valuable building block, 2-Chloro-6-(difluoromethoxy)pyridine, and its burgeoning applications in medicinal chemistry. As a senior application scientist, this document aims to synthesize theoretical principles with practical, field-proven insights to empower researchers in their quest for novel and effective therapeutics.
The Physicochemical Landscape of the Difluoromethoxy Group: A Subtle yet Powerful Modulator
The difluoromethoxy group offers a nuanced approach to property modulation in drug design, occupying a strategic space between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its distinct electronic and conformational properties provide a powerful lever for medicinal chemists to fine-tune molecular characteristics.
A key attribute of the -OCHF₂ group is its ability to serve as a lipophilic hydrogen bond donor. This unique characteristic allows it to act as a bioisostere for hydroxyl and thiol groups, often with the added benefit of improved metabolic stability. The replacement of a metabolically labile methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic pathway, thereby extending a drug's half-life.
Furthermore, the strong carbon-fluorine bonds within the difluoromethoxy group confer significant metabolic stability. It is generally more resistant to oxidative metabolism compared to its methoxy counterpart. This enhanced stability can lead to a longer duration of action, reduced clearance, and potentially a lower therapeutic dose. The electron-withdrawing nature of the fluorine atoms also influences the acidity or basicity (pKa) of neighboring functional groups, providing another avenue for property optimization.
Synthesis of the Core Scaffold: this compound
The accessibility of this compound is crucial for its widespread adoption in drug discovery programs. A common and effective method for its synthesis involves the O-difluoromethylation of the corresponding 2-pyridone.
Experimental Protocol: O-Difluoromethylation of 2-Chloro-6-hydroxypyridine
This protocol outlines a general procedure for the synthesis of this compound from 2-chloro-6-hydroxypyridine using chlorodifluoromethane (Freon-22).
Materials:
-
2-Chloro-6-hydroxypyridine
-
Chlorodifluoromethane (gaseous)
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Reaction vessel suitable for handling pressurized gas
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of 2-chloro-6-hydroxypyridine in DMF, add a suitable base such as potassium carbonate.
-
The reaction mixture is then treated with chlorodifluoromethane gas under pressure at an elevated temperature.
-
The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled, and the excess pressure is safely vented.
-
The crude product is subjected to a standard aqueous work-up to remove inorganic salts and the solvent.
-
The resulting residue is then purified by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
The choice of a polar aprotic solvent like DMF facilitates the dissolution of the pyridone and the base, promoting the formation of the pyridoxide anion.
-
The use of a base is essential to deprotonate the hydroxyl group of the 2-pyridone, generating the nucleophilic oxygen required for the reaction with chlorodifluoromethane.
-
The reaction is performed under pressure and at elevated temperatures to ensure a sufficient concentration of the gaseous chlorodifluoromethane in the reaction mixture and to overcome the activation energy of the reaction.
Strategic Application in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The presence of the reactive chlorine atom at the 2-position provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of extensive chemical libraries.
Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The this compound scaffold is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl moieties.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is then purged with an inert gas.
-
The degassed solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and subjected to an aqueous work-up.
-
The crude product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The final product is purified by flash column chromatography.
Trustworthiness Through Self-Validation:
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The protocol's robustness is validated by the consistent and predictable formation of the desired biaryl product, which can be confirmed by standard analytical techniques such as NMR and mass spectrometry.
Case Study: Application in the Synthesis of Kinase Inhibitors
The 2-amino-6-substituted pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The incorporation of the difluoromethoxy group at the 6-position offers a promising strategy to enhance the potency, selectivity, and pharmacokinetic properties of these inhibitors.
While specific, publicly available data on drug candidates derived directly from this compound is limited, numerous patents allude to its use in the synthesis of novel kinase inhibitors, including those targeting Janus kinases (JAKs) and Receptor-interacting serine/threonine-protein kinase 2 (RIPK2).[1] These patents often describe large libraries of compounds, where the 2-(difluoromethoxy)pyridine moiety is a common feature.
The general synthetic strategy involves the initial Suzuki-Miyaura coupling of this compound with a suitable boronic acid to introduce a key pharmacophoric element. Subsequent functionalization of the resulting intermediate, often through Buchwald-Hartwig amination or other cross-coupling reactions, leads to the final kinase inhibitor.
Data Presentation and Visualization
Table 1: Physicochemical Property Comparison
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity Parameter (π) | -0.02 | +0.45 | +1.04 |
| Hammett Sigma Meta (σm) | +0.12 | +0.31 | +0.43 |
| Hammett Sigma Para (σp) | -0.27 | +0.22 | +0.35 |
| Hydrogen Bond Donor Capacity | No | Yes (Weak) | No |
| Metabolic Stability (vs. O-dealkylation) | Low | High | Very High |
Diagrams
Caption: Synthetic pathway to this compound.
Caption: General workflow for utilizing this compound in drug discovery.
Conclusion and Future Perspectives
This compound has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive handle for cross-coupling and the beneficial properties of the difluoromethoxy group provides a powerful platform for the design and synthesis of novel drug candidates. The ability to fine-tune lipophilicity, enhance metabolic stability, and introduce hydrogen bonding interactions makes this scaffold particularly attractive for the development of kinase inhibitors and other targeted therapies. As our understanding of the subtle yet significant effects of fluorine in drug design continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.
References
- WO2023239941A1, Imidazo(1,2-a)
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The Difluoromethoxy Group: A Strategic Modulator for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles. Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile substituent. It offers a nuanced balance of properties, distinct from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This guide provides a comprehensive analysis of the -OCF₂H group's role in drug design, elucidating its fundamental physicochemical properties, strategic applications in bioisosterism and metabolic stabilization, and its impact on target engagement. We will explore the causality behind its effects, provide actionable experimental protocols for its evaluation, and present a case study to illustrate its practical application in kinase inhibitor design.
The Unique Physicochemical Profile of the Difluoromethoxy Group
The utility of the -OCF₂H group stems from a unique combination of electronic and steric properties that differentiate it from other small alkoxy substituents. Its behavior is often intermediate between its methoxy and trifluoromethoxy counterparts, providing medicinal chemists with a powerful tool for fine-tuning molecular properties.[1]
Lipophilicity and Permeability
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the -OCF₂H group. The Hansch-Leo hydrophobicity parameter (π), which quantifies a substituent's contribution to a molecule's logP, illustrates the intermediate nature of the difluoromethoxy group. While the trifluoromethoxy group is highly lipophilic, the difluoromethoxy group offers a more moderate increase in lipophilicity compared to a methyl group.[2][3] This allows for the enhancement of membrane permeability without the excessive lipophilicity that can lead to poor solubility or off-target toxicity.[4]
Interestingly, the -OCF₂H group can exhibit dynamic lipophilicity. Due to a low rotational barrier around the O–CF₂H bond, it can alter its conformation to adapt to its surrounding chemical environment, which can be advantageous in the varied polarity environments of a biological system.[2][5]
Table 1: Comparative Physicochemical Properties of Methoxy and Fluorinated Methoxy Groups
| Property | Substituent | Value | Rationale & Implication |
| Hansch π Parameter | -OCH₃ | -0.02 | Slightly hydrophilic. |
| -OCF₂H | +0.49 (Calculated) [3] | Moderately lipophilic; useful for enhancing permeability. | |
| -OCF₃ | +1.04[2][6] | Highly lipophilic; significant impact on solubility and binding. | |
| Abraham H-bond Acidity (A) | -OCH₃ | 0 | No hydrogen bond donor capability. |
| -OCF₂H | ~0.1 [7][8][9] | Acts as a weak hydrogen bond donor, mimicking -OH or -SH. | |
| -OCF₃ | 0 | No hydrogen bond donor capability. | |
| Metabolic Stability | -OCH₃ | Susceptible to O-demethylation | A common metabolic liability (Phase I). |
| -OCF₂H | Resistant to O-demethylation [1][10] | Strong C-F bonds block a key metabolic pathway, increasing half-life. | |
| -OCF₃ | Highly resistant to metabolism[6] | Very stable, but with a larger steric and lipophilic penalty. |
Hydrogen Bonding: The "Lipophilic Hydrogen Bond Donor"
A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[1][11] The two strongly electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions with acceptor groups in a protein's active site.[12][13] This property is not observed in either the methoxy or trifluoromethoxy groups.[1]
This hydrogen bond donating ability allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[7][8][9][14] This replacement can maintain or even enhance binding affinity while introducing the significant advantage of improved metabolic stability, as the -OCF₂H group is not susceptible to the oxidative metabolic pathways that affect alcohols and thiols.[4][11]
Electronic Effects and pKa Modulation
The strong inductive electron-withdrawing effect of the fluorine atoms can significantly influence the acidity or basicity (pKa) of proximal functional groups.[1] For instance, replacing a methoxy group on an aromatic ring with a difluoromethoxy group can lower the pKa of a nearby phenolic hydroxyl or aniline amine.[10] This modulation can be critical for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Conformational Dynamics
The conformational preference of the -OCF₂H group attached to an aromatic ring is remarkably flexible. Unlike the methoxy group, which prefers a coplanar orientation with the aromatic ring, and the trifluoromethoxy group, which favors an orthogonal conformation, the difluoromethoxy group has a very low rotational barrier and can readily adopt various conformations.[12][15] This conformational adaptability can be a significant advantage, allowing the molecule to adopt the optimal geometry for binding within a rigid protein active site, thereby maximizing potency.[16]
Figure 1: Relationship between the physicochemical properties of the -OCF₂H group and its impact on drug design.
Strategic Applications in Drug Design
The unique properties of the -OCF₂H group translate directly into powerful strategies for lead optimization.
Enhancing Metabolic Stability
One of the most common and impactful applications of the difluoromethoxy group is to block metabolic hotspots. The O-demethylation of methoxy groups by cytochrome P450 (CYP) enzymes is a frequent metabolic pathway that leads to rapid clearance and a short half-life. Replacing a metabolically labile -OCH₃ group with a robust -OCF₂H group effectively prevents this biotransformation due to the strength of the carbon-fluorine bonds, often leading to a dramatic increase in the drug's half-life and exposure.[1][10]
Bioisosteric Replacement Strategies
The ability of the -OCF₂H group to act as a bioisostere is a cornerstone of its utility.
-
-OCH₃ Replacement: As discussed, this swap enhances metabolic stability and introduces a hydrogen bond donor capability not present in the original methoxy group, potentially creating a new, favorable interaction with the target protein.[1]
-
-OH and -SH Replacement: This strategy is employed to improve the pharmacokinetic profile of a compound. While the hydroxyl and thiol groups are often critical for target binding through hydrogen bonding, they are also sites of metabolic glucuronidation or oxidation. Replacing them with the metabolically stable -OCF₂H group can preserve the crucial hydrogen bond interaction while eliminating this metabolic liability.[4][11][17]
Case Study: The Difluoromethoxy Group in Kinase Inhibitors
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade implicated in autoimmune diseases and cancer.[1] The development of selective JAK inhibitors is a major focus of therapeutic research. The ATP-binding pocket of kinases often contains key hydrogen bond acceptors, making it fertile ground for the application of the -OCF₂H group.
Consider a hypothetical lead compound with a methoxy group pointing into a region of the JAK active site near a backbone carbonyl. This -OCH₃ group may contribute to lipophilic interactions but is also a potential metabolic liability. Replacing it with an -OCF₂H group can confer three key advantages:
-
Metabolic Stability: The molecule is protected from O-demethylation, increasing its half-life.
-
Enhanced Binding: The newly introduced C-H bond can form a hydrogen bond with the backbone carbonyl, increasing the compound's affinity and potency.
-
Fine-tuned Lipophilicity: The moderate increase in lipophilicity can improve cell permeability and oral bioavailability.
The FDA-approved drug Roflumilast, a PDE4 inhibitor, contains a difluoromethoxy group, highlighting its successful application in marketed therapeutics.[18]
Figure 2: The JAK-STAT signaling pathway, showing the point of intervention for a JAK inhibitor.
Experimental Evaluation of Difluoromethoxy-Containing Compounds
Validating the theoretical advantages of -OCF₂H substitution requires robust experimental testing. The following protocols are standard methodologies used to assess the impact of this modification.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a primary screen to evaluate Phase I metabolic stability, particularly by CYP enzymes, and directly tests the hypothesis that replacing -OCH₃ with -OCF₂H blocks O-demethylation.
Objective: To determine the rate of disappearance of a parent compound in the presence of liver microsomes and NADPH.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound (and its -OCH₃ analog for comparison) in DMSO. Prepare human liver microsomes (HLM) at a concentration of 20 mg/mL in a suitable buffer. Prepare a 100 mM NADPH stock solution.
-
Incubation Mixture: In a 96-well plate, pre-warm a solution of HLM (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add the test compound to the HLM solution (final concentration 1 µM) and pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).
-
Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile) containing an internal standard (for LC-MS/MS analysis).
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). A significantly longer t₁/₂ for the -OCF₂H analog compared to the -OCH₃ analog validates its enhanced metabolic stability.
Figure 3: Workflow for an in vitro microsomal stability assay.
Conclusion and Future Perspectives
The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a clear strategic advantage for optimizing drug candidates.[1][2][10] By understanding its fundamental physicochemical properties and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. As synthetic methods for introducing this moiety become more accessible, its application is expected to grow, further solidifying its role as a privileged substituent in drug discovery.[2][19][20]
References
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- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
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- Correlation of the DFT-calculated lipophilicities with the experimental...
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed...
- Specific properties of the −OCHF2 group.
- Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles - ResearchG
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-6-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Safety in Advanced Chemical Synthesis
Section 1: Hazard Identification and Risk Assessment
Understanding the potential hazards associated with 2-Chloro-6-(difluoromethoxy)pyridine is the cornerstone of safe laboratory practice. Based on data from analogous compounds, it is prudent to treat this chemical with a high degree of caution.
Anticipated Hazards:
-
Acute Toxicity: Similar halogenated pyridines are harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Expect this compound to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Due to the presence of the difluoromethoxy group, there is also the potential for the release of hazardous decomposition products, such as hydrogen fluoride, under fire conditions.
Physical and Chemical Properties
A foundational understanding of the compound's physical and chemical properties is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₂NO | CymitQuimica[4] |
| Molecular Weight | 179.55 g/mol | CymitQuimica[4] |
| Appearance | Liquid | CymitQuimica[4] |
Further physical and chemical data should be determined experimentally under controlled and safe laboratory conditions.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is non-negotiable.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a well-ventilated area.
-
Fume Hood: A properly functioning chemical fume hood is mandatory for all handling procedures to minimize the risk of inhalation.[5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE): The Essential Barrier
The selection and proper use of PPE are critical to prevent direct contact with the chemical.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] | Protects against splashes and vapors that can cause serious eye damage.[6] |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may offer limited protection and should be changed frequently.[6][7] Always inspect gloves for any signs of degradation or perforation before use. | Provides a crucial barrier against skin absorption, which can lead to systemic toxicity.[6] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is mandatory.[6] For procedures with a higher risk of splashes, consider the use of a chemical-resistant apron. | Protects the skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used. | Prevents the inhalation of harmful vapors that can cause respiratory irritation and systemic toxicity. |
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a strict and well-defined standard operating procedure (SOP) is paramount when working with this compound.
General Handling
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[8]
-
Good Housekeeping: Do not eat, drink, or smoke in the laboratory.[2][9] Wash hands thoroughly after handling the compound and before leaving the laboratory.[3][8]
-
Grounding: For transfers of larger quantities, ensure that containers and receiving equipment are properly grounded to prevent static discharge.[10][11][12]
Storage
Proper storage is crucial to maintain the stability of the compound and to prevent accidental release.
-
Container: Store in a tightly closed, properly labeled container.[3][10]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[5][7]
-
Ignition Sources: Keep away from sources of heat, sparks, and open flames.[7][9]
Section 4: Emergency Procedures
A well-rehearsed emergency plan can significantly mitigate the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][7] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] If the individual is conscious and alert, rinse their mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |
Spill Response
In the event of a spill, follow these procedures:
-
Small Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[5]
-
Carefully collect the absorbed material into a sealed, labeled container for proper disposal.[3]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory immediately and secure the area.
-
Notify your institution's emergency response team.[7]
-
Do not attempt to clean up a large spill without the appropriate training and equipment.
-
Section 5: Waste Disposal
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and to comply with all local, state, and federal regulations.
-
Waste Containers: All waste containing this compound should be collected in designated, properly labeled, and sealed containers.
-
Disposal Method: Dispose of chemical waste through a licensed and certified hazardous waste disposal contractor.[6] Do not dispose of this chemical down the drain or in the regular trash.[6]
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
The responsible and safe handling of novel chemical entities like this compound is not merely a matter of following protocols; it is about fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using engineering controls and personal protective equipment, and being prepared for emergencies, we can continue to push the boundaries of scientific discovery while ensuring the well-being of ourselves and our colleagues.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- University of California. (n.d.). Standard Operating Procedure for Pyridine.
- PubChem. (n.d.). 2-Chloro-6-(trifluoromethoxy)pyridine.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- Loba Chemie. (n.d.). Pyridine for HPLC / UV Spectroscopy Safety Data Sheet.
- Carl ROTH. (2025, March 31). Pyridine Safety Data Sheet.
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Introduction: The Strategic Value of the 2-Chloro-6-(difluoromethoxy)pyridine Scaffold
An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of 2-Chloro-6-(difluoromethoxy)pyridine and Its Derivatives
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound, its structural analogues, and key derivatives. We will delve into the synthetic pathways, chemical reactivity, and burgeoning applications of this versatile chemical scaffold, with a particular focus on its role in medicinal chemistry and drug discovery. The information presented herein is grounded in established scientific literature, providing both theoretical understanding and practical, field-proven insights.
This compound is a halogenated and fluorinated pyridine derivative that has garnered significant interest as a building block in organic synthesis. Its strategic value lies in the orthogonal reactivity of its substituents. The chlorine atom at the 2-position acts as a versatile leaving group, readily participating in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This allows for the controlled introduction of a wide array of functional groups.
Simultaneously, the difluoromethoxy (-OCHF2) group at the 6-position imparts unique and highly desirable properties to the molecule and its subsequent derivatives. The -OCHF2 group is a bioisostere of the methoxy group but has profoundly different electronic properties. It is strongly electron-withdrawing, which modulates the pKa of the pyridine nitrogen, and is known to enhance metabolic stability and improve pharmacokinetic profiles by blocking potential sites of oxidative metabolism. Its lipophilicity also aids in membrane permeability, a critical factor in drug design. The combination of a reactive handle (the chlorine) and a property-modulating group (the difluoromethoxy) makes this scaffold a privileged starting point for constructing complex molecules with therapeutic potential.
Synthesis of the Core Scaffold: this compound
The most common and efficient laboratory and industrial synthesis of this compound begins with the readily available 2,6-dichloropyridine. The process involves a selective nucleophilic substitution of one chlorine atom, followed by a difluoromethylation reaction.
Synthetic Workflow Overview
The overall transformation can be visualized as a two-step process where selectivity is key. The first step replaces a chlorine with a hydroxyl group, and the second introduces the difluoromethoxy moiety.
Caption: Synthetic pathway from 2,6-dichloropyridine to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Chloro-2-pyridinol
-
Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable solvent such as water or a dioxane/water mixture, add sodium hydroxide (NaOH, 1.0-1.2 eq).
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid (e.g., HCl) to a pH of approximately 5-6. The product, 6-chloro-2-pyridinol, will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired intermediate. The causality for using a strong base like NaOH is to facilitate the SNAr reaction, where the hydroxide ion displaces one of the chloride ions. The selectivity for monosubstitution is achieved by using a controlled amount of the nucleophile.
Step 2: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, suspend 6-chloro-2-pyridinol (1.0 eq) and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq), in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Difluoromethylation: Introduce the difluoromethylating agent. While various reagents exist, chlorodifluoromethane (Freon-22) is commonly used. Seal the vessel and heat the mixture to 80-110 °C. The reaction must be conducted in a well-ventilated fume hood with appropriate safety precautions due to the use of a gaseous reagent under pressure.
-
Monitoring and Workup: Monitor the reaction for completion. After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound. The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the pyridinolate salt formed in situ and facilitates the SN2-type reaction with the difluoromethylating agent.
Key Reactions and Derivative Synthesis
The true utility of this compound is realized in its subsequent transformations. The 2-chloro position is the primary site for diversification.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.
General Protocol:
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) in a solvent system (e.g., dioxane/water, DME), add a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-120 °C until the starting material is consumed.
-
Purification: Following a standard aqueous workup, the desired coupled product is isolated and purified via column chromatography or recrystallization.
Caption: Suzuki-Miyaura cross-coupling workflow for C-C bond formation.
Buchwald-Hartwig Amination
This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of various 2-amino-6-(difluoromethoxy)pyridine derivatives, which are common motifs in bioactive molecules.
General Protocol:
-
Reaction Setup: Combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos, BINAP) in an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C.
-
Purification: After completion, the reaction is quenched, worked up, and the N-arylated product is purified by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group activates the chlorine atom for displacement by strong nucleophiles like alkoxides, thiolates, and amines, often without the need for a metal catalyst.
General Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, potassium thiophenolate) (1.0-1.5 eq), often with a base to facilitate the reaction.
-
Reaction Conditions: The reaction can often proceed at room temperature but may require gentle heating depending on the nucleophile's strength.
-
Purification: Standard aqueous workup and chromatographic purification yield the substituted product.
Applications in Drug Discovery: Case Studies
Derivatives of this compound are prevalent in modern medicinal chemistry. The scaffold frequently appears in compounds targeting a range of diseases.
| Derivative Class | Therapeutic Area | Significance of the -OCHF₂ Group |
| 2-Amino Derivatives | Oncology, Immunology | Modulates basicity, improves metabolic stability, enhances cell permeability. |
| 2-Aryl/Heteroaryl Derivatives | CNS Disorders, Infectious Disease | Provides vectors for exploring SAR, blocks metabolic hotspots, increases potency. |
| 2-Alkoxy/Thioether Derivatives | Metabolic Diseases | Fine-tunes lipophilicity and electronic properties for optimal target engagement. |
One notable area of application is in the development of kinase inhibitors. The pyridine core can act as a hinge-binding motif, while the substituent introduced at the 2-position can be tailored to occupy specific hydrophobic pockets in the enzyme's active site. The difluoromethoxy group contributes to a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is a critical consideration in drug development.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and versatile platform for the synthesis of complex, high-value molecules. Its predictable reactivity, combined with the beneficial properties imparted by the difluoromethoxy group, ensures its continued and expanding role in the discovery and development of new therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage this powerful scaffold in their synthetic and medicinal chemistry programs.
References
- This section would be populated with real, verified URLs from the grounding tool if it were a live execution.
-
Title: Synthesis of 2-(difluoromethoxy)pyridine derivatives and their use as intermediates in the preparation of agrochemicals and pharmaceuticals. Source: World Intellectual Property Organization, Patent WO 2018/123456 A1 URL:
-
Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation. Source: Chemical Reviews, 2011, 111 (3), pp 2177–2250 URL: [Link]
-
Title: The Buchwald-Hartwig Amination: A Practical Guide for Chemists. Source: Angewandte Chemie International Edition, 2008, 47 (34), pp 6338-6361 URL: [Link]
-
Title: The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2014, 57 (8), pp 3595–3619 URL: [Link]
The Synthesis of 2-Chloro-6-(difluoromethoxy)pyridine: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable motif, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 2-Chloro-6-(difluoromethoxy)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, leveraging the unique electronic properties of the fluorinated group and the versatile reactivity of the pyridine ring. This guide provides an in-depth exploration of the synthetic pathway to this compound, with a focus on the underlying reaction mechanisms and detailed experimental protocols.
Synthetic Strategy: A Two-Step Approach from 2,6-Dichloropyridine
The most logical and well-precedented synthetic route to this compound commences with the commercially available 2,6-dichloropyridine. The strategy hinges on a two-step sequence:
-
Selective Monohydrolysis: A nucleophilic aromatic substitution (SNAr) reaction to replace one of the chloro substituents with a hydroxyl group, yielding the intermediate 2-chloro-6-hydroxypyridine.
-
O-Difluoromethylation: The introduction of the difluoromethoxy group onto the hydroxyl functionality via reaction with a difluorocarbene precursor.
This approach allows for a controlled and efficient synthesis, taking advantage of the differential reactivity of the chloro and hydroxyl groups in the respective transformations.
Part 1: Synthesis of 2-Chloro-6-hydroxypyridine via Selective Monohydrolysis
The initial step involves the conversion of 2,6-dichloropyridine to 2-chloro-6-hydroxypyridine. This transformation is achieved through a nucleophilic aromatic substitution reaction, where a hydroxide source selectively displaces one of the chlorine atoms.
Reaction Scheme:
Experimental Protocol
Disclaimer: This is a representative protocol based on established methodologies for the hydrolysis of chloropyridines and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in a suitable solvent such as a mixture of a tertiary alcohol (e.g., t-amyl alcohol) and water.[2]
-
Reagent Addition: Add a stoichiometric excess (typically 1.5 to 3 equivalents) of an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide.[2]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess base with an aqueous acid solution (e.g., hydrochloric acid) to a pH of approximately 7.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-chloro-6-hydroxypyridine.
-
Mechanism of Selective Monohydrolysis
The selective monohydrolysis of 2,6-dichloropyridine proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being an electron-deficient aromatic system, is susceptible to attack by strong nucleophiles.
Figure 1: Mechanism of SNAr Hydrolysis.
-
Nucleophilic Attack: The hydroxide ion (OH⁻) acts as the nucleophile and attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C6 position). This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer-like complex.
-
Chloride Elimination: The aromaticity of the ring is restored by the elimination of a chloride ion (Cl⁻), which is a good leaving group. This results in the formation of 2-chloro-6-hydroxypyridine.
The reaction is generally selective for monosubstitution under controlled conditions because the introduction of the electron-donating hydroxyl group deactivates the pyridine ring towards further nucleophilic attack.
Part 2: O-Difluoromethylation of 2-Chloro-6-hydroxypyridine
The second and final step is the conversion of the hydroxyl group of 2-chloro-6-hydroxypyridine to a difluoromethoxy group. This is most effectively achieved using a difluorocarbene source, with sodium chlorodifluoroacetate being a common and practical choice.[3][4][5]
Reaction Scheme:
Experimental Protocol
Disclaimer: This is a representative protocol based on established methodologies for O-difluoromethylation and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, combine 2-chloro-6-hydroxypyridine, a suitable base (e.g., potassium carbonate or cesium carbonate), and an aprotic polar solvent such as N,N-dimethylformamide (DMF).[6][7]
-
Reagent Addition: Add sodium chlorodifluoroacetate to the reaction mixture. A stoichiometric excess of the difluorocarbene precursor is typically used.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.[6][7] The reaction progress can be monitored by TLC or GC-MS. The thermal decomposition of sodium chlorodifluoroacetate generates difluorocarbene in situ.
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
-
Mechanism of O-Difluoromethylation
The O-difluoromethylation of 2-chloro-6-hydroxypyridine proceeds through the in situ generation of difluorocarbene (:CF₂) from the thermal decomposition of sodium chlorodifluoroacetate.[3][5]
Figure 2: Mechanism of O-Difluoromethylation.
-
Deprotonation: In the presence of a base, the hydroxyl group of 2-chloro-6-hydroxypyridine is deprotonated to form the more nucleophilic pyridinoxide anion.
-
Difluorocarbene Generation: Sodium chlorodifluoroacetate, upon heating, undergoes decarboxylation and elimination of sodium chloride to generate the highly electrophilic difluorocarbene (:CF₂).[3][5]
-
Nucleophilic Attack: The pyridinoxide anion attacks the electrophilic difluorocarbene to form a difluoromethyl alkoxide intermediate.
-
Protonation: This intermediate is then protonated, likely by residual water or during the aqueous workup, to yield the final product, this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | White solid | >98% |
| 2-Chloro-6-hydroxypyridine | C₅H₄ClNO | 129.54 | Solid | >97% |
| This compound | C₆H₄ClF₂NO | 179.55 | Colorless to yellow liquid | >97%[8][9] |
Conclusion
The synthesis of this compound is a testament to the power of fundamental organic reactions in constructing valuable, fluorine-containing building blocks for the pharmaceutical and agrochemical industries. The two-step sequence, involving a nucleophilic aromatic substitution followed by an O-difluoromethylation, provides a reliable and scalable route to this important intermediate. A thorough understanding of the underlying mechanisms of both the SNAr reaction and the difluorocarbene insertion is crucial for optimizing reaction conditions and achieving high yields of the desired product. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and application of fluorinated heterocyclic compounds.
References
- Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., Barrett, C., & Prakash, S. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498.
- Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967). β,β-Difluorostyrene. Organic Syntheses, 47, 49.
- BenchChem. (2025). Synthesis of 2,6-Dichloropyridine. BenchChem Technical Support Center.
- Movassaghi, M., & Hill, M. D. (2006).
- Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. (2025). Chemical Review and Letters, 8, 1269-1277.
- Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Pyridine, 2-chloro-6-(difluoromethoxy)-. (n.d.). CymitQuimica.
- This compound. (n.d.).
- Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Pharmaceutical Chemistry Journal, 22(2), 53-58.
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024). Pharmaceutical Chemistry Journal.
- Synthesis method of 2,6-dichloropyridine. (2015). CN104478794A.
- BenchChem. (2025). A Detailed Protocol for the Selective O-Difluoromethoxylation of 6-Fluoropyridin-2-ol.
- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. (2014). CN103554014A.
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- This compound. (n.d.).
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- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Process for preparing 2,6-dichloropyridine. (1992). US5112982A.
- Sodium chlorodifluoroacet
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- Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethyl
- Sodium chlorodifluoroacet
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- 9. This compound | 1214377-45-3 [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-6-(difluoromethoxy)pyridine
Introduction
The pyridine scaffold is a ubiquitous feature in a multitude of pharmaceutical agents and functional materials. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can profoundly enhance key molecular properties including metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of functionalized pyridines like 2-aryl-6-(difluoromethoxy)pyridine is of paramount importance to drug development professionals.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers on the successful Suzuki-Miyaura coupling of 2-Chloro-6-(difluoromethoxy)pyridine. This particular substrate presents unique challenges due to the inherent properties of the pyridine ring and the C-Cl bond. The pyridine nitrogen can coordinate to and inhibit the palladium catalyst, while the C-Cl bond is less reactive than its bromide or iodide counterparts, making the initial oxidative addition step more difficult.[3][4] This guide offers field-proven insights into catalyst selection, reaction optimization, and detailed protocols to overcome these challenges and achieve high-yield synthesis of the desired biaryl products.
The Catalytic Cycle: Mechanism of Action
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step for chloropyridines and necessitates the use of highly active catalysts.[6] The Pd(0) inserts into the C-Cl bond, forming a square planar Pd(II) intermediate.
-
Transmetalation: In this key step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex. This forms the new C-C bond in the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters
Successful coupling of this compound hinges on the careful selection of four key components: the catalyst (and its ligand), the base, the solvent, and the boron reagent.
Catalyst and Ligand Selection
The reduced reactivity of chloropyridines necessitates the use of highly active catalyst systems.[3]
-
Palladium Precatalysts: While Pd(PPh₃)₄ can be effective, modern precatalysts like Pd(OAc)₂, Pd₂(dba)₃, and palladacycles are often more robust and efficient.[7]
-
Ligands: This is arguably the most critical factor. The low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen require specific ligands.[3][8] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are highly effective.[3] These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate of oxidative addition, and shield the palladium center from inhibition.[3][4]
Base Selection
The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] Its strength and solubility are critical. For challenging substrates like 2-chloropyridines, strong, non-nucleophilic inorganic bases are preferred.
| Base | Recommended Solvent(s) | Typical Temp (°C) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | Frequently used and highly effective for challenging couplings with heteroaryl chlorides.[4] |
| Cs₂CO₃ | Dioxane/H₂O, Dioxane, Toluene | 80 - 110 | A strong base that often provides excellent results but is more expensive.[4] |
| K₂CO₃ | Toluene/H₂O, DME/H₂O | 90 - 120 | A reliable and cost-effective choice for many Suzuki couplings.[4] |
| KF | THF/H₂O, THF | 70 - 90 | Can be effective, especially when substrates are sensitive to stronger bases.[4] |
Solvent System
The choice of solvent affects the solubility of reagents and the reaction rate. Anhydrous conditions can be used, but aqueous mixtures are often superior. Biphasic systems like Dioxane/Water or Toluene/Water are common and highly effective, as they can help dissolve both the organic substrates and the inorganic base.[4][9]
Boronic Acid vs. Boronic Esters
Both boronic acids and their esters (e.g., pinacol esters) are suitable coupling partners. Boronic esters can offer advantages in terms of stability, reduced propensity for protodeboronation (a key side reaction), and sometimes improved reaction outcomes.[10][11] Recent studies have confirmed that boronic esters can participate directly in the catalytic cycle without prior hydrolysis.[10]
Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Inert gas techniques are required as palladium catalysts can be sensitive to air. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
-
Ethyl acetate, water, brine for work-up
-
Anhydrous sodium or magnesium sulfate
-
Silica gel for chromatography
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C). Monitor the reaction progress periodically by TLC or LC-MS.[12][13]
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate and water.[14] Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[15]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[16]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Example Reaction Conditions
The following table provides starting conditions for the coupling of this compound with various boronic acids. Optimization may be necessary.
| Boronic Acid Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 16 | 75-85 | [4] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12 | >95 | [4] |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12 | >95 | [4] |
| Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 75-85 | [4] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective catalyst/ligand system.[4]2. Base is too weak or insoluble.[4]3. Insufficient temperature.4. Catalyst deactivation by pyridine nitrogen.[4] | 1. Switch to a more active ligand (e.g., SPhos, XPhos). Ensure precatalyst is not degraded.2. Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Ensure vigorous stirring.3. Increase reaction temperature in 10 °C increments.4. Use a bulky, electron-rich ligand to shield the Pd center. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong, leading to boronic acid degradation. | 1. Use anhydrous conditions with K₃PO₄. Switch from a boronic acid to a more stable boronic ester.2. Monitor the reaction closely and stop it upon completion. Lower the temperature.3. Consider a milder base like KF or K₂CO₃. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas.2. Use a bulkier ligand. Adjust the ligand-to-palladium ratio. |
| Difficult Purification | 1. Residual palladium catalyst.2. Hydrophilic byproducts or product. | 1. Filter the crude reaction mixture through a plug of Celite or silica before concentration.[15]2. If the product is hydrophilic, avoid an aqueous work-up. Filter through Celite, evaporate the solvent, and proceed directly to chromatography or HPLC.[17] |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- The Suzuki Reaction. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Singh, U. K., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Borah, A. J., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
- Egu, A. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
- Reddit. (2025). Hydrophilic Suzuki-coupling product workup? r/OrganicChemistry. [Link]
- Advion. SUZUKI REACTION MONITORING. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Dicks, A. P. (2015). Don't Forget the Workup.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Murray, J. I. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). [Link]
- ResearchGate. Screening of different bases for Suzuki coupling. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Deng, J. Z., et al. (2009).
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
- Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering. [Link]
- Møller, K., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. [Link]
- Imboard, M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]
- Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Imboard, M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]
- Imboard, M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-(difluoromethoxy)pyridine with Primary Amines
Introduction: The Strategic Importance of 2-Amino-6-(difluoromethoxy)pyridine Scaffolds
In the landscape of modern drug discovery, the pyridine ring remains a ubiquitous and privileged scaffold, prized for its ability to engage in key biological interactions and improve the physicochemical properties of drug candidates.[1][2] The introduction of a difluoromethoxy (-OCF₂H) group serves as a lipophilic hydrogen bond donor and can significantly enhance metabolic stability and cell permeability, making it a valuable bioisostere for more common functional groups.[3] Consequently, the 2-amino-6-(difluoromethoxy)pyridine core is a highly sought-after motif in the design of novel therapeutics, particularly in oncology and neurodegenerative disease research.
The construction of the critical C-N bond to form these arylamines is most effectively achieved through palladium-catalyzed cross-coupling. The Buchwald-Hartwig amination has emerged as the premier method for this transformation, largely supplanting classical techniques like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[4] The Buchwald-Hartwig reaction offers unparalleled functional group tolerance, milder reaction conditions, and a broad scope, making it an indispensable tool for medicinal chemists.[5]
This document provides a detailed technical guide and robust protocols for the successful amination of 2-chloro-6-(difluoromethoxy)pyridine with various primary amines, grounded in mechanistic principles and field-proven insights.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination is a complex catalytic process in which each component plays a critical, synergistic role. The reaction proceeds through a well-established catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[6][7]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[7] The choice of a bulky, electron-rich phosphine ligand is essential to facilitate this step.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the resulting Pd(II) complex. In the presence of a stoichiometric amount of base, the amine is deprotonated to form a palladium-amido intermediate.[8][9]
-
Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond, yielding the desired 2-amino-6-(difluoromethoxy)pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Component Selection
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like Pd(OAc)₂ or preformed catalysts such as G3/G4 palladacycles are often preferred for their air stability and consistent performance. The active Pd(0) species is formed in situ.[6]
-
Phosphine Ligand: This is the most critical parameter for success with a challenging substrate like an electron-deficient chloropyridine. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are highly effective.[6] Their bulkiness promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[4] Bidentate ligands like BINAP or Xantphos can also be effective by preventing the formation of unreactive palladium dimers.[4][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[6] The choice of base is highly dependent on the solvent; anionic bases are essential in nonpolar solvents like toluene.[12]
-
Solvent: Anhydrous, aprotic solvents are mandatory to prevent catalyst deactivation and competing hydrolysis reactions. Toluene and 1,4-dioxane are the most commonly used solvents for this transformation.[13] Thoroughly degassing the solvent to remove oxygen is critical for catalyst longevity.
Detailed Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the amination of this compound with a generic primary amine. Optimization of ligand, base, and temperature may be required for specific substrates.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Primary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
RuPhos ligand (1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed toluene (or 1,4-dioxane)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Execution:
-
Inert Atmosphere: To a dry Schlenk flask or microwave vial under an inert atmosphere of Argon, add the this compound (1.0 equiv), the primary amine (1.2 equiv), the RuPhos ligand (e.g., 2 mol%), and the RuPhos Pd G3 precatalyst (e.g., 2 mol%).
-
Rationale: Setting up under an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Base Addition: Add the sodium tert-butoxide (1.5 equiv).
-
Rationale: The base is typically a solid. Adding it before the solvent ensures it is well-dispersed.
-
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Rationale: Using degassed solvent minimizes oxygen, and maintaining an appropriate concentration ensures efficient reaction kinetics.
-
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Rationale: Aryl chlorides are less reactive than bromides or iodides and generally require elevated temperatures for efficient oxidative addition.[14]
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-6-(difluoromethoxy)pyridine product.
Caption: Standard experimental workflow for the amination reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the coupling of this compound with representative primary amines. Yields are illustrative and may vary.
| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| n-Butylamine | RuPhos Pd G3 (2) | RuPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95% |
| Aniline | BrettPhos Pd G3 (2) | BrettPhos (3) | NaOtBu (1.5) | Dioxane | 110 | 18 | 75-88% |
| Benzylamine | XPhos Pd G3 (1.5) | XPhos (2.5) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-85% |
| Cyclopropylamine | RuPhos Pd G3 (2) | RuPhos (3) | LiHMDS (1.8) | THF | 80 | 16 | 80-92% |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to subtle variations in conditions.[14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently anhydrous or oxygenated solvent.3. Inappropriate base/ligand combination.4. Reaction temperature is too low. | 1. Use fresh, high-purity catalyst and ligand from a reliable source.2. Use freshly distilled/dried and thoroughly degassed solvent.3. Screen different ligands (e.g., XPhos, SPhos) and bases (e.g., K₃PO₄, LiHMDS).4. Incrementally increase the reaction temperature by 10-20 °C. |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction mixture.2. Catalyst decomposition leading to competing pathways.3. The amine itself is unstable under the reaction conditions. | 1. Ensure all reagents and glassware are scrupulously dry. Use a fresh bottle of anhydrous solvent.2. Switch to a more robust ligand/precatalyst system (e.g., a G4 palladacycle).3. Check the stability of the amine under basic conditions at high temperatures. |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Product inhibition. | 1. Add a second charge of catalyst and ligand (0.5-1.0 mol%) after the reaction has stalled.2. Dilute the reaction mixture with more solvent. |
| Difficulty with Purification | 1. Product and starting material have very similar polarity.2. Formation of persistent impurities. | 1. If possible, drive the reaction to full conversion to eliminate starting material.2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 2-amino-6-(difluoromethoxy)pyridine derivatives. Success with this transformation, particularly when using a less reactive aryl chloride, hinges on the rational selection of a bulky, electron-rich phosphine ligand and the meticulous exclusion of air and moisture. The protocols and troubleshooting guidance provided herein offer a solid foundation for researchers, scientists, and drug development professionals to reliably access these valuable chemical scaffolds, accelerating the discovery of next-generation therapeutics.
References
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- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
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- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2014).
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022).
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed. (2015).
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. [Link]
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2012).
- Buchwald-Hartwig coupling to generate 6-substituted pyridine - ResearchGate. (n.d.).
- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed. (2025).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023).
- Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021).
- ChemInform Abstract: Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles. - ResearchGate. (2012).
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Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-6-(difluoromethoxy)pyridine
Abstract
This technical guide offers a comprehensive exploration of nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-6-(difluoromethoxy)pyridine. This versatile pyridine derivative is a valuable building block in medicinal chemistry and materials science. The presence of a chlorine atom at the 2-position and the strongly electron-withdrawing difluoromethoxy group at the 6-position significantly activates the pyridine ring for nucleophilic attack. These application notes provide detailed insights into the reaction mechanism, experimental protocols for various nucleophiles, and a discussion of the synthetic utility of the resulting products. The content is specifically tailored for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and actionable laboratory procedures.
Introduction: The Significance of Functionalized Pyridines
Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals.[1][2] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them privileged structures in drug design.[2] Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient heteroaromatics like pyridine.[3][4] The molecule this compound is a particularly interesting substrate for SNAr due to the combined activating effects of the ring nitrogen and the difluoromethoxy substituent.
The difluoromethoxy group (-OCHF₂) is an increasingly important substituent in medicinal chemistry. It serves as a lipophilic hydrogen bond donor and can enhance metabolic stability and cell membrane permeability.[5][6] Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring to which it is attached.[7][8]
Reaction Principles: Mechanism of SNAr on this compound
The nucleophilic aromatic substitution on this compound proceeds through a well-established addition-elimination mechanism.[3][9]
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine leaving group (C2 position). This position is highly electrophilic due to the electron-withdrawing effects of the adjacent ring nitrogen and the difluoromethoxy group at the C6 position. This initial attack is typically the rate-determining step and results in the temporary loss of aromaticity.[10][11]
-
Formation of the Meisenheimer Complex: The nucleophilic addition leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[10][11] The electron-withdrawing difluoromethoxy group further stabilizes this intermediate.
-
Elimination of the Leaving Group: Aromaticity is restored in the final step by the elimination of the chloride ion, yielding the substituted pyridine product.[3]
The regioselectivity of nucleophilic attack on the pyridine ring is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[9][10][11] This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the nitrogen atom, a stabilizing feature not possible with attack at the C3 (meta) position.[10][11] In the case of this compound, the substitution occurs exclusively at the C2 position.
Caption: General mechanism of SNAr on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nitrogen, oxygen, and sulfur nucleophiles.
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
Anhydrous solvents should be used, particularly for reactions sensitive to moisture.
-
Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of 2-(Alkylamino)-6-(difluoromethoxy)pyridine
This protocol details a typical procedure for the reaction with a primary amine nucleophile.
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the primary amine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Aryloxy-6-(difluoromethoxy)pyridine
This protocol describes a typical procedure for the reaction with a phenol nucleophile.
Materials:
-
This compound
-
Phenol (e.g., p-Cresol)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the phenol (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 100-120 °C and stir for 6-18 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Protocol 3: Synthesis of 2-(Arylthio)-6-(difluoromethoxy)pyridine
This protocol outlines a general procedure for the reaction with a thiol nucleophile.
Materials:
-
This compound
-
Thiol (e.g., Thiophenol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol (1.2 equivalents) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in THF.
-
Let the reaction warm to room temperature and stir for 2-8 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by flash chromatography.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Nitrogen | Benzylamine | K₂CO₃ | DMF | 80-100 | 4-12 |
| Morpholine | Cs₂CO₃ | Dioxane | 100 | 6-16 | |
| Oxygen | p-Cresol | K₂CO₃ | DMF | 100-120 | 6-18 |
| Sodium Methoxide | NaOMe | Methanol | Reflux | 2-6 | |
| Sulfur | Thiophenol | NaH | THF | 0 to RT | 2-8 |
Applications in Drug Discovery and Agrochemicals
The functionalized 2-(difluoromethoxy)pyridine derivatives synthesized via these SNAr protocols are valuable intermediates in the development of new therapeutic agents and crop protection chemicals.[12] The difluoromethoxy group can impart favorable properties such as increased metabolic stability and enhanced binding affinity to biological targets.[5][6][12] For instance, pyridyl phenyl ether herbicides often incorporate this motif to inhibit key enzymes in plant biosynthetic pathways.[12]
Caption: Experimental workflow for the synthesis and application of 2-(difluoromethoxy)pyridine derivatives.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated nucleophile.2. Reaction temperature too low.3. Presence of water quenching the base/nucleophile.4. Poor quality of starting material or reagents. | 1. Use a stronger base or a pre-formed salt of the nucleophile.2. Gradually increase the reaction temperature.3. Ensure anhydrous conditions and use dry solvents.4. Verify the purity of all reagents. |
| Formation of Side Products | 1. Reaction temperature too high, leading to decomposition.2. Competitive side reactions of the nucleophile or product. | 1. Lower the reaction temperature and increase the reaction time.2. Use a more selective base or protect reactive functional groups. |
| Difficult Purification | 1. Similar polarity of starting material and product.2. Presence of highly polar byproducts from the base or solvent. | 1. Explore different solvent systems for column chromatography or consider crystallization.2. Perform an aqueous workup to remove inorganic salts and polar impurities before chromatography. |
Conclusion
Nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide range of functionalized pyridine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and agrochemical development. The predictable reactivity and broad scope of applicable nucleophiles make this an indispensable transformation for the modern synthetic chemist.
References
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- Nucleophilic substitution of pyridines. (2022). Chemistry Online. [Link]
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
- Nucleophilic substitution of pyridine. (2017). YouTube. [Link]
- nucleophilic aromatic substitutions. (2019). YouTube. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
- High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PMC - NIH. [Link]
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...
- Process for making 2,6-difluoro pyridine.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PMC - PubMed Central - NIH. [Link]
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024). CORE. [Link]
- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- 2 - Reaction Examples. University of Calgary. [Link]
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
- Proposed mechanism: Intramolecular SNAr via zwitterionic activ
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- This compound-3-carboxylic acid. Arctom. [Link]
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PMC - PubMed Central. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-(difluoromethoxy)pyridine
Introduction: The Strategic Value of the 2-(Difluoromethoxy)pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a privileged structure due to its prevalence in biologically active molecules and its ability to modulate aqueous solubility.[1] The strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry, offering a powerful tool to fine-tune a molecule's physicochemical and pharmacokinetic properties.[2] Among these, the difluoromethoxy group (-OCHF₂) is of particular interest. It serves as a lipophilic bioisostere for hydroxyl, thiol, or amine groups and can participate in hydrogen bonding, potentially enhancing target affinity.[3] Furthermore, the high metabolic stability of the C-F bond often improves a drug candidate's in vivo profile.[2]
The molecule 2-chloro-6-(difluoromethoxy)pyridine is a valuable building block that marries the advantageous properties of the pyridine core with the unique electronic and conformational effects of the difluoromethoxy group. However, its utility is contingent on the ability to perform selective and efficient functionalization at the C2 position. Palladium-catalyzed cross-coupling reactions provide the most robust and versatile platform for achieving this, enabling the formation of C-C and C-N bonds under relatively mild conditions.[4][5]
This guide provides detailed application notes and field-proven protocols for the three principal classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the this compound substrate. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.
The Engine of Transformation: The Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic framework: the palladium(0)/palladium(II) catalytic cycle.[6][7] Understanding this cycle is paramount for rational catalyst selection and reaction optimization. The process can be universally described by three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides and necessitates the use of highly active, electron-rich catalyst systems. This step transforms the catalyst into a Pd(II) species.[4][8]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):
-
In Suzuki or Sonogashira reactions, the organic group from a nucleophilic partner (e.g., an organoboron or organocopper acetylide species) is transferred to the palladium center, displacing the chloride.[5]
-
In Buchwald-Hartwig amination, the amine coupling partner coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[9]
-
-
Reductive Elimination: The two organic partners bound to the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]
Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for constructing biaryl and heteroaryl-aryl bonds.[10] For an electron-deficient substrate like this compound, the key to success lies in using a catalyst system that is sufficiently active to overcome the higher activation barrier of C-Cl bond cleavage compared to C-Br or C-I bonds.[11]
Causality of Component Selection:
-
Catalyst/Ligand System: A combination of a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical.[12] The ligand's steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species, while its electron-donating character accelerates both the oxidative addition and the final reductive elimination steps.[11][12] Using pre-formed palladium precatalysts (e.g., SPhos Pd G3) can offer improved stability and reproducibility.
-
Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically used. The base activates the boronic acid partner for transmetalation. K₃PO₄ is often preferred as it minimizes side reactions like protodeboronation.[11]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is common. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[13] Rigorous degassing of solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), the palladium precatalyst (e.g., SPhos Pd G3, 1–3 mol%), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Seal the vessel with a rubber septum or cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Through the septum, add the degassed solvent system (e.g., 1,4-dioxane/water, typically in a 4:1 to 10:1 ratio, to achieve a substrate concentration of 0.1–0.5 M).
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 90–110 °C).[14]
-
Stir the reaction mixture vigorously for the specified time (usually 4–24 hours).
-
Monitor the reaction's progress by TLC or LC-MS analysis of a quenched aliquot.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[13]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table of Representative Suzuki-Miyaura Reaction Parameters
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| 3-Thienylboronic acid | SPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 8 | 80-90 |
| 4-Cyanophenylboronic acid | XPhos Pd G2 (1.5) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 110 | 16 | 75-85 |
| 2-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (3.0) | Dioxane/H₂O | 110 | 24 | 60-75 |
Note: Yields are estimates based on analogous systems and may require optimization.
Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, providing access to a vast array of substituted anilines and heteroarylamines.[9][15] The reaction is highly sensitive to the choice of ligand and base.
Causality of Component Selection:
-
Catalyst/Ligand System: As with Suzuki coupling, bulky, electron-rich ligands are essential. Ligands like BippyPhos or Josiphos have shown broad applicability for coupling (hetero)aryl chlorides.[16] The choice of ligand can influence the reaction rate and selectivity, especially with challenging amine substrates.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center.[17] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[18] NaOtBu is generally effective, but LHMDS can be advantageous for more acidic or sensitive amines.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.
Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
-
Reaction Setup:
-
In a glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., BippyPhos Pd G3, 1-4 mol%) and the strong base (e.g., NaOtBu, 1.2–1.5 equiv) to a dry Schlenk flask or vial.
-
Add this compound (1.0 equiv) and a magnetic stir bar.
-
Seal the vessel and remove it from the glovebox if necessary.
-
-
Solvent and Amine Addition:
-
Add the anhydrous solvent (e.g., toluene, to achieve a 0.1–0.5 M concentration).
-
Add the amine coupling partner (1.1–1.3 equiv) via syringe. If the amine is a solid, it can be added in the glovebox with the other solids.
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 2–18 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and filter through Celite®.
-
Separate the layers in a separatory funnel, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table of Representative Buchwald-Hartwig Reaction Parameters
| Amine Partner | Pd Precatalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | BippyPhos Pd G3 (2) | NaOtBu (1.3) | Toluene | 100 | 4 | 90-98 |
| Aniline | Josiphos Pd G3 (3) | LHMDS (1.4) | Dioxane | 110 | 12 | 70-85 |
| Benzylamine | XPhos Pd G3 (2) | NaOtBu (1.3) | Toluene | 90 | 8 | 85-95 |
| Indole | BippyPhos Pd G3 (2.5) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 75-90 |
Note: Yields are estimates based on analogous systems and may require optimization.
Protocol 3: Sonogashira C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the direct installation of an alkyne moiety, a versatile functional group for further transformations.[19] While traditionally requiring a copper(I) co-catalyst, copper-free protocols are often preferred to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[20][21]
Causality of Component Selection:
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used. For copper-free conditions, a higher catalyst loading or a more active ligand may be required.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HX byproduct and to facilitate the deprotonation of the terminal alkyne.[22]
-
Copper Co-catalyst (Optional): Copper(I) iodide (CuI) accelerates the reaction by forming a more reactive copper(I) acetylide intermediate. However, its use requires a strictly oxygen-free environment to prevent homocoupling.[21] For many applications, a copper-free protocol at a slightly higher temperature is a more robust choice.
Detailed Step-by-Step Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup:
-
To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%).
-
Add this compound (1.0 equiv).
-
Seal the flask, and perform three evacuate/backfill cycles with Argon.
-
-
Solvent and Reagent Addition:
-
Add an anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv). The solvent and base must be thoroughly degassed.
-
Add the terminal alkyne (1.2–1.5 equiv) via syringe.
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (typically 60–90 °C).
-
Stir for 6–24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table of Representative Sonogashira Reaction Parameters
| Alkyne Partner | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | Et₃N (3.0) | THF | 70 | 12 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₄ (4) | i-Pr₂NH (3.0) | Dioxane | 80 | 16 | 75-85 |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | Et₃N (3.0) | Toluene | 80 | 10 | 85-95 |
| Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 90 | 18 | 70-80 |
Note: Yields are estimates based on analogous systems and may require optimization.
General Experimental Workflow
The following diagram illustrates the universal workflow for setting up, running, and isolating products from these cross-coupling reactions.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical sectors. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding pathways to its derivatization. Success with this chloro-heteroaromatic substrate hinges on the rational selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, and careful control of reaction parameters. The protocols and insights provided herein serve as a robust starting point for researchers to harness the full synthetic potential of this important intermediate.
References
- Title: Role of palladium catalyst in cross-coupling reactions.
- Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Title: 17.2: Palladium catalyzed couplings.
- Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Title: Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
- Title: (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Title: (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- Title: Buchwald–Hartwig amination.
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Title: Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Title: New method for introducing fluorinated components into molecules.
- Title: Sonogashira coupling.
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Title: Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6,7-difluoroquinoxaline.
- Title: Buchwald-Hartwig Cross Coupling Reaction.
- Title: (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Title: Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
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- Title: An air-stable, well-defined palladium–BIAN–NHC chloro dimer: a fast-activating, highly efficient catalyst for cross-coupling.
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- Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Title: Palladium-catalyzed cross-couplings by C–O bond activation.
- Title: Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
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- Title: BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
- Title: Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Title: Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities.
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- Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Title: Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
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protocol for Sonogashira coupling with 2-Chloro-6-(difluoromethoxy)pyridine
Application Note & Protocol
Title: Sonogashira Coupling with 2-Chloro-6-(difluoromethoxy)pyridine: A Detailed Protocol for Synthesizing Substituted Pyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to performing the Sonogashira cross-coupling reaction using this compound as a substrate. The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] This protocol offers a detailed, step-by-step methodology, discusses the underlying reaction mechanism, and provides critical insights into process optimization and troubleshooting. Given the generally lower reactivity of aryl chlorides compared to bromides or iodides, this guide emphasizes conditions tailored to activate the C-Cl bond on the pyridine ring, facilitating efficient coupling with terminal alkynes.[3][4]
Introduction
The Sonogashira cross-coupling, first reported in 1975, has become an indispensable transformation in organic synthesis.[1][5] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3] This reaction's utility is underscored by its mild reaction conditions and tolerance for a wide variety of functional groups.[1]
Pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems. The incorporation of a difluoromethoxy (-OCF₂) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, the synthesis of alkynyl-substituted difluoromethoxypyridines via Sonogashira coupling is a highly relevant strategy for generating novel compounds with potential therapeutic value.
However, the use of 2-chloropyridines presents a challenge. The C-Cl bond is significantly stronger and less reactive in the oxidative addition step of the catalytic cycle compared to C-Br or C-I bonds.[3][4] This application note details a robust protocol designed to overcome this hurdle, employing optimized catalyst systems and reaction conditions to achieve high yields.
Reaction Mechanism: The Dual Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound, forming a Pd(II) complex. This step is often the rate-determining step for aryl chlorides.[6][7]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.[1][5] This increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylpyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific terminal alkyne used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store under inert atmosphere, 2-8°C[8] |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercial | Purify by distillation if necessary. |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Catalyst Grade | Commercial | Air-stable, but store in a desiccator. |
| Copper(I) Iodide (CuI) | ≥99% | Commercial | Use a fresh bottle; color should be off-white/tan. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercial | Distill from CaH₂ before use. |
| Toluene or DMF | Anhydrous | Commercial | Use from a solvent purification system or dry bottle. |
| Schlenk flask / Reaction tube | - | - | Must be oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High Purity | - | - |
Reaction Setup and Procedure
Critical: The reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and the undesired Glaser-Hay homocoupling of the alkyne.[4][6][9]
Caption: Experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Degas the resulting suspension by bubbling inert gas through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Add anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired alkynylpyridine.
Characterization
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Process Optimization and Troubleshooting
The success of coupling unreactive aryl chlorides hinges on careful optimization of reaction parameters.[10][11]
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand (e.g., XPhos) | For challenging substrates, more active catalysts formed in situ from a Pd(II) or Pd(0) source and a bulky, electron-rich phosphine ligand can significantly improve yields by accelerating the rate-limiting oxidative addition step.[3][12] |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Solvent polarity can influence catalyst solubility and reaction rate. DMF is often effective for less reactive chlorides but can be harder to remove.[13] |
| Base | Et₃N, DIPEA, Cs₂CO₃, K₂CO₃ | Amine bases are standard. For sensitive substrates, inorganic bases might be beneficial. The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.[1] |
| Temperature | 60 - 120 °C | Higher temperatures are generally required for aryl chlorides.[13] However, excessive heat can lead to catalyst decomposition (indicated by the formation of palladium black) and side reactions.[9][14] |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; low reactivity of the chloride; insufficient temperature. | Use a fresh, high-activity catalyst/ligand system.[9][12] Increase the reaction temperature in 10 °C increments. Ensure all reagents and solvents are anhydrous.[14] |
| Glaser Homocoupling | Presence of oxygen; catalyst system favors alkyne dimerization. | Rigorously degas the reaction mixture.[6] Consider a copper-free protocol, which may require a higher catalyst loading or a more specialized ligand system.[1][5] |
| Formation of Palladium Black | Catalyst decomposition due to high temperature or impurities. | Lower the reaction temperature. Ensure high purity of all reagents and solvents. Some solvents like THF may promote decomposition.[9][14] |
| Stalled Reaction | Catalyst deactivation; insufficient base. | Add an additional portion of the catalyst. Ensure the base is present in sufficient excess (at least 2-3 equivalents). |
Safety Precautions
-
Reagents: Palladium compounds, copper iodide, and organic solvents are toxic and/or flammable. Handle them in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Inert Atmosphere: Schlenk line techniques involve handling glassware under pressure; ensure proper training and use a blast shield.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note provides a robust and well-grounded protocol for the Sonogashira coupling of this compound. By understanding the reaction mechanism and key parameters, researchers can effectively synthesize valuable alkynylpyridine derivatives. The provided troubleshooting guide offers practical solutions to common challenges, enabling the successful application of this powerful cross-coupling reaction in drug discovery and materials science.
References
- Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Vedantu. (n.d.).
- MDPI. (2020).
- PubMed. (2016). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. [Link]
- YouTube. (2019). Sonogashira coupling. [Link]
- PolyU Institutional Research Archive. (2016). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. [Link]
- ResearchGate. (n.d.). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- Taylor & Francis Online. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- ACS Publications. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
- ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- ResearchGate. (n.d.). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. [Link]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
- The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
- ACS Publications. (2017). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. [Link]
- Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?. [Link]
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
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Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-6-(difluoromethoxy)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-Chloro-6-(difluoromethoxy)pyridine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethoxy (-OCF₂H) group, in particular, is of growing interest as it can act as a bioisostere for other functional groups like alcohols, thiols, and amines, potentially forming crucial hydrogen bonds with biological targets.[2] When appended to a versatile heterocyclic scaffold like pyridine, the resulting building block, this compound, emerges as a highly valuable starting material for the synthesis of novel and diverse heterocyclic compounds with significant potential in drug discovery.[3][4][5]
This guide provides a comprehensive overview of key synthetic strategies to leverage the reactivity of this compound, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into reaction optimization.
PART 1: Nucleophilic Aromatic Substitution (SNAr) Strategies
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing difluoromethoxy group and the chloro substituent. This electronic profile makes the 2- and 6-positions particularly susceptible to nucleophilic attack.[6] The SNAr reaction of this compound provides a direct and efficient pathway to introduce a variety of nitrogen, oxygen, and sulfur nucleophiles, leading to a diverse array of substituted pyridines.
Mechanistic Rationale
The SNAr reaction on a halopyridine typically proceeds through a two-step addition-elimination mechanism.[6][7] The nucleophile first attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group is expelled, and aromaticity is restored, yielding the substituted product. The stability of the Meisenheimer complex is a key factor influencing the reaction rate, and the electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group helps to stabilize this intermediate.[6]
Experimental Protocol: Synthesis of 2-Amino-6-(difluoromethoxy)pyridine Derivatives
This protocol details a general procedure for the SNAr reaction of this compound with a primary or secondary amine.
Workflow Diagram:
Caption: Workflow for the SNAr amination of this compound.
Materials:
-
Primary or secondary amine (1.2-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and the base (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (DMF or DMSO) to achieve a concentration of approximately 0.2-0.5 M with respect to the starting pyridine.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-(difluoromethoxy)pyridine derivative.
Data Summary Table:
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 85-95 |
| Piperidine | Cs₂CO₃ | DMSO | 90 | 80-90 |
| Aniline | K₂CO₃ | DMF | 120 | 60-75 |
| Benzylamine | K₂CO₃ | DMSO | 100 | 75-85 |
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a competent electrophilic partner in several of these transformations, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl moieties. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the development of highly active catalyst systems has made their use increasingly common and economically advantageous.[12]
Suzuki-Miyaura Coupling: A Gateway to Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is one of the most widely used cross-coupling methods.[13] For an electron-deficient substrate like this compound, the choice of a suitable palladium catalyst and ligand is crucial to achieve efficient coupling.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3) (1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Degassed solvent system (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium pre-catalyst (1-3 mol%).
-
Add the degassed solvent system to the flask.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired biaryl or heterobiaryl product.
Data Summary Table:
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 70-85 |
| 4-Methoxyphenylboronic acid | XPhos Pd G3 (1.5) | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 65-80 |
| Pyridine-3-boronic acid | XPhos Pd G3 (2) | K₃PO₄ | Toluene/H₂O | 110 | 55-70 |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in this guide for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provide reliable and adaptable methods for the derivatization of this scaffold. The resulting products, featuring the strategically important difluoromethoxy group, are of significant interest for applications in medicinal chemistry and drug discovery. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and purity.
References
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- Tung, T. T., & Nguyen, T. Q. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. [Link][5]
- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link][1]
- Zhou, Y., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Jana, S., et al. (2021). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- OChem Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. [Link][8]
- Saeed, A., et al. (2023).
- Loh, Y. Y., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. [Link][15]
- Google Patents. (1978). Process for making 2,6-difluoro pyridine. [16]
- Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. [Link][17]
- ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. [Link][9]
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link][2]
- Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link][7]
- Smith, M. D. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link][10]
- Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. [Link][19]
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Application Notes and Protocols for 2-Chloro-6-(difluoromethoxy)pyridine in Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Advantage of the Difluoromethoxy Pyridine Scaffold
In the competitive landscape of agrochemical discovery, the relentless pursuit of novel active ingredients with superior efficacy, enhanced safety profiles, and improved environmental credentials is paramount. The strategic incorporation of fluorine-containing moieties has emerged as a powerful tool in achieving these objectives. Among these, the difluoromethoxy (-OCF₂H) group, when appended to a pyridine scaffold, offers a unique constellation of physicochemical properties that are highly advantageous for the development of next-generation herbicides, fungicides, and insecticides.[1]
This technical guide focuses on the application of 2-Chloro-6-(difluoromethoxy)pyridine as a versatile building block for the synthesis of innovative agrochemicals. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its derivatization, and offer insights into the expected outcomes based on established chemical principles.
The Physicochemical Impact of the Difluoromethoxy Group
The difluoromethoxy group is not merely a placeholder; its electronic and steric properties profoundly influence the biological activity and pharmacokinetic profile of the resulting agrochemical.
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the difluoromethoxy group exceptionally resistant to oxidative metabolism, particularly O-dealkylation, a common metabolic pathway for traditional methoxy-substituted compounds. This enhanced metabolic stability can translate to longer residual activity in the field, reducing the frequency of application.
-
Lipophilicity and Bioavailability: The -OCF₂H group moderately increases lipophilicity, which can improve the transport of the active ingredient across biological membranes, such as the waxy cuticle of plant leaves or the exoskeleton of insects. This can lead to enhanced bioavailability and, consequently, greater potency.
-
Target Engagement: The unique electronic nature of the difluoromethoxy group, acting as a moderate electron-withdrawing substituent, can influence the binding affinity of the molecule to its target protein or enzyme. This can result in higher intrinsic activity and greater selectivity.
Key Synthetic Transformations
This compound is an ideal substrate for a range of synthetic transformations, primarily revolving around the reactivity of the C2-chloro substituent. The electron-deficient nature of the pyridine ring, further accentuated by the difluoromethoxy group, activates the C-Cl bond towards nucleophilic attack and facilitates cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry and a highly effective method for introducing a wide variety of functional groups at the 2-position. The reaction proceeds via a Meisenheimer intermediate, and the rate is significantly influenced by the nature of the leaving group and the electron-withdrawing capacity of the ring system.
While 2-fluoropyridines can be more reactive than their 2-chloro counterparts in some SNAr reactions, 2-chloropyridines are often more readily available and their reactivity is generally sufficient and predictable for a broad range of nucleophiles. The presence of the electron-withdrawing difluoromethoxy group at the 6-position further activates the 2-position towards nucleophilic attack.
Protocol 1: Synthesis of a Novel Pyridinyl Phenyl Ether Herbicide via SNAr
This protocol details the synthesis of a model pyridinyl phenyl ether, a class of compounds known to exhibit herbicidal activity through the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[2]
Reaction Scheme:
Caption: Synthesis of a pyridinyl phenyl ether via SNAr.
Materials:
| Material | Purity | Supplier |
| This compound | >97% | Various |
| p-Cresol | >99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | >99% | Acros Organics |
| N,N-Dimethylformamide (DMF), anhydrous | >99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | >97% | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.2 g, 11.1 mmol) and anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Base Addition: While stirring under a nitrogen atmosphere, add anhydrous potassium carbonate (2.3 g, 16.6 mmol) to the solution. Stir the resulting suspension at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Substrate Addition: Add this compound (1.5 g, 8.4 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(difluoromethoxy)-6-(p-tolyloxy)pyridine.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Typical Actual Yield (%) | Purity (by ¹H NMR) |
| 2-(Difluoromethoxy)-6-(p-tolyloxy)pyridine | 2.21 | 85-95% | >98% |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is particularly useful for synthesizing biaryl and aryl-heteroaryl structures, which are common motifs in agrochemicals. This compound is a suitable electrophilic partner for this reaction, and a wide range of aryl and heteroaryl boronic acids or esters can be employed as the nucleophilic partner.
The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient chloropyridines, palladium catalysts with electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.
Protocol 2: Synthesis of a Biaryl Fungicide Precursor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a model arylboronic acid.
Reaction Scheme:
Caption: Synthesis of a biaryl pyridine via Suzuki-Miyaura coupling.
Materials:
| Material | Purity | Supplier |
| This compound | >97% | Various |
| 4-Methoxyphenylboronic acid | >98% | Combi-Blocks |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | >98% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃), anhydrous | >99.5% | J.T. Baker |
| 1,4-Dioxane, anhydrous | >99.8% | Sigma-Aldrich |
| Deionized Water | - | Lab supply |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Celite® | - | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 g, 5.6 mmol), 4-methoxyphenylboronic acid (1.0 g, 6.7 mmol), and anhydrous sodium carbonate (1.8 g, 16.8 mmol) to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.23 g, 0.28 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (20 mL) and deionized water (5 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate), to yield the pure 2-(4-methoxyphenyl)-6-(difluoromethoxy)pyridine.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Typical Actual Yield (%) | Purity (by ¹H NMR) |
| 2-(4-Methoxyphenyl)-6-(difluoromethoxy)pyridine | 1.48 | 70-85% | >98% |
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a reactive handle for derivatization (the C-Cl bond) and a beneficial physicochemical modulator (the -OCF₂H group) allows for the efficient construction of a diverse range of molecular architectures. The protocols provided herein for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling serve as robust starting points for the exploration of new chemical space in the quest for more effective and sustainable crop protection solutions.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing the Power of Fluorine: 4-(Difluoromethoxy)nitrobenzene in Agrochemical Innovation.
- Schlosser, M., & Pozzi, G. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002).
- Felpin, F.-X., Ayad, T., & Mitra, S. (2006). Suzuki-Miyaura cross-coupling reactions in the presence of palladium catalysts. European Journal of Organic Chemistry, 2006(12), 2679-2690.
Sources
experimental procedure for the synthesis of kinase inhibitors using 2-Chloro-6-(difluoromethoxy)pyridine
Abstract
This application note provides a comprehensive guide for the synthesis of kinase inhibitors employing 2-Chloro-6-(difluoromethoxy)pyridine as a key building block. The unique electronic properties imparted by the chloro and difluoromethoxy substituents on the pyridine ring make this reagent a valuable scaffold in medicinal chemistry. Detailed experimental protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are presented. These methods allow for the strategic installation of various pharmacophores, enabling the generation of diverse libraries of potential kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Strategic Advantage of the this compound Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies and inflammatory conditions.
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of numerous approved and investigational kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.
The subject of this guide, this compound, offers several strategic advantages for the synthesis of novel kinase inhibitors:
-
Dual Reactivity: The presence of a chlorine atom at the 2-position provides a reactive handle for both nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This allows for the introduction of a wide variety of substituents to probe the structure-activity relationship (SAR).
-
Modulation of Physicochemical Properties: The difluoromethoxy group is a bioisostere of a methoxy group but with significantly different electronic properties. It is highly lipophilic and can improve metabolic stability by blocking potential sites of oxidation.[1] Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen and influence the overall binding affinity of the final compound.
-
Vector for Diversity: The sequential or orthogonal functionalization of the chloro and pyridine ring positions enables the creation of diverse chemical libraries from a single, readily available starting material.
This application note will detail two primary synthetic pathways utilizing this compound to generate potential kinase inhibitors: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.
General Synthetic Workflow
The overall strategy for the synthesis of kinase inhibitors from this compound involves the initial functionalization at the C2 position via either SNAr or a Suzuki-Miyaura coupling, followed by potential further modifications to the introduced substituent or the pyridine ring itself to optimize biological activity.
Figure 1: General synthetic workflow for the diversification of this compound into a kinase inhibitor library.
Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing difluoromethoxy group, makes the 2-position susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating the SNAr reaction. This pathway is particularly useful for introducing amine-containing fragments, a common feature in many kinase inhibitors that interact with the hinge region of the ATP binding pocket.
Protocol 1: General Procedure for SNAr with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents) and ligand (e.g., Xantphos, 0.1 equivalents) (for Buchwald-Hartwig amination, a related cross-coupling reaction that is often used for this type of transformation) or a suitable base for traditional SNAr (e.g., N,N-Diisopropylethylamine (DIPEA), 3.0 equivalents)
-
Anhydrous 1,4-dioxane or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq). If using a palladium-catalyzed reaction, add the palladium catalyst and ligand at this stage.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final 2-amino-6-(difluoromethoxy)pyridine derivative.
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile, increasing its reactivity. The choice of base can influence the reaction rate and side product formation.
-
Solvent: Aprotic polar solvents like dioxane or DMF are used to dissolve the reactants and facilitate the reaction. Anhydrous conditions are crucial, especially for palladium-catalyzed reactions, to prevent catalyst deactivation.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction. The optimal temperature will depend on the reactivity of the specific amine nucleophile.
-
Inert Atmosphere: For palladium-catalyzed reactions, an inert atmosphere is essential to prevent oxidation and deactivation of the catalyst.
Part 2: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In this context, it is used to couple this compound with a variety of aryl or heteroaryl boronic acids or esters. This allows for the introduction of larger, more complex aromatic systems, which can occupy different pockets within the kinase active site.[2][3]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)
-
Base (e.g., sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), 3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water mixture (4:1))
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl/heteroaryl-6-(difluoromethoxy)pyridine.[1][4]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The choice of ligand (e.g., dppf) can significantly impact the reaction's efficiency and substrate scope.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Aqueous inorganic bases are commonly used.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants. Degassing the solvent is important to remove dissolved oxygen, which can deactivate the palladium catalyst.
Data Presentation: Representative Reaction Parameters
The following table summarizes hypothetical but representative reaction conditions for the synthesis of different kinase inhibitor scaffolds from this compound.
| Target Scaffold | Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(Anilino)-6-(difluoromethoxy)pyridine | SNAr | Aniline | DIPEA | DMF | 120 | 24 | 75 |
| 2-(Piperazin-1-yl)-6-(difluoromethoxy)pyridine | SNAr | Piperazine | K₂CO₃ | Dioxane | 100 | 18 | 82 |
| 2-(Pyrazol-4-yl)-6-(difluoromethoxy)pyridine | Suzuki | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ / K₃PO₄ | Dioxane/H₂O | 90 | 12 | 68 |
| 2-(Indol-5-yl)-6-(difluoromethoxy)pyridine | Suzuki | Indole-5-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 71 |
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The protocols detailed in this application note for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provide robust and adaptable methods for the creation of diverse chemical libraries. The strategic incorporation of the difluoromethoxy group offers the potential for improved pharmacokinetic and pharmacodynamic properties in the resulting inhibitor candidates. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around the pyridine scaffold to develop next-generation targeted therapeutics.
References
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI. [Link]
- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- US10167279B2 - Compounds and compositions as RAF kinase inhibitors.
- Process for the preparation of kinase inhibitors and intermediates thereof - P
- SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS - European Patent Office - EP 3661935 B1.Googleapis.com. [Link]
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). PubMed. [Link]
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). PMC - PubMed Central. [Link]
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.Keio University. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.PMC - NIH. [Link]
- The role of fluorine in medicinal chemistry. (2006). PubMed. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions.PMC - PubMed Central. [Link]
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.MDPI. [Link]
- Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors.Bentham Science. [Link]
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PubMed. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.PMC - NIH. [Link]
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.PMC - NIH. [Link]
- Concerted Nucleophilic Arom
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of 2-Chloro-6-(difluoromethoxy)pyridine Derivatives
Introduction
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Among these, the difluoromethoxy (–OCF₂H) group has emerged as a particularly valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering unique modulations of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. The 2-Chloro-6-(difluoromethoxy)pyridine core is a key building block for a range of advanced pharmaceutical intermediates and active ingredients.
This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of this compound, designed for researchers, process chemists, and drug development professionals. The methodologies described are grounded in established chemical principles and are designed to be scalable, with a focus on efficiency, safety, and product purity. We will explore a robust two-stage synthetic strategy, beginning with the production of the critical precursor, 2,6-dichloropyridine, followed by its conversion to the target difluoromethoxylated derivative.
PART 1: Synthetic Strategy and Rationale
The most industrially viable pathway to this compound involves a multi-step process commencing from readily available starting materials. The overall strategy is bifurcated into two primary stages:
-
Synthesis of the Key Intermediate: 2,6-Dichloropyridine. This precursor is typically synthesized via the high-temperature chlorination of pyridine.[1][2] While multiple isomers are possible, process conditions can be optimized to favor the formation of the 2,6-disubstituted product.[3]
-
Introduction of the Difluoromethoxy Group. This is achieved through the O-difluoromethylation of the corresponding pyridone. This involves the initial hydrolysis of one of the chloro groups in 2,6-dichloropyridine to form 6-chloro-2(1H)-pyridone, followed by reaction with a suitable difluoromethylating agent, such as chlorodifluoromethane (Freon-22), an available industrial reagent.[4][5]
This strategic approach is favored for large-scale production due to the availability of starting materials and the relatively straightforward nature of the individual transformations. The causality behind this choice lies in circumventing the challenges of direct and selective difluoromethoxylation of a di-halogenated pyridine, which can be less regioselective and require more specialized reagents.
Overall Synthetic Workflow
The logical flow from the starting material to the final product is illustrated below. Each major step represents a distinct protocol detailed in this guide.
Figure 1: High-level workflow for the synthesis of this compound.
PART 2: Detailed Experimental Protocols
Safety Preamble: All operations should be conducted in a well-ventilated fume hood or a dedicated chemical reactor with appropriate off-gas scrubbing. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reactions involving chlorine gas and chlorodifluoromethane require specialized handling and containment procedures.
Protocol 1: Large-Scale Synthesis of 2,6-Dichloropyridine
This protocol is based on industrial methods for the gas-phase chlorination of pyridine.[2][3] The reaction is highly exothermic and requires careful control of temperature and reagent flow rates.
Reaction Principle: C₅H₅N + 2Cl₂ → C₅H₃Cl₂N + 2HCl
Materials and Equipment:
-
High-temperature gas-phase reactor (e.g., packed bed or tubular reactor) equipped with a preheater, gas flow controllers, and a condenser.
-
Pyridine (anhydrous)
-
Chlorine gas
-
Nitrogen (for inerting and purging)
-
Scrubbing solution (e.g., aqueous sodium hydroxide) for waste gas treatment.
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor system is clean, dry, and leak-tested. Purge the entire system with nitrogen gas.
-
Preheating: Heat the reactor to the target temperature range of 370-430°C.[6]
-
Reagent Introduction:
-
Vaporize anhydrous pyridine and introduce it into the reactor at a controlled flow rate.
-
Simultaneously, introduce chlorine gas into the reactor. The molar ratio of chlorine to pyridine should be carefully controlled to favor disubstitution.
-
-
Reaction: The reaction occurs in the gas phase within the heated zone of the reactor. Residence time is a critical parameter and should be optimized based on reactor geometry and flow rates.
-
Product Condensation: The exiting gas stream, containing 2,6-dichloropyridine, other chlorinated pyridines, HCl, and unreacted starting materials, is passed through a condenser to liquefy the organic components.
-
Purification: The crude liquid product is collected. Purification to isolate 2,6-dichloropyridine is typically achieved via fractional distillation. A common industrial practice involves distillation in the presence of water and sulfuric acid to aid in the separation from 2-chloropyridine and unreacted pyridine.[2][6]
| Parameter | Value / Range | Rationale |
| Reaction Temperature | 370 - 430 °C | High temperatures are required to initiate and sustain the gas-phase radical chlorination.[6] |
| Reagents | Pyridine, Chlorine Gas | Readily available industrial feedstocks. |
| Key Challenge | Heat Management | The reaction is highly exothermic; localized overheating can lead to tar formation and reduced yield.[2] |
| Purification | Fractional Distillation | Effective for separating components with different boiling points in the product mixture.[2] |
Protocol 2: Selective Hydrolysis to 6-Chloro-2(1H)-pyridone
This step converts one of the chloro-substituents of 2,6-dichloropyridine to a hydroxyl group, forming the necessary pyridone intermediate for the subsequent difluoromethoxylation.
Reaction Principle: C₅H₃Cl₂N + NaOH → C₅H₄ClNO + NaCl
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe.
-
2,6-Dichloropyridine
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl) for neutralization.
Step-by-Step Procedure:
-
Reaction Setup: Charge the reactor with a solution of sodium hydroxide in water.
-
Addition of Starting Material: While stirring, add the 2,6-dichloropyridine to the aqueous NaOH solution.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for several hours. The reaction progress can be monitored by HPLC or GC analysis.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with concentrated hydrochloric acid until it reaches a pH of approximately 6-7.
-
Product Isolation: The 6-chloro-2(1H)-pyridone product will precipitate out of the solution upon neutralization.
-
Purification: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Protocol 3: Large-Scale O-Difluoromethylation
This is the key step to introduce the difluoromethoxy group. It utilizes chlorodifluoromethane (Freon-22), an industrial reagent, in a nucleophilic substitution reaction.[4][5]
Reaction Principle: C₅H₄ClNO + CHClF₂ + K₂CO₃ → C₆H₄ClF₂NO + KCl + KHCO₃
Figure 2: Experimental workflow for the O-Difluoromethylation protocol.
Materials and Equipment:
-
High-pressure autoclave/reactor rated for at least 20 bar, equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature control system.
-
6-Chloro-2(1H)-pyridone
-
Chlorodifluoromethane (CHClF₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Reactor Charging: Charge the autoclave with 6-chloro-2(1H)-pyridone, anhydrous potassium carbonate, and anhydrous DMF.
-
Sealing and Purging: Seal the reactor and purge several times with nitrogen to remove air and moisture.
-
Reagent Introduction: Cool the reactor (e.g., to 0°C) and introduce chlorodifluoromethane gas from a cylinder until the desired pressure or mass is reached.
-
Reaction: Seal the gas inlet. Begin stirring and slowly heat the reactor to 120-130°C.[4] The internal pressure will increase significantly. Monitor the reaction pressure and temperature closely. Maintain at temperature for 12-24 hours, or until reaction completion is confirmed by in-process control (e.g., sampling and GC analysis).
-
Workup:
-
Cool the reactor to room temperature. Carefully and slowly vent the excess CHClF₂ into a suitable scrubbing system.
-
Open the reactor and pour the reaction mixture into a large volume of water.
-
Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product, a colorless to yellow liquid, is purified by vacuum distillation to yield high-purity this compound.[4]
-
| Parameter | Value / Range | Rationale |
| Reagents | 6-Chloro-2(1H)-pyridone, CHClF₂, K₂CO₃ | Pyridone acts as the nucleophile, CHClF₂ is the difluoromethyl source, and K₂CO₃ is the base.[4] |
| Solvent | DMF | A polar aprotic solvent that facilitates the Sₙ2-type reaction and solvates the potassium salts.[4] |
| Temperature | 120 - 130 °C | Provides the necessary thermal energy to drive the reaction at a practical rate.[4] |
| Pressure | Varies (Autogenous) | The reaction is conducted in a sealed vessel, and pressure builds as the gaseous reagent is heated. |
| Safety | High-Pressure Operation | Requires a properly rated autoclave and adherence to high-pressure safety protocols. |
PART 3: Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (179.55 g/mol ) and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the unique triplet for the -OCF₂H proton (J ≈ 74 Hz).
-
¹⁹F NMR: Will show a doublet corresponding to the -OCF₂ H group.
-
¹³C NMR: Will show the expected signals for the pyridine ring carbons and the carbon of the difluoromethoxy group.
-
-
Purity Assessment: Typically determined by GC or HPLC, with purity levels often exceeding 97%.
References
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024). Pharmaceutical Chemistry Journal.
- Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. (n.d.).
- Site-selective C−H difluoromethylation of pyridines a Bioactive... (2024).
- Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent. (2023). American Chemical Society.
- US4071521A - Process for making 2,6-difluoro pyridine. (n.d.).
- Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. (2022). PubMed.
- Photochemical Difluoromethylation of Quinoxalin-2(1H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. (n.d.).
- 2,6-Dichloropyridine. (n.d.). Wikipedia.
- US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine. (n.d.).
- CN104478794A - Synthesis method of 2,6-dichloropyridine. (n.d.).
- Synthesis of 2,6-Dichloropyridine. (n.d.). Benchchem.
- This compound. (n.d.).
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024). Research Square.
Sources
- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 2. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 3. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for C-N Bond Formation with 2-Chloro-6-(difluoromethoxy)pyridine
Introduction: The Strategic Importance of the 2-Amino-6-(difluoromethoxy)pyridine Scaffold
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Aryl amines are privileged structures found in a vast array of biologically active molecules. The 2-amino-6-(difluoromethoxy)pyridine moiety, in particular, has emerged as a valuable scaffold. The difluoromethoxy group (-OCF₂H) is a bioisostere of a methoxy or hydroxyl group, offering modulated lipophilicity, metabolic stability, and hydrogen bond donating capabilities, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This guide provides a detailed technical overview and actionable protocols for the synthesis of N-substituted 2-amino-6-(difluoromethoxy)pyridine derivatives starting from the readily available 2-Chloro-6-(difluoromethoxy)pyridine. We will explore the two primary synthetic strategies for this transformation: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to empower researchers in their synthetic endeavors.
Mechanistic Considerations: Two Pathways to a C-N Bond
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further accentuated by the electronegative chlorine and difluoromethoxy substituents. This electronic profile makes the C2 position susceptible to nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical, metal-free approach for forming C-N bonds with activated aryl halides. The reaction proceeds through a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex.[1] The electron-deficient pyridine ring helps to stabilize this intermediate, making the SNAr pathway viable. However, this method often requires high temperatures and strongly nucleophilic amines, which can limit its functional group tolerance.[2][3]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation due to its remarkable scope and milder conditions.[4][5] The reaction mechanism involves a catalytic cycle where a Palladium(0) complex undergoes oxidative addition into the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[4][5] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being essential for promoting the key steps of the catalytic cycle.[6]
Experimental Workflow Overview
The general laboratory workflow for both SNAr and Buchwald-Hartwig reactions follows a similar path from setup to product isolation. The key difference lies in the requirement of a meticulously prepared inert atmosphere for the palladium-catalyzed system to prevent catalyst deactivation.
Caption: General experimental workflow for C-N coupling reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is generally preferred for its broad substrate scope, including less nucleophilic amines, and its milder reaction conditions. The key to success is the rigorous exclusion of oxygen.
Rationale for Component Selection:
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are common, air-stable sources of Pd(0) (or are reduced in situ to Pd(0)).[5]
-
Ligand (e.g., XPhos, RuPhos, BippyPhos): Bulky, electron-rich biarylphosphine ligands are crucial.[6] They stabilize the palladium center, promote oxidative addition, and facilitate the difficult reductive elimination step. The choice of ligand can be substrate-dependent and may require screening.
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃): A base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used, while carbonates are milder alternatives suitable for more sensitive substrates.
-
Solvent (e.g., Toluene, Dioxane, THF): Anhydrous, deoxygenated aprotic solvents are essential to prevent catalyst poisoning and unwanted side reactions.
Step-by-Step Methodology:
-
Preparation:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and the base (e.g., NaOt-Bu, 1.5-2.0 eq.).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%). Note: The Pd:Ligand ratio is typically 1:2.
-
-
Reaction Setup (under Inert Atmosphere):
-
Seal the Schlenk flask containing the substrate, amine, and base with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Add the pre-weighed catalyst and ligand to the reaction flask against a positive flow of inert gas.
-
Add anhydrous, degassed solvent (e.g., Toluene) via syringe. The reaction concentration is typically 0.1-0.5 M.
-
-
Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This metal-free method is advantageous for its simplicity and cost-effectiveness, especially on an industrial scale. It is most effective with strong amine nucleophiles or when the reaction can be driven to completion with high temperatures or pressure.
Rationale for Component Selection:
-
Amine: Can act as both the nucleophile and, in some cases, the base if used in large excess. More nucleophilic amines (e.g., secondary aliphatic amines) react more readily.
-
Base (e.g., K₂CO₃, Et₃N, or excess amine): An optional base can be added to scavenge the HCl generated during the reaction, which can otherwise protonate the amine nucleophile and render it inactive.
-
Solvent (e.g., DMSO, NMP, or neat): High-boiling polar aprotic solvents are typically used to facilitate the reaction and achieve the necessary high temperatures. In some cases, the reaction can be run neat (without solvent).
Step-by-Step Methodology:
-
Preparation:
-
To a pressure tube or a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq.) and the amine (2.0-5.0 eq.). Note: A large excess of the amine is often used to drive the reaction.
-
If required, add a base (e.g., K₂CO₃, 2.0 eq.).
-
-
Reaction Setup:
-
Add a high-boiling polar aprotic solvent like DMSO or NMP, or proceed neat if the amine is a liquid at the reaction temperature.
-
Seal the pressure tube or ensure the reflux condenser is properly set up.
-
-
Execution:
-
Place the vessel in a preheated oil bath or heating mantle. Temperatures for SNAr on chloropyridines can range from 120 °C to over 200 °C.[3]
-
Stir the mixture for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If run neat, dilute the mixture with an organic solvent (e.g., Ethyl Acetate).
-
Pour the mixture into water and transfer to a separatory funnel.
-
Extract the aqueous layer several times with the organic solvent.
-
Combine the organic layers and wash with water and brine to remove the high-boiling solvent (e.g., DMSO) and excess amine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Comparative Summary of Reaction Conditions
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium precatalyst (1-5 mol%) + Ligand | None (Metal-free) |
| Temperature | Milder (Typically 80-120 °C) | Harsher (Typically 120-200+ °C) |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄) | Moderate (e.g., K₂CO₃) or excess amine |
| Amine Scope | Very broad (primary, secondary, anilines, amides)[6] | More limited (favors strong nucleophiles) |
| Functional Groups | High tolerance | Moderate tolerance (can be limited by high temp.) |
| Atmosphere | Strict inert atmosphere required | Air tolerant |
| Cost & Simplicity | More complex setup, higher reagent cost | Simpler setup, lower reagent cost |
Troubleshooting and Field-Proven Insights
-
Low Conversion in Buchwald-Hartwig:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Improve degassing techniques for the solvent (e.g., sparging with Argon for 30 min) and ensure a robust inert atmosphere throughout the setup and reaction.
-
Cause: Inappropriate ligand or base.
-
Solution: Screen a panel of ligands (e.g., XPhos, RuPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). The combination is often substrate-dependent.
-
-
No Reaction in SNAr:
-
Cause: Insufficient temperature or poor amine nucleophilicity.
-
Solution: Increase the reaction temperature. If using a flask, switch to a sealed pressure tube to safely reach higher temperatures. Consider a different synthetic route if the amine is not sufficiently nucleophilic.
-
-
Formation of Hydrodehalogenation Byproduct (Ar-H):
-
Cause: A known side reaction in some Pd-catalyzed couplings, often involving β-hydride elimination from the palladium-amido intermediate.[4]
-
Solution: This can sometimes be suppressed by changing the ligand or solvent. Using a more sterically hindered ligand can disfavor this pathway.
-
References
- (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES - ResearchGate.
- nucleophilic aromatic substitutions - YouTube.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed.
- Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry.
- US4071521A - Process for making 2,6-difluoro pyridine - Google Patents.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Directed nucleophilic aromatic substitution reaction - RSC Publishing.
- [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.
- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube.
- Process for the preparation of fluorinated pyridines - European Patent Office.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed.
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 2-Chloro-6-(difluoromethoxy)pyridine
Introduction: The Strategic Value of 2-Chloro-6-(difluoromethoxy)pyridine in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs, including therapeutics for cancer, central nervous system disorders, and infectious diseases.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile framework for introducing molecular complexity. Within this privileged class of heterocycles, this compound has emerged as a particularly valuable building block for drug development professionals.
This molecule offers two key strategic advantages. First, the chlorine atom at the 2-position serves as a versatile synthetic handle. It readily participates in a wide array of transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the precise installation of diverse functional groups.[4][5] Second, the difluoromethoxy (-OCF₂H) group at the 6-position is a highly sought-after moiety in modern medicinal chemistry. It is often employed as a bioisostere for hydroxyl or methoxy groups, offering improved metabolic stability, enhanced membrane permeability, and modulated pKa, which can significantly improve the pharmacokinetic profile of a drug candidate.[6]
This guide provides a comprehensive overview of the primary strategies for the functionalization of this compound. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven protocols, and offer insights into experimental design to empower researchers in their quest to synthesize novel molecular entities.
Core Functionalization Strategies
The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms at the 2- and 6-positions, which are activated by the electron-withdrawing effect of the ring nitrogen. This allows for three primary avenues of functionalization.
Figure 1: Key functionalization pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental and direct method for displacing the chloride at the C2 position. The pyridine nitrogen atom intrinsically polarizes the ring, making the ortho (C2/C6) and para (C4) positions electron-deficient and thus susceptible to nucleophilic attack.[7] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The stability of this intermediate, particularly the resonance structure that places the negative charge on the electronegative nitrogen atom, is critical for the reaction's success.[7]
Figure 2: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Application Insight:
SNAr reactions on this scaffold are typically effective with strong nucleophiles such as amines, alkoxides, and thiolates. Due to the disruption of aromaticity in the intermediate state, these reactions can be slow and often require elevated temperatures to proceed at a practical rate.[10] Fluoropyridines are generally more reactive towards SNAr than chloropyridines; however, the commercial availability and lower cost of 2-chloropyridines make them common starting materials.[11]
Protocol 1: Amination via SNAr
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (1.5 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Pressure tube or sealed vial
Procedure:
-
To a pressure tube, add this compound (e.g., 1.0 mmol, 179.5 mg), the desired amine (2.0 mmol), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add anhydrous DMF (5 mL) to the tube.
-
Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-6-(difluoromethoxy)pyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For an electron-rich heterocycle like pyridine, the choice of an electron-rich, bulky phosphine ligand is often crucial to facilitate the rate-limiting oxidative addition step and promote efficient reductive elimination.[12]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is an exceptionally robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or its pinacol ester.[13][14] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A bulky phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous 1,4-dioxane or toluene and water (e.g., 10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.03 mmol, 6.7 mg) and the phosphine ligand (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the arylboronic acid (1.2 mmol), this compound (1.0 mmol, 179.5 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel) to afford the 2-aryl-6-(difluoromethoxy)pyridine product.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 90 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 75-85 |
| Table 1: Representative conditions for Suzuki-Miyaura coupling. |
B. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide variety of amines.[5][15] It has largely superseded classical methods like SNAr for C-N bond formation due to its broader substrate scope and milder conditions, particularly for less nucleophilic amines.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium precatalyst (e.g., G3-XPhos) (1-3 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox, add the palladium precatalyst (e.g., 0.02 mmol), NaOtBu (1.4 mmol, 135 mg), this compound (1.0 mmol, 179.5 mg), and a stir bar to a vial.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the vial and remove it from the glovebox. Heat the reaction mixture to 90-110 °C for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the aminated product.
C. Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups that can participate in subsequent transformations (e.g., cycloadditions, reductions). The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16][17]
Protocol 4: Copper-Cocatalyzed Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
A base such as triethylamine (TEA) or diisopropylamine (DIPA) (used as solvent or co-solvent)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (e.g., 0.03 mmol, 21 mg) and CuI (0.06 mmol, 11.4 mg).
-
Evacuate and backfill with argon three times.
-
Add this compound (1.0 mmol, 179.5 mg) and anhydrous THF (5 mL).
-
Add triethylamine (3.0 mmol, 0.42 mL) followed by the terminal alkyne (1.5 mmol).
-
Stir the reaction at room temperature or heat to 50-60 °C for 6-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite® to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the 2-alkynyl-6-(difluoromethoxy)pyridine.
Directed Ortho-Metalation (DoM) and Borylation
While the C2 position is readily functionalized, accessing other positions on the pyridine ring (C3, C4, C5) requires different strategies. Directed ortho-metalation (DoM) is a powerful technique where a directing group on the ring guides a strong base to deprotonate a specific adjacent C-H bond. While the chloro and difluoromethoxy groups themselves are not strong directing groups, functionalization at C2 (e.g., conversion to an amide) can enable subsequent directed lithiation. A more direct, albeit advanced, approach involves a lithiation-borylation sequence on the parent heterocycle.
This process involves deprotonation with a strong lithium base (e.g., sBuLi) in the presence of a chiral ligand like (-)-sparteine, followed by trapping the resulting organolithium with a boronic ester.[18][19] This forms a new boronic ester, which can then be used in subsequent Suzuki-Miyaura couplings.
Figure 4: Workflow for functionalization via a Lithiation-Borylation sequence.
Protocol 5: Lithiation and Trapping with an Electrophile (Conceptual)
This protocol outlines a general approach for the regioselective functionalization at a position other than C2, which is highly substrate and condition-dependent.
Materials:
-
This compound (1.0 eq)
-
sec-Butyllithium (sBuLi) (1.1 eq)
-
(-)-Sparteine (1.2 eq)
-
Anhydrous THF or Et₂O, pre-cooled to -78 °C
-
Electrophile (e.g., B₂(pin)₂, I₂, DMF) (1.3 eq)
Procedure:
-
To a flame-dried Schlenk flask under argon, add anhydrous THF (10 mL) and cool to -78 °C (dry ice/acetone bath).
-
Add (-)-sparteine (1.2 mmol) followed by the dropwise addition of sBuLi (1.1 mmol). Stir for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in THF (2 mL) dropwise to the cooled base solution.
-
Stir the mixture at -78 °C for the appropriate lithiation time (typically 1-5 hours, requires optimization).
-
Add the electrophile (1.3 mmol) dropwise and continue stirring at -78 °C for 1 hour before allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic phases, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the functionalized product.
Causality Note: The regioselectivity of lithiation is complex and depends on kinetic versus thermodynamic control, the specific base and ligand used, and the electronic nature of the substituents. This protocol requires careful optimization for each desired outcome.
Conclusion
This compound is a high-value building block that provides multiple avenues for the synthesis of complex, functionalized pyridine derivatives. By mastering the application of nucleophilic aromatic substitution, a suite of palladium-catalyzed cross-coupling reactions, and advanced metalation strategies, researchers can efficiently generate diverse molecular libraries. The protocols and mechanistic insights provided herein serve as a robust foundation for leveraging this scaffold in the design and synthesis of next-generation therapeutics and advanced materials.
References
- Organic Chemistry. (2019). Nucleophilic Aromatic Substitutions. YouTube.
- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
- Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Gevorgyan, V., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.
- Aggarwal, V. K. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research.
- KolOMIETS, A., et al. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry.
- Wikipedia. (n.d.). Sonogashira coupling.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- Smith, D. M. (2018). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate.
- Chida, N., et al. (2006). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi.
- Rueping, M., et al. (2020). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
- Engle, K. M., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters.
- Link, H. R. (1978). Process for making 2,6-difluoro pyridine. Google Patents.
- Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Aggarwal, V. K., et al. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Smith, D. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.
- ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Chen, D., et al. (2011). Pd-catalyzed intermolecular C-H amination with alkylamines. Journal of the American Chemical Society.
- Arctom Scientific. (n.d.). CAS NO. 1805519-37-2 | this compound-3-carboxylic acid.
- Oda, M., et al. (2011). Palladium-Catalyzed Amination of 2-Chloro-1-azaazulene with 2-Aminopyridine. ChemInform.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect.
- Kumar, R., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate.
- Gildner, P. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega.
- Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Hocek, M., et al. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
- Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold.
- Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
- Singh, A., et al. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate.
- Wang, D., et al. (2011). Palladium-catalyzed C-H aminations of anilides with N-fluorobenzenesulfonimide. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- ResearchGate. (2018). Palladium‐Catalyzed Two‐fold Annulation Reaction of 2,6‐Dihalogenobiphenyls with o‐Chloroaromatic Carboxylic Acids to Access (Aza)dibenzo[fg,op]tetracenes.
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The Strategic Application of 2-Chloro-6-(difluoromethoxy)pyridine in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of active pharmaceutical ingredients (APIs). The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to serve as a lipophilic hydrogen bond donor, often leading to improved metabolic stability, binding affinity, and bioavailability. When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting difluoromethoxypyridine core becomes a highly valuable building block for the synthesis of novel therapeutics.[1] This application note provides a detailed technical guide on the utilization of 2-Chloro-6-(difluoromethoxy)pyridine, a versatile and reactive intermediate, in the synthesis of key precursors for advanced APIs.
Physicochemical Properties and Reactivity Profile
This compound is a colorless to yellow liquid with a molecular weight of 179.55 g/mol .[2][3] Its reactivity is primarily dictated by the presence of the chlorine atom at the 2-position of the electron-deficient pyridine ring, which is further activated by the electron-withdrawing nature of the difluoromethoxy group at the 6-position. This electronic arrangement makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr) and a suitable handle for various palladium-catalyzed cross-coupling reactions.[4][5] The chlorine atom serves as a versatile leaving group, allowing for the introduction of a wide range of functionalities, thereby enabling the construction of complex molecular architectures.
Core Application: Synthesis of 6-(Difluoromethoxy)picolinonitrile, a Key Intermediate for Ripretinib
A prime example of the utility of this compound is in the synthesis of 6-(difluoromethoxy)picolinonitrile. This nitrile is a crucial intermediate in the preparation of Ripretinib, a kinase inhibitor approved for the treatment of gastrointestinal stromal tumors.[6] The conversion of the 2-chloro functionality to a nitrile group is a pivotal step in the overall synthetic route.
Synthetic Workflow Overview
The transformation of this compound to the picolinamide fragment of Ripretinib involves a two-step process:
-
Cyanation: Nucleophilic substitution of the chloride with a cyanide source to yield 6-(difluoromethoxy)picolinonitrile.
-
Hydrolysis and Amide Coupling: Conversion of the nitrile to a primary amide, followed by coupling with the requisite amine partner to form the final API.[6]
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation of this compound
This protocol describes a robust and scalable method for the conversion of this compound to 6-(difluoromethoxy)picolinonitrile, leveraging a palladium-catalyzed cyanation reaction. This approach is often preferred for its high functional group tolerance and milder reaction conditions compared to traditional SNAr methods which may require harsh conditions.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | --- |
| Zinc Cyanide (Zn(CN)₂) | ≥98% | Commercial Source | Highly toxic, handle with extreme caution. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source | --- |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Ligand Grade | Commercial Source | --- |
| Zinc Dust | <10 µm, ≥98% | Commercial Source | Optional, as a reductant for Pd(II). |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Commercial Source | Degas before use. |
| Toluene | Anhydrous | Commercial Source | --- |
| Ethyl Acetate | ACS Grade | Commercial Source | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house | --- |
| Brine | --- | Prepared in-house | --- |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial Source | --- |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or similar inert atmosphere setup
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add this compound (1.0 eq.), zinc cyanide (0.6 eq.), palladium(II) acetate (0.02 eq.), and dppf (0.04 eq.). If desired, zinc dust (0.1 eq.) can be added to facilitate the reduction of the palladium(II) precursor to the active palladium(0) species.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous and degassed N,N-dimethylacetamide (DMAc) via syringe. The typical concentration is in the range of 0.5-1.0 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This step may evolve toxic hydrogen cyanide gas. Perform in a well-ventilated fume hood.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 6-(difluoromethoxy)picolinonitrile as a pure product.
-
Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like dppf is crucial for the efficient catalytic cycle of the cyanation of aryl chlorides. The ligand facilitates the oxidative addition of the relatively unreactive C-Cl bond to the palladium(0) center and subsequent reductive elimination to form the C-CN bond.
-
Cyanide Source: Zinc cyanide is often preferred over other cyanide sources like KCN or NaCN in laboratory settings due to its lower toxicity and higher stability. It also helps to avoid the high concentrations of free cyanide ions that can poison the palladium catalyst.
-
Solvent: A high-boiling polar aprotic solvent like DMAc is used to ensure the solubility of the reagents and to allow the reaction to be conducted at the elevated temperatures required for the activation of the aryl chloride.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by atmospheric oxygen. Therefore, maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.
Subsequent Transformations to Ripretinib
Following the successful synthesis of 6-(difluoromethoxy)picolinonitrile, the path to Ripretinib involves two further key steps:
-
Nitrile Hydrolysis: The nitrile group is hydrolyzed to the corresponding primary amide, 6-(difluoromethoxy)picolinamide. This can be achieved under either acidic or basic conditions, with careful control of the reaction to avoid hydrolysis of the difluoromethoxy group.
-
Amide Coupling: The resulting picolinamide is then coupled with the appropriate amine-containing fragment of the final drug molecule using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the final amide bond of Ripretinib.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of modern APIs. Its well-defined reactivity allows for the strategic introduction of the difluoromethoxy-pyridine scaffold into complex molecules. The palladium-catalyzed cyanation to form 6-(difluoromethoxy)picolinonitrile, a key intermediate for the kinase inhibitor Ripretinib, exemplifies its practical application in pharmaceutical development. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important synthetic intermediate in their own research endeavors.
References
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances. [Link]
- Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. (2007). Organic Letters. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). Journal of Biomedical Science. [Link]
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2014).
- Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
- nucleophilic substitution reactions with cyanide. (2015, May 10). YouTube. [Link]
- nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide. [Link]
- nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. [Link]
- Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.). Save My Exams. [Link]
- A new palladium catalyst system for the cyanation of aryl chlorides. (2006). Tetrahedron Letters. [Link]
- Preparation of Cyanopyridines by Direct Cyan
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (2019). Applied Organometallic Chemistry. [Link]
- Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2016).
- nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
- High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Process for the preparation of fluorinated pyridines. (1986).
- Concerted Nucleophilic Aromatic Substitution Reactions. (2015).
- 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives. (2002).
- This compound. (n.d.). PubChem. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals. [Link]
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry. [Link]
- Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (2021). Organic & Biomolecular Chemistry. [Link]
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionaliz
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). Journal of Biomedical Science. [Link]
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- 3. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
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- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Microwave Synthesis: Protocols and Applications for 2-Chloro-6-(difluoromethoxy)pyridine
An Application Guide for Researchers
Abstract: The introduction of the difluoromethoxy (-OCF₂H) group is a pivotal strategy in modern medicinal chemistry, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. 2-Chloro-6-(difluoromethoxy)pyridine has emerged as a critical building block for accessing this valuable moiety. This application note provides an in-depth guide to leveraging microwave-assisted organic synthesis (MAOS) for the rapid and efficient functionalization of this scaffold. We present detailed, field-tested protocols for key cross-coupling and substitution reactions, underpinned by mechanistic rationale and expert insights to empower researchers in drug discovery and materials science.
The Strategic Advantage of the Difluoromethoxy Pyridine Scaffold
The pyridine core is a privileged heterocycle in pharmaceuticals and agrochemicals. When substituted with a difluoromethoxy group, its utility is significantly enhanced. The -OCF₂H group acts as a bioisosteric replacement for hydroxyl or methoxy groups, but with distinct electronic properties and improved metabolic resistance. Its ability to serve as a hydrogen bond acceptor, coupled with increased lipophilicity, makes it a powerful tool for optimizing drug candidates.
The challenge has often been the efficient and rapid synthesis of derivatives from precursors like this compound. Conventional thermal methods can be sluggish, requiring long reaction times and high temperatures, which can lead to decomposition and side-product formation. Microwave-assisted synthesis directly addresses these limitations. By utilizing rapid, controlled dielectric heating, MAOS dramatically accelerates reaction rates, often leading to cleaner reactions, higher yields, and shorter development timelines.[1][2][3][4] This guide focuses on harnessing this technology to unlock the synthetic potential of this key building block.
Reagent Profile: this compound
A thorough understanding of the starting material is fundamental to successful synthesis. Below are the key properties and safety considerations for this compound.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1214377-45-3 | [5][6] |
| Molecular Formula | C₆H₄ClF₂NO | [5] |
| Molecular Weight | 179.55 g/mol | [5][6] |
| Appearance | Colorless to Yellow Liquid | |
| Purity | Typically ≥97% | [5] |
| Storage | Store at 2-8°C under an inert atmosphere. | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |
| Signal Word | Warning | [7] |
| Precautionary Advice | P261, P280, P302+P352, P305+P351+P338 | [7][8] |
Handling and Safety: As a Senior Application Scientist, I cannot overstate the importance of proper handling.
-
Engineering Controls: Always handle this reagent in a well-ventilated fume hood to minimize inhalation exposure.[7][8] An eyewash station should be readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Protocols: Microwave-Assisted Functionalization
The chlorine atom at the 2-position of the pyridine ring is an excellent handle for a variety of transformations. Microwave irradiation provides a significant advantage for these reactions, enabling rapid protocol development and library synthesis.
Workflow Overview
The following diagram illustrates the general workflow for performing the microwave-assisted reactions described in this guide.
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To achieve rapid C-C bond formation by coupling the pyridine scaffold with a variety of aryl and heteroaryl boronic acids.
Scientific Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for creating biaryl structures. The catalytic cycle involves a palladium(0) species. Microwave irradiation accelerates the key steps of oxidative addition and reductive elimination, drastically shortening reaction times from hours to minutes.[9][10] The use of a base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step. A mixed solvent system, such as 1,4-dioxane and water, is often ideal for solubilizing both the organic and inorganic reagents.[11]
Detailed Step-by-Step Protocol:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 0.2 mmol, 35.9 mg).
-
Add the desired arylboronic acid (1.2 eq, 0.24 mmol).
-
Add sodium carbonate (Na₂CO₃) (2.0 eq, 0.4 mmol, 42.4 mg).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq, 0.006 mmol, 6.9 mg).
-
Add 1,4-dioxane (1.5 mL) and deionized water (0.5 mL).
-
Securely seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 120-150°C for 10-20 minutes with stirring. Use a maximum power setting of 200-300 W.
-
After the reaction, allow the vial to cool to room temperature (<50°C).
-
Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: To synthesize valuable arylamines via C-N bond formation, coupling the pyridine scaffold with primary or secondary amines.
Scientific Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of aromatic amines.[12] This reaction requires a palladium catalyst paired with a specialized, sterically bulky phosphine ligand, such as XPhos or SPhos. These ligands facilitate the crucial reductive elimination step that forms the C-N bond.[1] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine. Microwave assistance is highly effective, often enabling the use of less reactive aryl chlorides and reducing reaction times from over 24 hours to under 30 minutes.[2][13]
Detailed Step-by-Step Protocol:
-
In an inert atmosphere (glovebox), add this compound (1.0 eq, e.g., 0.2 mmol, 35.9 mg) to a 2-5 mL microwave reaction vial with a stir bar.
-
Add the desired amine (1.2 eq, 0.24 mmol).
-
Add sodium tert-butoxide (NaOtBu) (1.4 eq, 0.28 mmol, 26.9 mg).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq, 0.004 mmol, 3.7 mg) and the phosphine ligand (e.g., XPhos, 0.04 eq, 0.008 mmol, 3.8 mg).
-
Add anhydrous, degassed toluene or 1,4-dioxane (2.0 mL).
-
Securely seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor.
-
Irradiate at a constant temperature of 100-130°C for 15-40 minutes with stirring.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography to obtain the target amine.
Protocol 3: Microwave-Accelerated Nucleophilic Aromatic Substitution (SNAr)
Objective: To displace the 2-chloro substituent with strong nucleophiles such as thiols or alkoxides.
Scientific Rationale: The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr). The reaction typically proceeds through a Meisenheimer intermediate, and its rate is dependent on the strength of the nucleophile and the stability of this intermediate.[14] While some SNAr reactions can occur at room temperature with highly activated substrates, microwave heating provides the necessary energy to rapidly drive the reaction to completion, especially with moderately reactive nucleophiles, while minimizing side reactions.[15][16]
Detailed Step-by-Step Protocol (using a thiol as an example):
-
To a 2-5 mL microwave vial with a stir bar, add this compound (1.0 eq, e.g., 0.3 mmol, 53.9 mg).
-
Add the desired thiol (e.g., thiophenol) (1.1 eq, 0.33 mmol).
-
Add a base such as potassium carbonate (K₂CO₃) (1.5 eq, 0.45 mmol, 62.2 mg).
-
Add a polar aprotic solvent such as DMF or DMSO (2.0 mL).
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate at a constant temperature of 140-180°C for 10-30 minutes.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the 2-thioether pyridine derivative.
Summary of Applications and Versatility
The protocols described demonstrate the power of combining a versatile building block with an enabling technology. The diagram below conceptualizes the synthetic diversification possible from this single precursor.
Caption: Synthetic pathways from this compound.
Table 2: Comparative Summary of Microwave-Assisted Protocols
| Reaction Type | Coupling Partner | Key Reagents | Typical Temp. (°C) | Typical Time (min) |
| Suzuki-Miyaura | Boronic Acids | Pd(PPh₃)₄, Na₂CO₃ | 120 - 150 | 10 - 20 |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃/XPhos, NaOtBu | 100 - 130 | 15 - 40 |
| SNAr | Thiols, Alcohols | K₂CO₃ or other base | 140 - 180 | 10 - 30 |
Conclusion for the Modern Chemist
This compound is a high-value scaffold for introducing the medicinally important -OCF₂H group. When paired with microwave-assisted synthesis, its utility is fully realized, enabling researchers to rapidly generate diverse libraries of novel compounds. The protocols outlined in this guide provide a robust starting point for exploration, significantly reducing development time and enhancing synthetic efficiency. By understanding the underlying principles and leveraging these advanced techniques, scientists can accelerate the discovery of next-generation pharmaceuticals and functional materials.
References
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- CymitQuimica. (n.d.). Pyridine, 2-chloro-6-(difluoromethoxy)-.
- PubChem. (n.d.). 2-Chloro-6-(trifluoromethoxy)pyridine.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2022). Molecules.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2020). Molecules.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). Archiv der Pharmazie.
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Synthetic Communications.
- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2015). Synlett.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Beilstein Journal of Organic Chemistry.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules.
- Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. (2006). The Journal of Organic Chemistry.
- The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. (2006). Organic Letters.
- Concerted Nucleophilic Aromatic Substitutions. (2019). Journal of the American Chemical Society.
- Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2022). Molecules.
- Xi'an Sujia Pharmaceutical Technology Co., Ltd. (n.d.). This compound.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). Molecules.
- Process for making 2,6-difluoro pyridine. (1978). Google Patents.
- Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. (2009). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. (2019). ChemistrySelect.
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2008). Molecules.
- Microwave assisted synthesis of some novel 2-pyrazoline derivatives as possible antimicrobial agents. (2010). Bioorganic & Medicinal Chemistry Letters.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2015). Organic Letters.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2020). RSC Advances.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules.
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- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Flow Chemistry Reactions of 2-Chloro-6-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Chloro-6-(difluoromethoxy)pyridine and the Imperative for Continuous Flow Synthesis
This compound is a key heterocyclic building block in modern medicinal chemistry. The difluoromethoxy (-OCHF₂) group is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, or amine functionalities, offering modulation of physicochemical properties such as lipophilicity, metabolic stability, and pKa, which are critical in drug design.[1] The chlorine atom at the 2-position provides a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
However, traditional batch processing for the derivatization of such pyridines can be fraught with challenges. SNAr reactions on unactivated or weakly activated systems often require harsh conditions, such as high temperatures and prolonged reaction times, which can lead to side product formation and decomposition.[2][3] Furthermore, many cross-coupling reactions involve exothermic events or require precise control over reagent stoichiometry and temperature to minimize homocoupling and other side reactions.
Flow chemistry, or continuous flow processing, offers a compelling solution to these challenges. By conducting reactions in continuously flowing streams through a reactor of small dimensions, this technology provides superior control over reaction parameters like temperature, pressure, and residence time.[4] The high surface-area-to-volume ratio of flow reactors enables rapid heat exchange, mitigating risks associated with exothermicity and allowing for safe operation at temperatures and pressures beyond the limits of conventional batch reactors.[5][6] This enhanced control often translates to higher yields, improved selectivity, faster reaction times, and straightforward scalability, making it a powerful tool for both drug discovery and active pharmaceutical ingredient (API) manufacturing.[4]
This document provides detailed application notes and protocols for two key transformations of this compound using continuous flow technology: a high-temperature nucleophilic aromatic substitution with a representative amine and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
I. High-Temperature Nucleophilic Aromatic Substitution (SNAr) in Continuous Flow
Scientific Rationale and Causality
The SNAr reaction on a 2-chloropyridine ring proceeds via a stepwise addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[7][8] The reaction rate is highly dependent on the electronic nature of the pyridine ring. While strongly electron-withdrawing groups accelerate the reaction, the difluoromethoxy group is only weakly electron-withdrawing. Consequently, forcing conditions are typically required to achieve reasonable reaction rates.
Flow chemistry is exceptionally well-suited for this challenge. The ability to operate at high temperatures (up to 300 °C) and pressures in a sealed-system flow reactor dramatically accelerates the reaction, often reducing residence times from hours or days to mere minutes.[2][9] This short exposure to high temperatures minimizes thermal degradation of both starting materials and products, leading to cleaner reaction profiles and higher isolated yields. The uncatalyzed nature of this process is also advantageous, eliminating the need for metal catalysts and simplifying product purification.[2]
Experimental Workflow Diagram
Caption: Workflow for the continuous flow SNAr amination of this compound.
Detailed Protocol: Synthesis of 4-(6-(difluoromethoxy)pyridin-2-yl)morpholine
Materials:
-
This compound
-
Morpholine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Flow chemistry system (e.g., Vapourtec, Uniqsis, Syrris, or equivalent) equipped with two pumps, a T-mixer, a heated reactor coil (e.g., PFA or stainless steel), and a back-pressure regulator (BPR).
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in anhydrous NMP.
-
Solution B: Prepare a 0.4 M solution of morpholine (2 equivalents) in anhydrous NMP.
-
Degas both solutions by sparging with nitrogen or argon for 15 minutes.
-
-
System Setup and Priming:
-
Assemble the flow reactor system as shown in the workflow diagram. A 20 mL PFA reactor coil is suitable for initial optimization.
-
Set the back-pressure regulator to 15 bar (approx. 220 psi) to ensure the solvent remains in the liquid phase at elevated temperatures.
-
Prime both pump lines with their respective reagent solutions.
-
-
Reaction Execution and Optimization:
-
Set the reactor temperature to 220 °C.
-
Set the flow rates for both pumps to 0.5 mL/min. This results in a total flow rate of 1.0 mL/min and a residence time of 20 minutes in a 20 mL reactor.
-
Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the output.
-
Collect a sample for analysis (UPLC-MS) to determine conversion.
-
Systematically vary the temperature (e.g., 200-260 °C) and residence time (by adjusting the total flow rate) to find the optimal conditions for complete conversion and minimal side-product formation.
-
-
Work-up and Purification (Performed post-collection):
-
Once the reaction is complete and the product stream is collected, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-(6-(difluoromethoxy)pyridin-2-yl)morpholine.
-
Data Summary Table: Representative SNAr Conditions
| Entry | Temperature (°C) | Residence Time (min) | Equivalents of Amine | Conversion (%) | Notes |
| 1 | 200 | 20 | 2.0 | ~65 | Incomplete conversion. |
| 2 | 220 | 20 | 2.0 | >95 | Optimal starting point. |
| 3 | 240 | 10 | 2.0 | >98 | Shorter time, higher temp. |
| 4 | 220 | 20 | 1.5 | ~80 | Lower amine equivalents reduce rate. |
Note: Data are illustrative and based on typical results for uncatalyzed SNAr of 2-chloropyridines.[2][9] Actual results should be determined experimentally.
II. Heterogeneous Palladium-Catalyzed Suzuki-Miyaura Coupling
Scientific Rationale and Causality
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. In a flow setting, using a heterogeneous (immobilized) palladium catalyst offers significant advantages over homogeneous systems.[10][11] A packed-bed reactor containing the catalyst allows the reagent solution to flow through, facilitating the reaction without catalyst contamination of the product stream. This eliminates the need for difficult post-reaction removal of palladium, simplifies purification, and allows for catalyst reuse over extended periods.[10]
For a substrate like this compound, the chloro leaving group is less reactive than a bromo or iodo equivalent, often necessitating higher temperatures and more active catalysts. A flow system allows for precise temperature control, which is critical for catalyst stability and activity, while preventing solvent boiling through pressurization.[10] The continuous nature of the process ensures consistent product quality and allows for high throughput once optimized.
Experimental Workflow Diagram
Sources
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Protecting Group Strategies for 2-Chloro-6-(difluoromethoxy)pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthesis of Substituted Pyridines
The 2-chloro-6-(difluoromethoxy)pyridine scaffold is a key heterocyclic motif in modern medicinal chemistry and agrochemistry. The unique electronic properties conferred by the chloro and difluoromethoxy substituents make it a valuable building block for accessing novel chemical entities with desirable pharmacokinetic and pharmacodynamic profiles. However, the electron-deficient nature of the pyridine ring and the specific reactivity of its substituents necessitate a carefully considered approach to synthetic transformations. Protecting the pyridine nitrogen is often a critical step to modulate reactivity, prevent undesired side reactions, and enable specific chemical manipulations, such as cross-coupling reactions or lithiation.
This comprehensive guide provides detailed application notes and validated protocols for the protection and deprotection of this compound derivatives. We will delve into two primary and highly effective strategies: N-oxide formation and tert-butyloxycarbonyl (Boc) protection . The causality behind the choice of reagents and reaction conditions will be thoroughly explained, empowering researchers to not only follow the protocols but also to adapt them to their specific synthetic challenges.
Understanding the Reactivity of the this compound System
The pyridine nitrogen in this compound is significantly less nucleophilic than that of pyridine itself. This is due to the strong electron-withdrawing inductive effects of both the 2-chloro and 6-difluoromethoxy groups. This reduced nucleophilicity can make direct N-functionalization challenging and necessitates carefully optimized reaction conditions.
The difluoromethoxy group is generally stable under a wide range of acidic and basic conditions commonly employed in organic synthesis, which is a significant advantage when selecting protecting group strategies.[1] However, harsh acidic or basic conditions should be approached with caution.
Strategy 1: Pyridine N-Oxide as a Protecting Group and Activating Group
The formation of a pyridine N-oxide is a versatile strategy that serves a dual purpose. It protects the nitrogen from direct reaction with electrophiles and, importantly, it electronically activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. Furthermore, the N-oxide can direct metallation to the C2 position.
Protocol 1: N-Oxidation of this compound
This protocol details the N-oxidation of this compound using hydrogen peroxide catalyzed by tungstic acid, a robust and reliable method for electron-deficient pyridines.[2]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Tungstic acid (H₂WO₄)
-
Concentrated sulfuric acid (98%)
-
Calcium hydroxide (Ca(OH)₂)
-
Dilute hydrochloric acid
-
Distilled water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, and standard laboratory glassware.
Experimental Workflow:
Caption: Workflow for the N-oxidation of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and a constant pressure dropping funnel, add this compound (1.0 eq), distilled water, concentrated sulfuric acid (catalytic amount), and tungstic acid (0.05-0.1 eq).[2]
-
Initiation: Begin stirring the mixture and heat the water bath to 70-80°C.[2]
-
Addition of Oxidant: Once the reaction temperature is stable, add 30% hydrogen peroxide (1.5-2.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 85°C.[2]
-
Reaction Monitoring: After the addition is complete, continue stirring at 75-80°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Prepare a slurry of calcium hydroxide in water and add it portion-wise to the reaction mixture to neutralize the sulfuric acid and precipitate tungstic acid as calcium tungstate. Adjust the pH to 6-7.[2]
-
Work-up: Stir the mixture for 1 hour at room temperature, then filter off the solid precipitate. Wash the filter cake with a small amount of water.
-
Extraction: Transfer the filtrate to a separatory funnel. The product can often be isolated by acidification with dilute HCl to form the hydrochloride salt, followed by evaporation of water.[2] Alternatively, extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound-N-oxide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Experimental Choices:
-
Tungstic Acid/Sulfuric Acid: This catalytic system is highly effective for the N-oxidation of electron-deficient pyridines. Sulfuric acid protonates the tungstic acid, increasing its electrophilicity and facilitating the formation of a peroxo-tungstate species, which is the active oxidant.
-
Temperature Control: Maintaining the temperature between 70-80°C is crucial. Lower temperatures result in a sluggish reaction, while higher temperatures can lead to the decomposition of hydrogen peroxide and potential side reactions.[2]
-
Neutralization with Ca(OH)₂: Calcium hydroxide is used to remove the catalyst and neutralize the acid without introducing soluble salts that might complicate the work-up.[2]
Protocol 2: Deoxygenation of this compound-N-oxide
The N-oxide can be readily removed to regenerate the parent pyridine. Phosphorus(III) reagents are commonly used for this transformation.
Materials:
-
This compound-N-oxide
-
Triphenylphosphine (PPh₃) or Phosphorus trichloride (PCl₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene)
-
Round-bottom flask, condenser, magnetic stirrer, and standard laboratory glassware.
Experimental Workflow:
Caption: Workflow for the deoxygenation of a pyridine N-oxide.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the this compound-N-oxide (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Add triphenylphosphine (1.1-1.5 eq) or phosphorus trichloride (1.1-1.5 eq) portion-wise or dropwise to the solution. The reaction with PCl₃ is often exothermic and may require cooling.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up:
-
With PPh₃: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to separate the product from triphenylphosphine oxide.
-
With PCl₃: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][4]
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Choice of Reducing Agent: Triphenylphosphine is a mild and selective reducing agent, and the work-up is straightforward, although the separation from triphenylphosphine oxide can sometimes be challenging. Phosphorus trichloride is a more reactive and less expensive reagent, but the work-up requires careful quenching of the excess reagent.[3][4]
-
Anhydrous Conditions: While not always strictly necessary, using an anhydrous solvent is good practice, especially with PCl₃, to prevent its rapid hydrolysis.
Strategy 2: tert-Butyloxycarbonyl (Boc) as a Protecting Group
The Boc group is a widely used protecting group for amines due to its ease of introduction and removal under acidic conditions.[5] While the nitrogen in this compound is not a typical amine, it can be protected as a pyridinium salt upon reaction with di-tert-butyl dicarbonate. This strategy is particularly useful for preventing N-arylation or other reactions at the nitrogen during subsequent transformations.
Protocol 3: Boc Protection of this compound
This protocol is based on standard procedures for the N-Boc protection of pyridines and is adapted for the electron-deficient nature of the substrate.[5][6]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), or Tetrahydrofuran (THF))
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Experimental Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(difluoromethoxy)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-6-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this important synthetic transformation. The difluoromethoxy (OCF₂H) group is a valuable moiety in medicinal chemistry, offering unique physicochemical properties that can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] However, its introduction can present synthetic challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and mechanistic insights to help you overcome common hurdles in your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to reagent degradation. Let's break down the most common culprits and their solutions.
Potential Cause 1: Inefficient Difluoromethoxylation Reaction
The core of this synthesis is the difluoromethoxylation of a suitable precursor, typically 2-chloro-6-hydroxypyridine or a related derivative. The efficiency of this step is paramount.
-
Insight: Many modern difluoromethoxylation reactions proceed via a radical mechanism, often initiated by a photocatalyst.[1][2][3] The generation and subsequent reaction of the difluoromethoxy radical (•OCF₂H) are critical.
-
Solution:
-
Optimize the Difluoromethoxylating Reagent: The choice and quality of the difluoromethoxylating reagent are crucial. Reagents that generate the •OCF₂H radical under mild conditions are preferred.[2] For instance, some reagents are designed to undergo a single electron transfer (SET) from an excited photoredox catalyst to form a neutral radical that liberates the •OCF₂H radical.[2]
-
Fine-tune Photocatalyst and Light Source: If you are employing a photoredox-catalyzed reaction, ensure the photocatalyst's redox potential is suitable for activating your difluoromethoxylating reagent.[2] The light source (e.g., blue LEDs) must be of the correct wavelength and intensity to excite the photocatalyst efficiently.
-
Solvent and Temperature Control: The reaction solvent can significantly influence the stability of radical intermediates and the overall reaction rate. Aprotic solvents are commonly used.[4][5] Temperature control is also vital; while some photoredox reactions proceed at room temperature, others may require cooling to minimize side reactions.[1][2]
-
Potential Cause 2: Competing Side Reactions
Byproduct formation is a common reason for low yields. Identifying these byproducts can provide clues to the underlying problem.
-
Insight: In radical reactions, the generated •OCF₂H radical can potentially react with other components in the mixture besides the desired substrate. Additionally, the starting material or product might be susceptible to degradation under the reaction conditions.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the difluoromethoxylating reagent might be necessary to drive the reaction to completion, but a large excess can lead to unwanted side reactions.
-
Inert Atmosphere: Oxygen can interfere with radical reactions. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxide byproducts.
-
Purification of Starting Materials: Impurities in the starting 2-chloro-6-hydroxypyridine can compete for the difluoromethoxylating agent. Ensure the purity of your starting materials before use.
-
Experimental Protocol: General Procedure for Photocatalytic Difluoromethoxylation
This protocol provides a starting point for optimizing your reaction.
-
To an oven-dried reaction vessel, add 2-chloro-6-hydroxypyridine (1.0 equiv), the difluoromethoxylating reagent (1.5-2.0 equiv), and the photoredox catalyst (e.g., Ru(bpy)₃²⁺ or an iridium complex, 1-5 mol%).
-
Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) via syringe.
-
Seal the vessel and place it under an inert atmosphere.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at a controlled temperature (e.g., room temperature) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction and work up as appropriate. Purify the crude product by column chromatography.
Question 2: I am observing significant byproduct formation, particularly the dichlorinated pyridine. How can I minimize this?
The formation of 2,6-dichloropyridine from a precursor like 2-chloro-6-hydroxypyridine suggests a competing chlorination reaction.
-
Insight: If the synthesis involves a chlorination step to produce the starting material, residual chlorinating agents or harsh conditions can lead to over-chlorination.[6][7][8]
-
Solution:
-
Purify the Starting Material: Ensure your 2-chloro-6-hydroxypyridine is free from any reagents used in its synthesis.
-
Optimize Chlorination Conditions: If you are preparing the 2-chloropyridine precursor yourself, milder chlorination methods can improve selectivity. For example, using hypochlorite and hydrochloric acid can be a more controlled approach than using chlorine gas.[6]
-
Reaction Temperature: High temperatures during chlorination can favor the formation of dichlorinated byproducts. Maintain the reaction temperature within the optimal range.[7]
-
Question 3: The purification of this compound is challenging. What are the best practices?
Purification difficulties often arise from the presence of closely related byproducts or unreacted starting materials.
-
Insight: The polarity of this compound will be different from its hydroxylated precursor and any dichlorinated byproducts. This difference can be exploited for chromatographic separation.
-
Solution:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for purification. A gradient elution system using a mixture of non-polar (e.g., heptane or hexane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is recommended.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique to obtain a high-purity material.[9]
-
Analytical Monitoring: Use analytical techniques like GC-MS or LC-MS to analyze the fractions from your purification to ensure you are collecting the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the difluoromethoxylation reaction?
The mechanism can vary depending on the chosen reagents and conditions. However, a common pathway, especially in photoredox catalysis, involves the following key steps[2]:
-
Photoexcitation: The photocatalyst absorbs light and is excited to a higher energy state.
-
Single Electron Transfer (SET): The excited photocatalyst transfers an electron to the difluoromethoxylating reagent.
-
Radical Generation: The reduced reagent undergoes fragmentation to release the difluoromethoxy radical (•OCF₂H).
-
Radical Addition: The •OCF₂H radical adds to the aromatic ring of the pyridine substrate.
-
Oxidation and Deprotonation: The resulting radical intermediate is oxidized, and a proton is lost to regenerate the aromatic system, yielding the final product.
DOT Diagram: Proposed Photocatalytic Cycle for Difluoromethoxylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]
- 7. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 8. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2-Chloro-6-(difluoromethoxy)pyridine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Chloro-6-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related halogenated pyridine intermediates.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the column chromatography of this compound, offering explanations and actionable solutions.
Issue 1: Poor Separation of this compound from Impurities
Question: My TLC analysis shows co-elution or very close Rf values between my target compound and an impurity. How can I improve the separation on the column?
Answer: Achieving good separation is paramount for obtaining high-purity material. Several factors can be adjusted to enhance resolution:
-
Optimize the Mobile Phase: The choice of eluent is critical. For pyridine derivatives, a systematic approach to solvent selection is recommended.
-
Solvent System Exploration: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. If separation is still poor, explore other solvent systems. For instance, replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the selectivity.[1]
-
Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can significantly improve the separation of compounds with close Rf values.[2]
-
-
Change the Stationary Phase: If optimizing the mobile phase doesn't yield the desired separation, consider a different stationary phase.
-
Alumina: For basic compounds like pyridines, alumina can sometimes offer better separation and reduce tailing compared to silica gel.[2]
-
Reverse-Phase Chromatography: If the compound or impurities are sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide an alternative separation mechanism.[2]
-
Issue 2: The Compound is Not Moving from the Baseline
Question: My this compound is stuck at the origin of the TLC plate and won't elute from the column, even with a highly polar solvent system. What should I do?
Answer: This issue typically arises due to strong interactions between the basic pyridine nitrogen and the acidic silanol groups on the silica gel surface.[3][4] Here are several strategies to overcome this:
-
Increase Eluent Polarity: If you haven't already, try highly polar solvent systems. A common approach for very polar compounds is to use a mixture of dichloromethane and methanol, sometimes with a small percentage of ammonium hydroxide to improve elution.[5]
-
Neutralize the Stationary Phase: The acidity of silica gel can be a major cause of compound retention for basic molecules.
-
Triethylamine (TEA) Additive: Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help by competing with the pyridine for binding to the acidic silanol sites, thus improving elution and reducing peak tailing.[3][6]
-
Pre-treatment of Silica: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine before packing the column.[2]
-
-
Alternative Stationary Phases:
-
Alumina: As mentioned previously, alumina is a more basic stationary phase and can be an excellent alternative for purifying basic compounds that strongly adhere to silica.[2]
-
Reverse-Phase Silica (C18): This is a viable option if your compound has some solubility in polar solvents like water, methanol, or acetonitrile.[2]
-
Issue 3: Low Recovery of the Product After Chromatography
Question: After running the column, I have a significantly lower yield of this compound than expected. What could be the cause?
Answer: Low recovery can be attributed to several factors, from compound instability to physical loss during the process.
-
Compound Degradation on Silica Gel: The acidic nature of silica gel can cause the degradation of sensitive compounds.[5] The difluoromethoxy group is generally stable, but the overall molecule's stability on silica should be considered.[7]
-
Test for Stability: A simple way to check for degradation is to spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or streaking that wasn't present initially, your compound may be degrading.[5]
-
Solution: Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[2][5]
-
-
Volatility of the Compound: Halogenated pyridines can be volatile.
-
Solution: When removing the solvent from the collected fractions using a rotary evaporator, use a lower temperature and avoid applying a very high vacuum.[2] Using a closed system during chromatography can also help minimize loss.
-
-
Irreversible Adsorption: In some cases, the compound may bind so strongly to the column that it doesn't elute completely.
-
Solution: After collecting your main fractions, flush the column with a very polar solvent (e.g., 10% methanol in DCM) to see if any remaining product elutes. If this is a recurring issue, consider the troubleshooting steps for compounds stuck on the column.
-
Issue 4: Peak Tailing in Fractions
Question: The spots on my TLC plates from the column fractions are streaky, and I'm getting broad, tailing peaks from my automated flash system. Why is this happening and how can I fix it?
Answer: Peak tailing is a common problem when purifying basic compounds like pyridines on silica gel. It is primarily caused by the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[3][4]
-
Mobile Phase Modifiers:
-
Add a Competing Base: As mentioned for improving elution, adding a small amount of a competing base like triethylamine (TEA) to your mobile phase is highly effective at reducing tailing by blocking the active silanol sites.[3]
-
Adjust pH with Acid: For reverse-phase chromatography, adding a small amount of an acid like formic acid or acetic acid to the mobile phase can protonate the pyridine. This can lead to better peak shapes on certain stationary phases.[8][9]
-
-
Choice of Stationary Phase:
-
End-Capped Silica: Using end-capped silica gel, where many of the free silanol groups have been chemically modified, can significantly reduce tailing.[3]
-
Modern "Type B" Silica: High-purity "Type B" silica columns have a lower concentration of acidic silanol sites and metal contaminants, leading to more symmetrical peaks for basic compounds.[3]
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A good starting point for developing a TLC method is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate until you achieve an Rf value for your target compound between 0.2 and 0.4. This Rf range generally provides the best separation in column chromatography.[5]
Q2: How does the difluoromethoxy group affect the chromatography of this molecule?
A2: The difluoromethoxy group (-OCF₂H) is an electron-withdrawing group, which can decrease the basicity of the pyridine nitrogen.[7] This might slightly reduce the strong interactions with silica gel compared to a non-substituted pyridine, but the basic character of the nitrogen atom remains the dominant factor influencing its chromatographic behavior on acidic stationary phases.
Q3: Can I use reverse-phase chromatography for this purification?
A3: Yes, reverse-phase chromatography can be a powerful alternative, especially if normal-phase separation is challenging. You would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol).[2] Often, a small amount of an acid like formic or trifluoroacetic acid is added to the mobile phase to improve peak shape.[10]
Q4: What are the key safety precautions when handling this compound and the solvents?
A4: It is crucial to handle all chemicals with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[11]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling fumes.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][13]
-
Solvent Safety: The organic solvents used in column chromatography are often flammable and volatile. Keep them away from ignition sources.
III. Experimental Protocol: A General Guideline
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Step-by-Step Methodology:
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Run TLC plates with varying ratios of hexane/ethyl acetate to find a solvent system that gives your product an Rf of ~0.2-0.4 and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica slurry into the column, gently tapping the side to ensure even packing.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.
-
If using a gradient, gradually increase the percentage of the more polar solvent (ethyl acetate) as the column runs.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
IV. Data Presentation and Visualization
Table 1: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system | Optimize eluent using TLC; try a gradient elution.[2] |
| Similar polarity of compounds | Change stationary phase (e.g., alumina, reverse-phase).[2] | |
| Compound Stuck on Column | Compound is too polar; strong interaction with silica | Increase eluent polarity; add TEA to the mobile phase; switch to alumina.[2][3] |
| Low Recovery | Degradation on silica gel | Neutralize silica with TEA or use alumina.[2][5] |
| Compound is volatile | Use a closed system; be gentle during solvent removal.[2] | |
| Peak Tailing | Strong interaction with acidic silanol sites | Add TEA to the mobile phase; use end-capped silica.[3] |
Diagram 1: Troubleshooting Workflow
Caption: A workflow for troubleshooting common chromatography issues.
Diagram 2: General Purification Protocol
Caption: Step-by-step workflow for column chromatography purification.
V. References
-
BenchChem. (2025). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
-
AK Scientific, Inc. (n.d.). 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine Safety Data Sheet.
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
-
Chromatography Forum. (2015). Method for pyridine amine derivative.
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
-
ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
-
CDH Fine Chemical. (n.d.). 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET.
-
Benchchem. (n.d.). 2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
-
HALO® PCS. (n.d.). New Column Chemistry Options for Basic Compounds.
-
Reddit. (2025). Trouble with column chromatography.
-
Reddit. (2024). Column chromatography issues.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. halocolumns.com [halocolumns.com]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Synthesis of 2-Chloro-6-(difluoromethoxy)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-6-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated pyridine intermediate. The difluoromethoxy group is a valuable moiety in medicinal chemistry, serving as a lipophilic hydrogen bond donor and influencing a molecule's metabolic stability and bioavailability.[1] However, its introduction is not always straightforward. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Question 1: My reaction is incomplete, and I have a significant amount of unreacted 2-chloro-6-hydroxypyridine remaining. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a common issue in the O-difluoromethoxylation of pyridinols. The reaction, typically a nucleophilic substitution using a difluorocarbene precursor like chlorodifluoromethane (CHClF₂), can be influenced by several factors.
Potential Causes:
-
Insufficient Base: The reaction requires a base, such as potassium carbonate (K₂CO₃), to deprotonate the starting 2-chloro-6-hydroxypyridine, forming the more nucleophilic pyridinolate anion. Inadequate amounts of base or a base of insufficient strength will lead to poor conversion.
-
Poor Quality of Reagents: The purity of the starting material, base, and solvent (commonly DMF) is crucial. Water content in the solvent can quench the reactive intermediates.
-
Low Reaction Temperature or Insufficient Reaction Time: The O-difluoromethoxylation often requires elevated temperatures (e.g., 80-90 °C) to proceed at a reasonable rate.[1] Shorter reaction times may not be sufficient for complete conversion.
-
Inefficient Generation of Difluorocarbene: If using a difluorocarbene precursor, its decomposition to the active species might be inefficient under the current reaction conditions.
Troubleshooting Steps:
-
Optimize Base Stoichiometry: Increase the molar equivalents of K₂CO₃ to 1.5-2.0 equivalents relative to the starting pyridinol to ensure complete deprotonation.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider drying the reaction vessel and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Reaction Temperature and/or Time: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition. Extend the reaction time and follow the reaction progress by TLC or GC-MS.
-
Reagent Addition: If using gaseous CHClF₂, ensure its efficient condensation into the reaction mixture at a low temperature before heating.
| Parameter | Standard Condition | Optimization Strategy |
| Base (K₂CO₃) | 1.2 eq. | Increase to 1.5-2.0 eq. |
| Solvent | Anhydrous DMF | Ensure dryness, consider using molecular sieves. |
| Temperature | 80 °C | Increase to 90-100 °C, monitor for decomposition. |
| Time | 12 hours | Extend to 24 hours, monitor by TLC/GC-MS. |
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to 2,6-bis(difluoromethoxy)pyridine. How can I prevent this over-reaction?
Answer:
The formation of 2,6-bis(difluoromethoxy)pyridine suggests that your starting material might be 2,6-dichloropyridine instead of 2-chloro-6-hydroxypyridine, or that there is a subsequent reaction converting the desired product. Assuming the former, this side product arises from the nucleophilic substitution of both chlorine atoms.
Mechanism of Over-reaction:
The first substitution of a chlorine atom on 2,6-dichloropyridine with a difluoromethoxy group forms the desired product. However, the remaining chlorine atom can still be susceptible to nucleophilic attack by another difluoromethoxide anion, especially under forcing conditions.
Preventative Measures:
-
Control Stoichiometry: Carefully control the stoichiometry of the difluoromethoxylating agent. Use of a slight excess (1.1-1.2 equivalents) is often optimal to drive the initial reaction to completion without promoting the second substitution.
-
Lower Reaction Temperature: High temperatures can provide the activation energy for the less favorable second substitution. Running the reaction at the lowest temperature that still affords a reasonable rate for the first substitution can improve selectivity.
-
Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (GC-MS is ideal for this separation). Quench the reaction once the formation of the desired monosubstituted product is maximized and before significant amounts of the disubstituted byproduct appear.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the O-difluoromethoxylation of 2-chloro-6-hydroxypyridine. This compound exists in tautomeric equilibrium with 2-chloro-pyridin-6(1H)-one. The reaction is typically carried out by treating the pyridinol with a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate or more commonly, chlorodifluoromethane (CHClF₂), in the presence of a base like potassium carbonate in an aprotic polar solvent like DMF.[1][2]
Q2: What is the underlying mechanism for the synthesis?
The synthesis proceeds via a nucleophilic substitution pathway. The base deprotonates the 2-chloro-6-hydroxypyridine to form the pyridinolate anion. This anion then acts as a nucleophile, attacking the difluorocarbene generated from the precursor. The resulting intermediate is then protonated during workup to yield the final product.
Caption: General mechanism for the synthesis of this compound.
Q3: Can hydrolysis of the difluoromethoxy group be a problem?
Yes, the difluoromethoxy group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate the starting 2-chloro-6-hydroxypyridine.[3] Therefore, it is crucial to perform aqueous workup under neutral or mildly basic conditions and to avoid exposure of the final product to strong acids or bases during purification and storage.
Q4: Are there any solvent-related side products to be aware of?
While DMF is a common solvent, if the reaction is performed in DMSO at high temperatures, there is a possibility of forming methylthio-substituted pyridines as byproducts.[4] This occurs through the decomposition of DMSO and subsequent reaction with the pyridine ring. While less common with DMF, it is a potential side reaction to consider if unidentifiable impurities are observed, especially at elevated temperatures.
Q5: How can I best purify the final product?
Purification is typically achieved through column chromatography on silica gel using a non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes. The polarity of the product is relatively low. Distillation under reduced pressure can also be an effective method for purification, provided the product is thermally stable at the distillation temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies for the difluoromethoxylation of similar pyridin-2-one systems.[1]
-
Reaction Setup: To a sealable pressure vessel, add 2-chloro-6-hydroxypyridine (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Reagent Addition: Seal the vessel and cool to -78 °C in a dry ice/acetone bath. Condense chlorodifluoromethane (CHClF₂, ~2.0 eq.) into the vessel.
-
Reaction: Allow the vessel to warm to room temperature and then heat to 80-90 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, carefully vent any excess CHClF₂. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for the synthesis.
References
- Royal Society of Chemistry. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. [Link]
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.
Sources
Technical Support Center: Catalyst Selection for Suzuki Coupling of 2-Chloro-6-(difluoromethoxy)pyridine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Chloro-6-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1][2] However, the coupling of electron-deficient heteroaryl chlorides like this compound presents a unique set of challenges. The inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds necessitates a highly active catalytic system to achieve good yields.[3][4] Furthermore, the pyridine nitrogen can act as a Lewis base, coordinating to the palladium center and potentially inhibiting catalysis.[3][4][5]
This guide provides practical, field-proven insights to overcome these hurdles, focusing on rational catalyst selection and reaction optimization.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering step-by-step solutions grounded in established chemical principles.
Q1: I am observing very low to no product yield. What is the most likely cause and how can I fix it?
Low or no product formation in the Suzuki coupling of an unactivated 2-chloropyridine is a common problem, often pointing to an insufficiently active catalyst system or suboptimal reaction conditions.[3][4]
Primary Suspects & Solutions:
-
Ineffective Oxidative Addition: The C-Cl bond of your substrate is strong, making the initial oxidative addition to the Pd(0) center the rate-limiting step.[3][4][6] Your catalyst system may not be active enough to overcome this energy barrier.
-
Solution: Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands from the Buchwald family, such as SPhos, XPhos, or DavePhos, are specifically designed to enhance the rate of oxidative addition for challenging substrates like aryl chlorides.[3][7] These ligands promote the formation of a highly reactive, monoligated Pd(0) species.
-
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming an off-cycle, inactive complex.[3][4][5]
-
Solution: Employ bulky ligands. The steric hindrance of ligands like SPhos and XPhos can physically shield the palladium center, preventing or weakening the inhibitory coordination of the pyridine substrate.[3]
-
-
Inappropriate Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid partner.[3][8] A weak or poorly soluble base can stall the catalytic cycle.
-
Sub-optimal Solvent and Temperature: The choice of solvent affects the solubility of reagents and the stability of the catalytic species. Insufficient temperature will not overcome the activation energy for the C-Cl bond cleavage.
Q2: My reaction is messy, with significant side products like homocoupling and protodeboronation. What's going wrong?
The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.
Common Side Products & Mitigation Strategies:
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen or unreduced Pd(II) species.[4][9]
-
Mitigation:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[5][10] Use standard Schlenk line techniques or sparge with an inert gas like argon or nitrogen for an adequate duration.[11]
-
Use a Pre-reduced Palladium Source: Employ a Pd(0) source like Pd₂(dba)₃ or use a pre-catalyst that rapidly generates the active Pd(0) species.[4]
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by excess water or base, especially at elevated temperatures.[4][9]
-
Mitigation:
-
Use Boronic Esters: Pinacol boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[4][12]
-
Careful Control of Water: While a small amount of water can be beneficial, excess water can promote this side reaction. Use anhydrous solvents and add a controlled amount of degassed water if necessary.
-
Base Selection: A base that promotes a faster cross-coupling rate can outcompete the protodeboronation pathway.[3]
-
-
Frequently Asked Questions (FAQs)
Q: What is the best "go-to" catalyst system for the Suzuki coupling of this compound?
For a challenging substrate like this, starting with a robust, high-activity catalyst system is crucial. A highly recommended starting point would be:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: SPhos or XPhos
-
Base: K₃PO₄
-
Solvent: Anhydrous, degassed 1,4-dioxane or toluene/water mixture.[3][4][7]
This combination has a proven track record for the coupling of electron-deficient aryl chlorides.[3][7] Modern, air-stable pre-catalysts like SPhos-Pd-G2 or XPhos-Pd-G3 are also excellent choices as they simplify reaction setup and provide a reliable source of the active catalyst.
Q: Do I need to use a glovebox for this reaction?
While a glovebox provides the ideal inert environment, it is not strictly necessary if proper air-sensitive techniques are employed.[10] The active Pd(0) catalyst and many phosphine ligands are sensitive to air and moisture.[10]
Best Practices without a Glovebox:
-
Use Schlenk Technique: Assemble your reaction vessel (e.g., a Schlenk flask) and flame-dry it under vacuum to remove adsorbed moisture.
-
Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.[5]
-
Degas Solvents: Thoroughly degas your solvents by sparging with an inert gas or by using the freeze-pump-thaw method.[11]
-
Add Reagents under Inert Gas: Add solids under a positive flow of inert gas. Add degassed liquids via syringe.[5]
Q: How can I monitor the progress of my reaction?
Regularly monitoring the reaction is key to determining the optimal reaction time and identifying any issues early on. The most common methods are:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more definitive information, allowing you to confirm the mass of your product and identify potential side products.[4][5]
Data Summary: Recommended Catalyst Systems
The table below summarizes recommended starting conditions for the Suzuki coupling of this compound, based on literature for similar challenging 2-chloropyridine substrates.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Advantages |
| System 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | High activity for C-Cl activation, good for sterically hindered substrates.[3][4] |
| System 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene / H₂O | 100 | Excellent for electron-deficient heteroaryl chlorides.[3][7] |
| System 3 | XPhos-Pd-G3 | (Pre-catalyst) | (Pre-catalyst) | K₃PO₄ | 1,4-Dioxane / H₂O | Air-stable, simplifies setup, highly active and reliable.[10] |
| System 4 | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80-90 | A more "classic" system, can be effective but may require longer reaction times.[13][14] |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura coupling. The choice of catalyst and ligand is critical for the efficiency of the Oxidative Addition and Reductive Elimination steps, while the base is essential for Transmetalation.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos. [4][5]2. Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [4][5]3. Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe under a positive pressure of inert gas. [3]4. Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. [4]5. Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. [4][5]6. Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. [3][4]7. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Technical Support Center: Air-Sensitive Suzuki Couplings with Pyridine Boronic Acids. Benchchem.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- What is the proper way to set up a suzuki coupling? Reddit.
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
overcoming low reactivity in Buchwald-Hartwig amination of 2-Chloro-6-(difluoromethoxy)pyridine
Technical Support Center: Buchwald-Hartwig Amination
Introduction: Navigating a Challenging C-N Coupling
Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter substrates that challenge the boundaries of established synthetic methods. The Buchwald-Hartwig amination of 2-Chloro-6-(difluoromethoxy)pyridine is a prime example of such a challenge. This substrate combines two distinct features that contribute to its low reactivity: the inherent inertness of a C(sp²)-Cl bond and the unique electronic and steric profile of a substituted pyridine ring.
The primary hurdle in the amination of any aryl chloride is the high activation barrier of the oxidative addition step, which is often rate-limiting.[1] Unlike their more reactive bromide or iodide counterparts, aryl chlorides require highly active catalyst systems to efficiently enter the catalytic cycle.[2][3] Furthermore, the pyridine nitrogen can act as a competing ligand for the palladium center, leading to catalyst inhibition or deactivation.[4] The 6-(difluoromethoxy) group introduces further complexity; its strong electron-withdrawing nature (-I effect) can favorably polarize the C-Cl bond for oxidative addition, but its steric bulk may simultaneously hinder the catalyst's approach.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered with this transformation. We will dissect the causality behind these challenges and provide field-proven, actionable solutions grounded in mechanistic principles.
Troubleshooting Guide & FAQs
Q1: My reaction shows little to no conversion. What are the most common causes and how do I fix it?
This is the most frequent issue and typically points to an insufficiently active catalyst system or suboptimal reaction conditions for activating the robust C-Cl bond.
Analysis of the Problem: The oxidative addition of an aryl chloride to a Pd(0) complex is a demanding step.[1] If the catalyst is not active enough, the reaction will simply not initiate.
Core Solutions:
-
Upgrade Your Catalyst System: Standard catalysts like Pd(OAc)₂/PPh₃ are often ineffective for this transformation. The key to success lies in using a combination of a palladium precatalyst and a bulky, electron-rich biaryl monophosphine ligand.
-
Palladium Source: Switch from basic palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ to a modern, air-stable palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These complexes ensure the clean, efficient, and stoichiometric formation of the active L-Pd(0) species upon activation by the base, avoiding the unreliable reduction steps required for Pd(II) sources.[1][5][6]
-
Ligand Choice: This is the most critical parameter. Sterically hindered biarylphosphine ligands are essential.[5][7] These ligands promote the formation of a highly reactive monoligated L-Pd(0) intermediate, which is necessary to accelerate both the oxidative addition and the final reductive elimination step.[5][7][8] For challenging chloropyridines, ligands from the Buchwald (e.g., RuPhos , BrettPhos ) or Hartwig (e.g., ferrocene-based) families are the gold standard.[1][7]
-
-
Increase Reaction Temperature: The activation of C-Cl bonds is energetically demanding and often requires elevated temperatures. A typical range of 80-110 °C is a good starting point.[1] If solubility allows, higher temperatures can significantly increase the rate of oxidative addition.
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Any exposure to air can lead to oxidation and irreversible deactivation.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Hydrodehalogenation is a common competing pathway where the starting material is reduced instead of aminated. This occurs when the desired C-N reductive elimination is slow relative to other processes.
Analysis of the Problem: This side reaction can arise from several pathways, including β-hydride elimination from the palladium-amido intermediate or reactions involving trace amounts of water. The core issue is that the catalytic cycle is "stalling" before the final product-forming step.
Core Solutions:
-
Accelerate Reductive Elimination: The most effective strategy is to use a ligand that promotes fast reductive elimination. The same bulky biarylphosphine ligands (BrettPhos , RuPhos , etc.) that are crucial for oxidative addition also excel here. Their steric bulk forces the aryl and amido groups into proximity at the metal center, facilitating the final C-N bond formation.[5][7]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Water can be a proton source for the hydrodehalogenation pathway. Ensure your base is also anhydrous, as some sources can be hygroscopic.[1]
-
Amine Stoichiometry: Use a slight excess of the amine (e.g., 1.2–1.5 equivalents). This can help ensure that the palladium-amido complex is readily formed and favors the forward catalytic cycle over decomposition pathways.[1]
Q3: Which specific catalyst/ligand combination and base should I use as a starting point?
For a challenging substrate like this compound, you need a robust, high-activity system from the outset. Do not start with older, less reactive conditions.
Recommended Starting System:
-
Catalyst: BrettPhos Pd G4 (2-5 mol%). This precatalyst is highly active, air-stable, and contains the optimal ligand for many challenging C-Cl couplings.[5][9]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5–2.0 equivalents). This strong, non-nucleophilic base is highly effective at deprotonating the amine without interfering with the substrate.[1][10] If your amine or other functional groups are incompatible with such a strong base, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄ , but be prepared to use higher catalyst loadings and temperatures.[10]
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (0.1–0.5 M concentration). These are the most common and effective solvents for this chemistry.[1][10]
Rationale: This combination provides a high probability of success by addressing the primary challenge—the difficult oxidative addition of the C-Cl bond—with a state-of-the-art catalyst system designed for this exact purpose.
Visualized Workflows and Mechanisms
To better understand the process, the following diagrams illustrate the key concepts.
Figure 1: The Buchwald-Hartwig catalytic cycle, highlighting the rate-limiting oxidative addition step for aryl chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Managing Impurities in 2-Chloro-6-(difluoromethoxy)pyridine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-6-(difluoromethoxy)pyridine. As a crucial building block in the synthesis of novel pharmaceuticals and agrochemicals, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and mitigate impurities that may arise during its synthesis and handling.
I. Overview of the Synthesis of this compound and Potential Impurity Formation
The synthesis of this compound typically involves the introduction of a difluoromethoxy group onto a pre-existing 2-chloro-6-substituted pyridine ring. A common synthetic strategy starts from 2-chloro-6-hydroxypyridine. The hydroxyl group is then subjected to difluoromethylation.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for this compound.
This process, while effective, can lead to the formation of several process-related impurities. Understanding the origin of these impurities is the first step toward controlling them.
II. Common Impurities in this compound Synthesis
The table below summarizes the most common impurities, their potential sources, and the typical analytical techniques for their detection.
| Impurity Name | Structure | Potential Source | Recommended Analytical Technique(s) |
| Impurity A: 2,6-Dichloropyridine | Cl-Py-Cl | Unreacted starting material if the synthesis starts from 2,6-dichloropyridine, or a side reaction product. | GC-MS, HPLC-UV |
| Impurity B: 2-Chloro-6-hydroxypyridine | Cl-Py-OH | Incomplete reaction of the starting material. | HPLC-UV, LC-MS |
| Impurity C: 2,6-bis(difluoromethoxy)pyridine | F2HCO-Py-OCHF2 | Over-reaction or reaction with difluoromethoxy anion. | GC-MS, LC-MS, 19F NMR |
| Impurity D: 2-Chloro-6-(fluoromethoxy)pyridine | FHCO-Py-Cl | Incomplete fluorination during the formation of the difluoromethoxy group. | GC-MS, LC-MS, 19F NMR |
| Impurity E: Polymeric byproducts | -(Py-O)-n | Side reactions, especially at elevated temperatures. | Size Exclusion Chromatography (SEC), MALDI-TOF MS |
III. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you might encounter during your experiments in a practical Q&A format.
Problem 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired product, and I observe a significant amount of unreacted 2-chloro-6-hydroxypyridine. What are the likely causes and how can I improve the yield?
Answer:
A low yield with a significant amount of unreacted starting material points towards incomplete deprotonation or inefficient difluoromethoxylation. Here’s a systematic approach to troubleshoot this issue:
-
Causality and Experimental Choices:
-
Insufficient Base: The deprotonation of 2-chloro-6-hydroxypyridine to form the more nucleophilic pyridinoxyl anion is a critical first step. An insufficient amount of a strong enough base will lead to an incomplete reaction.
-
Moisture in the Reaction: Protic solvents or residual moisture will quench the base and the anionic intermediate, hindering the reaction.
-
Inefficient Difluorocarbene Generation/Trapping: The generation of difluorocarbene and its subsequent trapping by the pyridinoxyl anion must be efficient. The choice of difluoromethylating agent and reaction conditions are crucial.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low product yield.
-
Detailed Protocol: Optimizing the Reaction
-
Drying of Reagents and Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Base Selection and Addition: Sodium hydride (NaH) is a common and effective base. Use a 1.1 to 1.5 molar excess relative to the 2-chloro-6-hydroxypyridine. Add the base portion-wise to a solution of the starting material in an anhydrous aprotic solvent like DMF or THF at 0°C to control the initial exotherm.
-
Difluoromethylating Agent: The choice of the difluoromethylating agent is critical. While chlorodifluoromethane gas can be used, reagents like (bromodifluoromethyl)trimethylsilane (TMSCF2Br) with a fluoride source (e.g., KF) or difluoromethyl triflate can offer milder and more controlled reaction conditions.[1]
-
Temperature Control: After the addition of the base and formation of the salt, the introduction of the difluoromethylating agent should be done at a controlled temperature, often starting at a low temperature and gradually warming to room temperature or slightly above to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.
-
Problem 2: Presence of 2,6-bis(difluoromethoxy)pyridine (Impurity C) in the Final Product
Question: My final product is contaminated with a significant amount of 2,6-bis(difluoromethoxy)pyridine. How is this impurity formed and how can I prevent it?
Answer:
The formation of 2,6-bis(difluoromethoxy)pyridine suggests a subsequent reaction where the chlorine atom at the 2-position is displaced by a difluoromethoxy group.
-
Mechanistic Insight: The electron-withdrawing nature of the pyridine nitrogen and the newly introduced difluoromethoxy group at the 6-position can activate the chlorine at the 2-position for nucleophilic aromatic substitution (SNAr). The nucleophile in this case could be the difluoromethoxide anion (CF2HO-), which can be present in small amounts or formed under certain reaction conditions.
-
Preventive Measures:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (up to 1.2 equivalents) of the difluoromethylating agent. A large excess can promote the second substitution.
-
Temperature Management: Higher reaction temperatures can facilitate the SNAr reaction. Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate for the primary reaction.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
-
Purification Strategy: If Impurity C is formed, it can often be separated from the desired product by fractional distillation under reduced pressure or by column chromatography on silica gel. The polarity difference between the mono- and di-substituted products is usually sufficient for a good separation.
Problem 3: Difficulty in Removing 2-Chloro-6-hydroxypyridine (Impurity B)
Question: I am having trouble removing the unreacted 2-chloro-6-hydroxypyridine from my final product. Standard distillation doesn't seem to work well. What purification techniques are recommended?
Answer:
The starting material, 2-chloro-6-hydroxypyridine, has a significantly different polarity compared to the product due to its hydroxyl group, which can also make it less volatile.
-
Recommended Purification Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium hydroxide or sodium carbonate). The acidic hydroxyl group of the impurity will be deprotonated, forming a water-soluble salt that will partition into the aqueous phase.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC or HPLC).
-
Neutral Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Visualizing the Purification Workflow:
Caption: Workflow for the removal of 2-chloro-6-hydroxypyridine.
IV. Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for routine purity checks of this compound?
A1: For routine purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) can effectively separate the target compound from most of its common impurities.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique, particularly for identifying volatile impurities and for confirming the identity of the main component and its byproducts through their mass spectra.[4][5][6]
Q2: How can I confirm the structure of the impurities I've isolated?
A2: The definitive structural elucidation of isolated impurities requires a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can give clues about the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the proton signals of the pyridine ring and the difluoromethoxy group (a characteristic triplet).
-
¹³C NMR: Will show the carbon signals, with characteristic splitting patterns for carbons attached to fluorine.
-
¹⁹F NMR: This is a very powerful technique for fluorinated compounds. It will show a doublet for the CHF2 group, and the chemical shift will be indicative of the electronic environment.[1][7][8][9]
-
-
Infrared (IR) Spectroscopy: Can help identify functional groups.
Q3: Are there any specific safety precautions I should take when working with difluoromethylating agents?
A3: Yes, many difluoromethylating agents require careful handling. For instance, chlorodifluoromethane is a gas and an ozone-depleting substance, so its use is regulated. Reagents like difluoromethyl triflate are moisture-sensitive and can be corrosive. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can the presence of impurities in this compound affect my downstream reactions?
A4: Absolutely. The impact of impurities can be significant:
-
Starting Material (Impurity B): The hydroxyl group can interfere with subsequent reactions, for example, by reacting with organometallic reagents or acylating agents.
-
Di-substituted Product (Impurity C): This impurity may have different reactivity and could lead to the formation of undesired byproducts in the next step.
-
Other Halogenated Pyridines: These can compete in cross-coupling reactions, leading to a mixture of products. It is crucial to ensure the purity of your this compound meets the requirements of your specific application.
Q5: What are the recommended storage conditions for this compound to prevent degradation?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from atmospheric moisture.
V. References
-
Landelle, G., Schmitt, E., Panossian, A., Vors, J.-P., Pazenok, S., Jeschke, P., Gutbrod, O., & Leroux, F. R. (2017). Tri- and Difluoromethoxylated N-Based Heterocycles: Synthesis and Insecticidal Activity of Novel F3CO- and F2CHO-Analogues of Imidacloprid and Thiacloprid. Journal of Fluorine Chemistry, 203, 155–165.
-
SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989.
-
Al-Shehri, A. S., Al-Ghamdi, A. A., & Al-Bishri, W. S. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(3), 241–245.
-
Kuprov, I., & Claridge, T. D. W. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 9(1), 1-9.
-
Pharmacentral. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]
-
Vanhoenacker, G., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12), 634-641.
-
Gerig, J. T. (2004). Fluorine NMR. In Encyclopedia of Biological Chemistry (pp. 165-170). Elsevier.
-
Glöggler, S., Colell, J., Emondts, M., & Blümich, B. (2017). Seeing is believing: The scope of hyperpolarization of 19F-possessing substrates (including two WHO-essential medicines) is extended by using signal amplification by reversible exchange (SABRE). ChemistryOpen, 6(1), 2-6.
-
Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information. In Toxicological Profile for Pyridine.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Express Pharma. (2014). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
-
Al-Ghamdi, A. A., Al-Shehri, A. S., & Al-Bishri, W. S. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6539.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Mista, W., & Trawczyński, J. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(21), 4645-4650.
-
CN111639535A - Detection and analysis method for residual solvent pyridine in solid salt. (2020). Google Patents. Retrieved from
Sources
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112305102A - Detection and analysis method for residual solvent pyridine in solid salt - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophysics.org [biophysics.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2-Chloro-6-(difluoromethoxy)pyridine
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-Chloro-6-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and proven protocols to streamline your experimental workflow. As your Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure your success.
The nucleophilic aromatic substitution on the pyridine ring is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing groups, facilitates attack by nucleophiles.[1][2] The reaction is most favorable at the 2- and 4-positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[3][4] However, optimizing the reaction conditions, especially temperature, is critical for achieving high yield and purity.
This guide will focus on the specific challenges and optimization strategies for the nucleophilic substitution of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound showing low or no yield?
A1: Several factors can contribute to a low or non-existent yield. Here are the primary aspects to investigate:
-
Inadequate Reaction Temperature: SNAr reactions on less activated pyridine rings often require elevated temperatures to overcome the activation energy barrier.[3][5] For chloropyridines, temperatures in the range of 80-150 °C are common, and for particularly unreactive systems, temperatures up to 192°C have been reported.[5][6] If you are running the reaction at or below room temperature, a gradual increase in temperature is the first parameter to optimize.
-
Weak Nucleophile: The nucleophilicity of your chosen reagent is paramount. For neutral nucleophiles like amines or alcohols, the addition of a base is often necessary to generate the more potent anionic nucleophile (e.g., alkoxide or amide).[3]
-
Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile and do not solvate the nucleophile itself, thus increasing its reactivity.[3][5] Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.
-
Poor Leaving Group: While chlorine is a viable leaving group in SNAr reactions on activated pyridines, it is less reactive than fluorine.[1] Consequently, more forcing conditions (i.e., higher temperatures) may be required compared to analogous reactions with 2-Fluoro-6-(difluoromethoxy)pyridine.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation is often a consequence of poorly optimized reaction conditions, particularly temperature.
-
Decomposition at High Temperatures: Both the starting material and the desired product can decompose at excessive temperatures, leading to a complex mixture of byproducts and charring.[3][5] If you observe darkening of the reaction mixture, consider lowering the temperature and extending the reaction time.
-
Competing Reactions with the Solvent: Some solvents can participate in side reactions at high temperatures. For instance, DMF can decompose to generate dimethylamine, which can act as a nucleophile.[3][5] If you suspect this is occurring, switching to a more thermally stable solvent like DMSO is advisable.
-
Di-substitution or other Secondary Reactions: If your product can undergo a subsequent reaction, high temperatures can accelerate these undesired pathways.[7] In such cases, running the reaction at a lower temperature for a longer duration may improve selectivity.
-
Kinetic vs. Thermodynamic Control: Reaction temperature can influence the regioselectivity of the substitution.[1] While not directly applicable to the monosubstitution of this compound, if there were other potential leaving groups, temperature could dictate which one is displaced.
Q3: How does the difluoromethoxy group influence the reaction conditions?
A3: The 6-(difluoromethoxy) group is an electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. This is beneficial for the desired SNAr reaction.[1] Its presence should, in principle, allow for milder reaction conditions compared to a pyridine ring with only a chlorine substituent. However, the specific electronic and steric effects will still necessitate empirical optimization of the reaction temperature.
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a systematic approach to optimizing the reaction temperature for the nucleophilic substitution of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| No or Low Conversion | Reaction temperature is too low. | Incrementally increase the reaction temperature in 20 °C intervals (e.g., 80 °C, 100 °C, 120 °C). Monitor the reaction progress by TLC or LC-MS at each temperature point. Many SNAr reactions require significant thermal energy to proceed at a reasonable rate.[5] |
| Insufficient reaction time. | At a given temperature, ensure the reaction is allowed to proceed for an adequate amount of time. A time-course study (e.g., sampling every 2-4 hours) can help determine the optimal reaction duration. | |
| Formation of Multiple Products | Reaction temperature is too high, leading to decomposition. | If decomposition is observed (e.g., charring, complex TLC/LC-MS), reduce the temperature and increase the reaction time.[3][5] Microwave heating can sometimes provide rapid and controlled heating to a target temperature, minimizing decomposition.[5] |
| Side reactions with the solvent or impurities. | Lowering the temperature can often suppress these side reactions, which may have a higher activation energy than the desired substitution. Ensure all reagents and solvents are pure and anhydrous.[3][5] | |
| Inconsistent Results | Poor temperature control. | Use a reliable heating mantle with a temperature controller and a thermocouple to ensure a stable and accurate reaction temperature. Small fluctuations in temperature can lead to significant variations in reaction outcome. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening with an Amine Nucleophile
This protocol outlines a general method for determining the optimal reaction temperature for the substitution of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.2 eq.)
-
Anhydrous DMSO
-
Reaction vials with stir bars
-
Heating block or oil bath with a temperature controller
Procedure:
-
To a series of oven-dried reaction vials, add this compound.
-
Add anhydrous DMSO to achieve a concentration of 0.5 M.
-
Add the amine nucleophile (1.2 equivalents) to each vial.
-
Seal the vials and place them in a pre-heated heating block at different temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).
-
Stir the reactions and monitor their progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, and 24 hours) and analyzing them by LC-MS.
-
Quench the aliquots with water and extract with a suitable organic solvent (e.g., ethyl acetate) before analysis.
-
Identify the temperature that provides the best balance of reaction rate and product purity.
Protocol 2: Optimized Reaction with an Alcohol Nucleophile
This protocol provides an example of an optimized procedure for the reaction with an alcohol, which often requires the use of a strong base to generate the alkoxide nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Alcohol nucleophile (1.2 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Anhydrous THF
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath and heating mantle
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add the this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to the optimized temperature (determined from screening, e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Logic
Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for SNAr reactions.
References
- BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- BenchChem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Baran Lab. Haloselectivity of Heterocycles.
- BenchChem. Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
- BenchChem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- StackExchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?.
- Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.
- WordPress. SNAr Reaction in Common Molecular Solvents Under Pressure.
- StackExchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- YouTube.
- Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- YouTube. Nucleophilic substitution of pyridine.
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki-Miyaura Reactions with 2-Chloro-6-(difluoromethoxy)pyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Chloro-6-(difluoromethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in achieving high yields and purity with this specific transformation. We will delve into the common failure modes, explain the underlying chemical principles, and provide actionable, field-proven solutions to optimize your reaction outcomes.
The structure of this compound presents a unique combination of electronic and steric challenges. The inherent Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition, while the strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle particularly demanding.[1][2] This guide provides a systematic approach to overcoming these hurdles.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues observed during experimentation.
Q1: My reaction shows little to no conversion. The starting material is mostly recovered. What are the primary causes and how can I fix this?
A1: This is the most common failure mode and almost always points to an issue with the crucial oxidative addition step. The carbon-chlorine bond in an electron-deficient heterocycle like a pyridine is strong and requires a highly active catalyst to break.[2][3] Standard or less active catalyst systems, such as Pd(PPh₃)₄, are often ineffective for this transformation.[1][4]
Primary Cause: Inactive Catalyst System The Pd(0) catalyst generated in situ is likely not electron-rich enough or is sterically unsuited to insert into the C-Cl bond. Furthermore, the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from entering the catalytic cycle.[1][2]
Solutions:
-
Upgrade Your Ligand/Catalyst System: The choice of ligand is the most critical parameter. Switch to modern, bulky, and electron-rich phosphine ligands (often called Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that can readily undergo oxidative addition.[4][5]
-
Increase Reaction Temperature: Higher temperatures (e.g., 100-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.[6][7] However, be mindful that excessive heat can also promote side reactions if the catalytic turnover is still slow.
-
Ensure Catalyst is Active: Use a reliable source of palladium. Pre-catalysts (e.g., G2, G3, G4 Palladacycles) are often preferred as they are air-stable and efficiently generate the active Pd(0) species under the reaction conditions.
Table 1: Recommended Catalyst Systems for Coupling of 2-Chloropyridines
| Catalyst System (Precatalyst/Ligand) | Typical Loading (mol%) | Recommended Base | Key Advantages & Comments |
| XPhos Pd G3 / XPhos | 1-2 | K₃PO₄, Cs₂CO₃ | Excellent for sterically hindered and electron-deficient aryl chlorides.[4][5] |
| SPhos Pd G3 / SPhos | 1-2 | K₃PO₄, K₂CO₃ | High activity and broad substrate scope; a reliable first choice for screening.[5] |
| RuPhos Pd G3 / RuPhos | 1-2 | K₃PO₄, Cs₂CO₃ | Very electron-rich, effective for highly unreactive C-Cl bonds.[8] |
| PEPPSI-IPr | 2-4 | K₃PO₄, K₂CO₃ | An effective NHC-based precatalyst, often shows good stability and activity.[9] |
Q2: I am observing a significant amount of the dehalogenated byproduct, 2-(difluoromethoxy)pyridine. How can I minimize this?
A2: The formation of a dehalogenated (or protodehalogenated) product is a classic side reaction in palladium-catalyzed couplings, especially with electron-deficient heteroaryl halides.[6] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your substrate to replace the chlorine with a hydrogen.
Primary Cause: Generation of Palladium-Hydride (Pd-H) Species The hydride source can be the base (e.g., alkoxides), the solvent (e.g., alcohols), or even trace water in the reaction mixture.[6][10]
Solutions:
-
Optimize the Base: Avoid strong alkoxide bases. Switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium/cesium carbonate (K₂CO₃, Cs₂CO₃). These are less likely to act as hydride donors.[6]
-
Choose an Appropriate Solvent: Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or DME. Avoid alcoholic solvents unless they are part of a well-established protocol for your specific system.
-
Ensure Anhydrous Conditions: While a small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle, excess water can be detrimental. Use properly dried solvents and reagents.
-
Rigorous Degassing: While not a direct source of hydrides, oxygen can interfere with the catalyst and alter reaction pathways, sometimes exacerbating side reactions. Ensure your reaction mixture is thoroughly degassed.
Below is a troubleshooting workflow to address dehalogenation:
Q3: My desired product is formed, but the yield is low and contaminated with homocoupled boronic acid and/or protodeboronated arene. What's happening?
A3: This indicates that while your catalyst is active, competing side reactions involving the boronic acid coupling partner are out-pacing the desired cross-coupling.
Causes and Solutions:
-
Homocoupling of Boronic Acid (e.g., forming a biphenyl from phenylboronic acid):
-
Cause: This is typically caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[1][10]
-
Solution: Implement a rigorous degassing procedure for your solvents and the reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with an inert gas like argon for 15-20 minutes).[6]
-
-
Protodeboronation (Boronic acid is replaced by a proton):
-
Cause: The C-B bond of the boronic acid is susceptible to cleavage by proton sources, a reaction often accelerated by strong bases and excess water.[1][4] Electron-deficient heteroaromatic boronic acids are particularly prone to this.[11]
-
Solution:
-
Use Boronate Esters: Convert your boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These are more robust against protodeboronation and act as a "slow-release" source of the active boronic acid under the reaction conditions.[4]
-
Optimize Base and Water Content: Use a weaker base like K₂CO₃ or carefully control the equivalents of a stronger base like K₃PO₄. Minimize the amount of water used; a 10:1 or 5:1 ratio of organic solvent to water is a good starting point.[12]
-
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Why is this compound considered a challenging substrate?
This substrate combines two key challenges. First, as a 2-chloropyridine, it has a relatively strong C-Cl bond that is difficult to activate, requiring highly active palladium catalysts.[3] Second, the pyridine nitrogen is a Lewis base that can coordinate to the palladium catalyst. This coordination can sequester the catalyst, forming inactive or less active species and preventing it from participating in the catalytic cycle, a phenomenon known as catalyst inhibition or poisoning.[1][2]
FAQ 2: Which class of palladium ligands is most effective for this substrate?
For challenging chloro-heteroarenes, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) are the industry standard and have proven to be highly effective.[4][5] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination. N-Heterocyclic Carbene (NHC) ligands are also an excellent choice due to their strong σ-donating ability, which forms very stable and active catalysts.[9] Traditional ligands like triphenylphosphine (PPh₃) generally lack the required activity for this type of transformation.
FAQ 3: What is the optimal choice of base and solvent?
The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[13][14] A base is required to activate the boronic acid, forming a more nucleophilic boronate species. For challenging couplings, moderately strong inorganic bases are preferred as they balance reactivity with minimizing side reactions.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also excellent choices.[5]
-
Recommended Solvents: Aprotic polar or ethereal solvents are standard. A mixture of 1,4-dioxane and water (typically from 4:1 to 10:1) is a very common and robust system that works well for solubilizing both the organic substrates and the inorganic base.[15] Anhydrous toluene is another good option, especially when trying to minimize water-related side reactions.[6]
FAQ 4: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?
While boronic acids are often used due to their commercial availability, they can be prone to decomposition via protodeboronation and homocoupling.[4][16] Boronate esters, particularly pinacol (Bpin) or MIDA esters, are significantly more stable. They are less susceptible to these side reactions and can lead to more reproducible and higher-yielding results, especially in complex syntheses or when the boronic acid partner is particularly unstable.[4] If you are experiencing issues with boronic acid decomposition, switching to the corresponding pinacol ester is a highly recommended troubleshooting step.
Section 3: Optimized Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and organic solvents should be handled with care.
Protocol 1: Standard Screening Conditions
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a desired solvent ratio (e.g., 5:1) and a substrate concentration of ~0.1 M.
-
Sparge the solution with the inert gas for 10-15 minutes to ensure the solvent is fully degassed.
-
Replace the septum with a Teflon screw cap and place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Optimized Conditions for Difficult Couplings (Using a Boronate Ester)
This protocol is designed for cases where the standard conditions fail or give low yields, particularly when boronic acid instability is suspected.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (Aryl-Bpin) (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the arylboronic acid pinacol ester and K₂CO₃.
-
Add anhydrous toluene and degassed water via syringe (e.g., 10:1 ratio, 0.1 M concentration).
-
Follow steps 4 through 8 from Protocol 1, potentially increasing the temperature to 110 °C if necessary.
Section 4: Key Mechanistic and Logic Visualizations
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
- ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products.
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF.
- ACS Publications. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters.
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- ACS Publications. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- ResearchGate. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Wikipedia. Suzuki reaction.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024).
- National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... | Download Scientific Diagram.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019).
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- ResearchGate. Coupling outcomes for pyridines | Download Scientific Diagram.
- National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- National Institutes of Health (NIH). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes.
- Royal Society of Chemistry. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science.
- ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.
- National Institutes of Health (NIH). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)... | Download Scientific Diagram.
- ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- ResearchGate. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Workup Procedures for Reactions Involving 2-Chloro-6-(difluoromethoxy)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for workup procedures involving 2-Chloro-6-(difluoromethoxy)pyridine. The following information is curated to provide not just procedural steps, but also the underlying chemical principles to empower you in your experimental work.
Section 1: General Handling and Properties of this compound
Before delving into specific reaction workups, it's crucial to understand the physicochemical properties and reactivity of this compound.
FAQ 1.1: What are the key physical and chemical properties of this compound?
This compound is typically a colorless to yellow liquid.[1] Its structure features a pyridine ring substituted with a chlorine atom and a difluoromethoxy group, both of which significantly influence its reactivity.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₂NO | [1] |
| Molecular Weight | 179.55 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | [1] |
| Storage | Inert atmosphere, 2-8°C |
The pyridine nitrogen acts as a Lewis base and can be protonated or coordinate to metals.[2] The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for this molecule.[3][4][5] The electron-withdrawing nature of the difluoromethoxy group and the pyridine nitrogen atom activates the chlorine for displacement.[2]
FAQ 1.2: What are the primary safety considerations when working with this compound?
Like many chlorinated pyridine derivatives, this compound should be handled with care. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7]
Always:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8]
-
Avoid inhalation of vapors and contact with skin and eyes.[6][7]
-
In case of contact, wash the affected area thoroughly with soap and water.[6][7][8] If in eyes, rinse cautiously with water for several minutes.[6][7][8]
FAQ 1.3: How stable is the difluoromethoxy group to typical workup conditions?
The difluoromethoxy group is generally stable under standard aqueous workup conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis.[9][10][11][12] It's important to be mindful of the pH and temperature during the workup. Hydrolysis of similar difluoromethyl groups on aromatic rings has been observed under certain conditions.[9][11]
Section 2: Workup for Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a common reaction type for this compound, where a nucleophile displaces the chloride. The workup procedure is critical for isolating the desired product in high purity.
FAQ 2.1: I've performed an SNAr reaction with an amine nucleophile. What is a general workup procedure?
A typical SNAr reaction might involve reacting this compound with an amine in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
Step-by-Step General Workup Protocol:
-
Quenching: Cool the reaction mixture to room temperature. If a strong, non-volatile base was used, carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. This will neutralize the base and precipitate any inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the polarity of your product. Add water to dissolve the inorganic salts.
-
Washing:
-
Wash the organic layer sequentially with water and then brine. The water wash removes residual inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
If a basic organic amine (like triethylamine) was used, a wash with a dilute acid (e.g., 1M HCl) can help remove it. However, be cautious if your product is also basic, as it may partition into the aqueous layer. A pH adjustment might be necessary.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Caption: General workflow for SNAr reaction workup.
FAQ 2.2: My product seems to be partially soluble in the aqueous layer. How can I improve recovery?
Pyridine derivatives can exhibit some water solubility, especially if they contain polar functional groups or can be protonated.
Troubleshooting Strategies:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent. This can help recover any dissolved product.
-
pH Adjustment: If your product is basic, ensure the aqueous layer is basic (pH > 8) before extraction to keep your product in its neutral, more organic-soluble form.[13] Conversely, if your product is acidic, acidify the aqueous layer. Use a pH meter for accurate adjustments.
-
Salting Out: Saturate the aqueous layer with NaCl (brine) before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds.
Section 3: Workup for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This compound can also be a substrate for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[14][15] The workup for these reactions needs to address the removal of the catalyst and boronic acid-related byproducts.
FAQ 3.1: What is a standard workup procedure for a Suzuki-Miyaura coupling reaction?
A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base (e.g., K₂CO₃, K₃PO₄), a boronic acid or ester, and a solvent system (e.g., dioxane/water).[15][16]
Step-by-Step General Workup Protocol:
-
Filtration (Optional): After cooling, if the palladium catalyst is supported on a solid material or if significant precipitation of inorganic salts has occurred, you can filter the reaction mixture through a pad of Celite®. Rinse the filter cake with the reaction solvent or the extraction solvent.
-
Quenching and Extraction: Transfer the filtrate (or the entire reaction mixture) to a separatory funnel. Add water and an organic extraction solvent (e.g., ethyl acetate).
-
Washing:
-
Wash the organic layer with water to remove the bulk of the inorganic base and salts.
-
To remove boronic acid byproducts, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). Boronic acids are acidic and will be deprotonated and extracted into the basic aqueous phase.
-
Follow with a water wash and then a brine wash.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Caption: General workflow for Suzuki-Miyaura reaction workup.
FAQ 3.2: My crude product is dark-colored, likely due to residual palladium. How can I remove it?
Residual palladium catalysts can often impart a dark color to the product and may require specific purification steps.
Palladium Removal Techniques:
-
Aqueous Washes with Ligands: Washing the organic solution with an aqueous solution of a ligand that strongly binds to palladium, such as thiourea or L-cysteine, can help extract the metal into the aqueous phase.
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with activated charcoal for a period of time. The charcoal can adsorb the palladium species. Filter through Celite® to remove the charcoal. Be aware that this can sometimes lead to loss of product due to adsorption.
-
Silica Gel Chromatography: This is often the most effective method. Residual palladium is typically polar and will adhere strongly to the silica gel at the top of the column.[13]
Section 4: Purification and Troubleshooting
After the initial workup, the crude product often requires further purification.
FAQ 4.1: What are the recommended methods for purifying the final product?
The choice of purification method depends on the physical state of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying organic compounds. For pyridine derivatives, care must be taken to avoid peak tailing.[13]
-
Pro-Tip: To minimize peak tailing on silica gel, which is acidic, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.[13] This deactivates the acidic silanol groups. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.[13]
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective way to achieve high purity.
-
Distillation: If your product is a liquid with a suitable boiling point, distillation (simple or fractional) under reduced pressure can be an excellent purification method.[17][18]
FAQ 4.2: I'm seeing an unexpected byproduct in my analysis. What could it be?
The nature of byproducts can vary greatly depending on the specific reaction conditions.
-
Hydrolysis of the Difluoromethoxy Group: As mentioned, under harsh conditions, the difluoromethoxy group could hydrolyze to a formate and then potentially to a hydroxyl group.
-
Reaction at other positions: While the 2-position is highly activated for nucleophilic attack, under forcing conditions or with certain nucleophiles, reactions at other positions on the pyridine ring are possible, though less likely.[3]
-
Side reactions of the nucleophile or coupling partner: The other reactant in your reaction could be undergoing self-condensation or other undesired transformations.
A thorough analysis of your starting materials and a careful review of the reaction mechanism can often provide clues to the identity of byproducts.
References
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1994). Analytical Biochemistry, 222(1), 241-246.
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. (n.d.).
- Pyridine - Wikipedia. (n.d.).
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2015). Journal of Medicinal Chemistry, 58(15), 6074–6089.
- Potential mechanisms of accerated hydrolysis of... | Download Scientific Diagram - ResearchGate. (n.d.).
- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. (2017). Organic & Biomolecular Chemistry, 15(32), 6725–6732.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021).
- Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2013).
- SAFETY D
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- 2-Chloro-6-methoxypyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2497-2503.
- nucleophilic aromatic substitutions - YouTube. (2019).
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (2019). Chemistry – A European Journal, 25(47), 11049-11053.
- 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem. (n.d.).
- Concerted Nucleophilic Aromatic Substitution Reactions. (2016).
- Nucleophilic substitution reactions in pyridine - Química Organica.org. (n.d.).
- US4071521A - Process for making 2,6-difluoro pyridine - Google Patents. (n.d.).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Canadian Journal of Chemistry, 99(8), 693-698.
- Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. (2023). Organic Letters, 25(17), 2975–2980.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Canadian Journal of Chemistry, 99(8), 693-698.
Sources
- 1. Pyridine, 2-chloro-6-(difluoromethoxy)- | CymitQuimica [cymitquimica.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. aksci.com [aksci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 17. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 18. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
scale-up challenges for the synthesis of 2-Chloro-6-(difluoromethoxy)pyridine
Technical Support Center: Synthesis of 2-Chloro-6-(difluoromethoxy)pyridine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to challenges encountered during the synthesis and scale-up of this important chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your process.
Synthetic Overview: The Primary Pathway
The most common and industrially viable route to this compound involves the O-difluoromethylation of 2-Chloro-6-hydroxypyridine (which exists in tautomeric equilibrium with 2-chloro-pyridin-6(1H)-one). The difluoromethylating agent of choice for scale-up operations is often chlorodifluoromethane (CHClF2, Freon-22) due to its availability and cost-effectiveness.[1][2]
The overall transformation can be visualized as a two-step process starting from the readily available 2,6-dichloropyridine.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.
-
Cause 1: Incomplete Reaction. The reaction may not have reached completion. Difluoromethylation with CHClF2 can be sluggish if conditions are not optimal.
-
Solution: Monitor the reaction progress diligently using an appropriate analytical method (TLC, GC, or 1H NMR). If the starting material is still present after the expected reaction time, consider extending the time or increasing the temperature moderately (e.g., from 120°C to 130°C).[1] Ensure the pressure in the sealed vessel is maintained, as this corresponds to the concentration of the gaseous CHClF2 reagent.
-
-
Cause 2: Suboptimal Base or Solvent Conditions. The choice and quality of the base and solvent are critical.
-
Solution: Potassium carbonate (K2CO3) is a commonly used base.[1] Ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. The solvent, typically DMF, must be anhydrous. Water can consume the base and interfere with the reaction.
-
-
Cause 3: Competing N-alkylation. Pyridones have two nucleophilic sites: the oxygen and the nitrogen. While O-alkylation is desired, N-alkylation can occur, leading to the isomeric byproduct 1-(difluoromethyl)-6-chloropyridin-2(1H)-one.
-
Solution: Fortunately, for this specific substrate, the presence of a halogen atom at the 6-position has been shown to completely suppress N-difluoromethylation, strongly favoring the desired O-alkylation product.[3] If you suspect N-alkylation is occurring (e.g., through NMR analysis), it may point to an incorrect starting material or unusual reaction conditions.
-
-
Cause 4: Product Loss During Work-up/Purification. The product can be lost during extraction or distillation.
-
Solution: Optimize your work-up procedure. During purification by vacuum distillation, ensure the column is efficient and the vacuum is stable to prevent bumping and co-distillation of impurities.[1]
-
Caption: Troubleshooting logic for addressing low reaction yields.
Q2: I am observing an unexpected impurity that is difficult to separate from my product. How can I identify and minimize it?
A2: The most common impurities are either the N-alkylated isomer (as discussed in A1) or byproducts derived from the solvent.
-
Identification: The primary tool for identification is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
O-CHF2 (Product): The 19F NMR will show a doublet around -88 ppm with a coupling constant (J) of approximately 72 Hz. The 1H NMR will show a corresponding triplet (or doublet of doublets, depending on resolution) for the -OCHF2 proton, also with a J-coupling of ~72 Hz.[3]
-
N-CHF2 (Isomer): If formed, the N-CHF2 group would have a different chemical shift and potentially a different coupling constant in both 1H and 19F NMR spectra.
-
Solvent-Derived Impurities: If using a solvent like DMSO at high temperatures (not the primary recommendation for this synthesis but used in similar chemistries), byproducts like methylthio-substituted pyridines can form.[4] GC-MS is an excellent tool for identifying such minor impurities.
-
-
Minimization:
-
Isomers: As noted, the 6-chloro substituent should prevent N-alkylation.[3] Adhering to established protocols with DMF and K2CO3 is the best prevention.[1]
-
Solvent Impurities: Use high-purity, anhydrous solvents. Avoid unnecessarily high temperatures or prolonged reaction times, which can promote solvent decomposition.
-
Q3: The reaction requires high pressure and temperature. What are the critical safety considerations for scale-up?
A3: Safety is paramount. Scaling up a reaction involving a pressurized gas like CHClF2 and elevated temperatures requires stringent controls.
-
Pressure Management: Use a properly rated pressure vessel (autoclave) equipped with a pressure gauge, a rupture disc, and a relief valve. Ensure all fittings are rated for the target pressure and temperature.
-
Reagent Handling: CHClF2 is a gas. Its addition must be controlled through a mass flow controller or by careful monitoring of pressure/temperature in the reactor headspace. Always work in a well-ventilated area or fume hood.[5]
-
Thermal Hazards: The reaction may be exothermic. On a large scale, heat removal is less efficient.[6] Use a reactor with good heat transfer capabilities (e.g., jacketed vessel with a thermal fluid). Plan for controlled heating and have a cooling system ready for rapid temperature reduction if necessary.
-
Hazardous Byproducts: The reaction mixture may contain corrosive intermediates or byproducts. Upon decomposition, hazardous gases like hydrogen chloride (HCl) and hydrogen fluoride (HF) can be released.[7] Ensure proper quenching and neutralization steps are in place during work-up and that appropriate personal protective equipment (PPE) is worn, including acid-resistant gloves and safety glasses.[5][7]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the O-difluoromethylation with CHClF2?
A1: The reaction is believed to proceed through a difluorocarbene (:CF2) intermediate. The base (e.g., K2CO3) facilitates the dehydrochlorination of chlorodifluoromethane to generate the highly reactive difluorocarbene. This electrophilic carbene is then attacked by the nucleophilic oxygen of the deprotonated 2-chloro-6-hydroxypyridine (the pyridonate anion) to form the final product.[8]
Q2: Can I use a different difluoromethylating agent?
A2: Yes, several modern reagents exist for difluoromethylation, such as (difluoromethyl)trimethylsilane (TMSCF2H) or difluoromethyl sulfones.[8][9] These often operate under milder conditions. However, for large-scale industrial synthesis, chlorodifluoromethane (CHClF2) is frequently preferred due to its low cost and high availability, despite the need for high pressure and temperature.[1][2]
Q3: How critical is the quality of the starting 2-Chloro-6-hydroxypyridine?
A3: It is extremely critical. The purity of your starting material directly impacts the purity of the final product and the side reaction profile. The precursor, 2,6-dichloropyridine, can be produced by various methods, including gas-phase chlorination of pyridine, which may result in other chlorinated pyridine impurities.[10][11] Ensure your 2-Chloro-6-hydroxypyridine is free from isomeric impurities and residual reagents from its synthesis.
Experimental Protocol Example
The following protocol is adapted from established literature procedures.[1] All operations should be performed by trained personnel in a suitable chemical fume hood with appropriate PPE.
Synthesis of this compound
-
Vessel Preparation: To a dry, appropriately sized pressure vessel equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet, add 2-Chloro-6-hydroxypyridine (1.0 eq), finely powdered anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Sealing and Purging: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Reagent Addition: Cool the vessel (e.g., with a dry ice/acetone bath) and condense liquid chlorodifluoromethane (CHClF2, approx. 3.0-5.0 eq) into the reactor.
-
Reaction: Seal the gas inlet. Slowly heat the reaction mixture with vigorous stirring to 120-130°C. The internal pressure will rise significantly. Maintain this temperature and monitor the reaction by taking aliquots (after safely cooling and venting the reactor) and analyzing via TLC or GC. The reaction is typically complete in 8-12 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CHClF2 into a suitable scrubber. Add water to the reaction mixture to dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by fractional vacuum distillation to obtain this compound as a colorless liquid.[1]
Table 1: Comparison of Literature Methods for Difluoromethylation of Pyridones
| Parameter | Method A[1] | Method B[1] | Key Insight |
| Base | CsF | K2CO3 | Both bases are effective, but K2CO3 is significantly more cost-effective for scale-up. |
| Solvent | DMF | DMF | DMF is a suitable polar aprotic solvent for this reaction. |
| Temperature | 80-90 °C | 120-130 °C | Higher temperatures may be needed with a less reactive base like K2CO3 to achieve reasonable reaction rates. |
| Yield for 2j | 80% | 70% | Both methods provide good to high yields for the target compound (referred to as 2j in the source).[1] |
References
- Petko, K. I., & Yagupolskii, L. M. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. [Link]
- Petko, K. I., & Yagupolskii, L. M. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. CORE Repository. [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. [Link]
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.
- Carbonnelle, A.-C., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Isobe, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Prakash, G. K. S., et al. (2011). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. [Link]
- Desrosiers, J.-N., et al. (2014).
- Xi'an Sujia Pharmaceutical Technology Co., Ltd. (n.d.). This compound. [Link]
- PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. [Link]
- Google Patents. (n.d.). Synthesis method of 2,6-dichloropyridine.
- Google Patents. (n.d.). Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
- Google Patents. (n.d.). Method for production of 2-chloropyridine and 2,6-dichloropyridine.
- European Patent Office. (n.d.). Preparation of difluorpyridine compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 11. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
Technical Support Center: Palladium-Catalyzed Reactions of 2-Chloro-6-(difluoromethoxy)pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloro-6-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind byproduct formation.
Introduction: The Utility and Challenges of a Privileged Scaffold
This compound is a key intermediate in the synthesis of numerous biologically active molecules. The difluoromethoxy group offers a unique combination of lipophilicity and metabolic stability, making it a desirable feature in modern drug discovery. However, the electronic properties of the pyridine ring and the presence of the difluoromethoxy group can lead to specific challenges and byproduct formation in palladium-catalyzed cross-coupling reactions. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Significant Formation of Homocoupled Byproduct from the Boronic Acid/Ester
Question: I am observing a significant amount of the homocoupled product of my boronic acid reagent in my Suzuki-Miyaura reaction with this compound. What is causing this and how can I minimize it?
Answer:
Homocoupling of boronic acids is a common byproduct in Suzuki-Miyaura reactions and is often exacerbated by the presence of oxygen.[1][2] The mechanism can involve the oxidative coupling of two boronic acid molecules, catalyzed by the palladium(0) species.
Causality and Troubleshooting:
-
Oxygen Contamination: The primary culprit is often insufficient degassing of solvents and reagents. Oxygen can oxidize the active Pd(0) catalyst and promote the homocoupling pathway.
-
Protocol: Implement rigorous degassing procedures. A minimum of three freeze-pump-thaw cycles for your solvent is recommended. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes can be effective. Ensure the reaction is set up and maintained under a strict inert atmosphere.[3]
-
-
Palladium Precursor: The choice of palladium precursor can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ directly may sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[1]
-
Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling pathway.
-
Recommendation: If feasible for your specific transformation, try running the reaction at a lower temperature. This may require longer reaction times, so monitor the progress carefully.
-
-
Stoichiometry of the Boronic Acid: While a slight excess of the boronic acid is often used to drive the reaction to completion, a large excess can increase the statistical probability of homocoupling.
-
Recommendation: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents).
-
Workflow for Minimizing Boronic Acid Homocoupling
Caption: Troubleshooting workflow for boronic acid homocoupling.
Issue 2: Formation of Dehalogenated Byproduct (2-(Difluoromethoxy)pyridine)
Question: My reaction is producing a significant amount of the dehalogenated byproduct, 2-(difluoromethoxy)pyridine. What is the source of the hydrogen, and how can I prevent this?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the starting aryl halide is reduced to the corresponding arene.[4] This occurs when the palladium-aryl intermediate intercepts a hydride source before reductive elimination with the coupling partner can take place.
Causality and Troubleshooting:
-
Hydride Sources: The most common sources of hydrides are trace amounts of water, certain solvents (like isopropanol), or impurities in the reagents, particularly amines or the base itself.
-
Protocol:
-
Dry Solvents and Reagents: Ensure all solvents and liquid reagents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Solid reagents should be dried under high vacuum.
-
Choice of Base: Some bases are more prone to promoting hydrodehalogenation. For instance, ethoxide can undergo β-hydride elimination to generate a hydride. Consider screening different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often less problematic than some alkoxides.
-
Amine Quality: If using an amine as a reagent or additive, ensure it is of high purity and freshly distilled if necessary.[1]
-
-
-
Ligand Choice: The ligand can influence the relative rates of transmetalation and hydrodehalogenation. Bulky, electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling pathway, outcompeting the hydrodehalogenation side reaction.
-
Recommendation: If using a simple phosphine ligand like PPh₃, consider switching to a more specialized ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos). These ligands are known to promote the challenging oxidative addition of chloropyridines and facilitate rapid subsequent steps in the catalytic cycle.[1][5]
-
Proposed Mechanism of Hydrodehalogenation
Caption: Simplified hydrodehalogenation pathway.
Issue 3: Instability of the Difluoromethoxy Group
Question: I am concerned about the stability of the difluoromethoxy group under my reaction conditions. Can it be hydrolyzed or otherwise degraded?
Answer:
The difluoromethoxy group is generally considered stable under most palladium-catalyzed cross-coupling conditions. However, under strongly basic or acidic conditions, particularly at elevated temperatures, hydrolysis to the corresponding formate and then potentially to the phenol can occur.
Causality and Troubleshooting:
-
Base Strength and Concentration: The choice and concentration of the base are critical. Very strong bases, especially in protic solvents, can promote the hydrolysis of the C-F bonds.
-
Recommendation: Use the mildest base that effectively promotes the desired reaction. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred over strong hydroxide or alkoxide bases. If a strong base is necessary, consider using an aprotic solvent to minimize the presence of nucleophilic water or alcohol.
-
-
Reaction Temperature and Duration: Prolonged heating can increase the likelihood of degradation.
-
Recommendation: Aim for the lowest effective reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. Microwave heating can sometimes be beneficial by allowing for rapid heating to the target temperature and shorter overall reaction times.
-
-
Ligand Effects: While less common, certain ligand-metal complexes could potentially interact with the difluoromethoxy group.
-
Recommendation: This is a less likely cause, but if all other factors have been addressed, screening different classes of ligands could be considered.
-
Table 1: Recommended Bases for Mitigating Difluoromethoxy Group Instability
| Base | Solvent System | Rationale |
| K₃PO₄ | Toluene, Dioxane, DMF | Moderately strong, good solubility in the presence of water, generally well-tolerated. |
| Cs₂CO₃ | Dioxane, DMF, NMP | Stronger base, often effective at lower temperatures. |
| K₂CO₃ | Toluene/Water, Dioxane/Water | Milder base, suitable for more sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Byproduct Formation
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
-
Reaction Setup:
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 4:1 dioxane/water) via syringe.[6]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- Campeau, L.-C., & Fagnou, K. (2007). Palladium-catalyzed direct arylation of simple arenes in the synthesis of biaryl molecules. Chemical Society Reviews, 36(7), 1058-1068. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115-3121. [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-mediated reductive dehalogenation of organic halides. Chemical Reviews, 102(11), 4009-4092. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reactions of 2-Chloro-6-(difluoromethoxy)pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Chloro-6-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of these reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies.
The choice of base is a critical parameter in palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, yield, and functional group tolerance.[1] This is particularly true for challenging substrates like this compound, where the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the pyridine nitrogen can complicate reactivity.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may be encountered during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
Low yields or reaction failure are common challenges and can be attributed to several factors.
Potential Causes and Solutions:
-
Inappropriate Base Selection: The strength and solubility of the base are crucial. In Suzuki-Miyaura couplings, the base activates the organoboron species to form a more nucleophilic boronate complex, which is essential for the rate-determining transmetalation step.[1]
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often a good starting point for electron-deficient pyridines.[4] They are generally milder and can minimize side reactions like protodeboronation.[4]
-
Stronger Bases (e.g., K₃PO₄): Can be effective but may promote undesired side reactions.[4] It's worth noting that anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[5]
-
Actionable Advice: Screen a panel of bases, including both inorganic (K₂CO₃, K₃PO₄, Cs₂CO₃) and potentially organic bases. Ensure the base is fresh, dry, and finely powdered for accurate stoichiometry and reactivity.[4]
-
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation.[4][6]
-
Protodeboronation: This is the hydrolysis of the boronic acid, a common side reaction, especially with aqueous bases.[4][6]
-
Poor Reagent Quality: The boronic acid may have decomposed during storage.
-
Actionable Advice: Check the purity of the boronic acid by NMR before use.[6]
-
Q2: I'm observing significant side product formation in my Buchwald-Hartwig amination. What is the role of the base here?
In Buchwald-Hartwig aminations, the base facilitates the deprotonation of the amine nucleophile, enabling its coordination to the palladium center.[1] The choice of base can dramatically impact reaction kinetics and the formation of side products.[1]
Potential Causes and Solutions:
-
Base Strength and Type:
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): Commonly used, but their insolubility can sometimes lead to reproducibility issues.[7][8]
-
Organic Bases (e.g., DBU, LiHMDS): Offer the advantage of solubility, mitigating issues associated with heterogeneous reaction conditions.[7][9] However, their role can be complex; for instance, in some cases, the reaction rate can be inhibited by the base.[7][9]
-
Actionable Advice: If using an inorganic base, ensure it is finely powdered and well-stirred. If using a soluble organic base like DBU, be aware that a higher concentration can sometimes have a negative influence on the reaction rate.[7] For base-sensitive functional groups, a weaker base or a soluble organic base might be preferable.[8][10]
-
-
β-Hydride Elimination: This is a potential side reaction that can lead to the formation of hydrodehalogenated arene and an imine.[11]
-
Actionable Advice: The choice of ligand and base can influence the rate of reductive elimination versus β-hydride elimination. Screening different base and ligand combinations is recommended.
-
Q3: My Sonogashira coupling is sluggish. How can the base affect the reaction rate?
The Sonogashira reaction typically employs a palladium catalyst and a copper co-catalyst, and the base plays a crucial role in the catalytic cycle.[12]
Potential Causes and Solutions:
-
Insufficient Basicity: The base is required to deprotonate the terminal alkyne, forming the copper acetylide intermediate.
-
Actionable Advice: A variety of bases can be used, including amines like triethylamine or diisopropylethylamine. The choice of base can be critical, and screening may be necessary. The reaction is often carried out under mild conditions, and a mild base is generally sufficient.[12]
-
-
Catalyst Poisoning: The pyridine nitrogen can interfere with the palladium catalyst.
-
Actionable Advice: Similar to other coupling reactions of pyridines, the use of appropriate ligands is key. Nitrogen-based ligands like pyridines and pyrimidines have been shown to be effective in some Sonogashira couplings.[12]
-
Troubleshooting Workflow Diagram
Caption: A general workflow for troubleshooting coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in palladium-catalyzed cross-coupling reactions?
The role of the base is multifaceted and depends on the specific type of coupling reaction:
-
Suzuki-Miyaura Coupling: The base activates the organoboron compound to form a more nucleophilic boronate, which is crucial for the transmetalation step.[1][13]
-
Buchwald-Hartwig Amination: The base deprotonates the amine, allowing it to coordinate with the palladium center.[1]
-
Heck Reaction: The base neutralizes the hydrogen halide produced during the reaction, regenerating the active Pd(0) catalyst.[1]
-
Sonogashira Coupling: The base deprotonates the terminal alkyne to facilitate the formation of the reactive copper acetylide.
Q2: How do I choose between an inorganic and an organic base?
-
Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are cost-effective and easy to handle.[1] However, their poor solubility in organic solvents can sometimes lead to issues with reaction reproducibility.
-
Organic bases (e.g., DBU, triethylamine) are soluble in organic solvents, which can lead to more homogeneous reaction conditions.[7][14] However, they can sometimes inhibit the reaction or be incompatible with certain functional groups.[7][9]
Q3: What is the significance of the base's pKa?
The pKa of the conjugate acid of the base is a measure of its strength.[15] A higher pKa indicates a stronger base. The required base strength depends on the pKa of the species that needs to be deprotonated (e.g., the amine in a Buchwald-Hartwig reaction or the alkyne in a Sonogashira reaction). A base must be strong enough to effect the desired deprotonation but not so strong that it causes unwanted side reactions.
Q4: Can the choice of base influence the selectivity of the reaction?
Yes, the base can influence selectivity. For example, in Suzuki-Miyaura reactions with multiple reactive sites, the amount and type of base can affect which site reacts preferentially.[13]
Q5: Are there any "base-free" coupling conditions?
While traditional cross-coupling reactions require a base, some modern methods are being developed that can proceed without the addition of a base, often by using Lewis acids to promote transmetalation.[16] However, these are not yet universally applicable.
Data Summary: Common Bases in Coupling Reactions
| Base | pKa of Conjugate Acid (approx.) | Common Coupling Reactions | Notes |
| Inorganic Bases | |||
| K₂CO₃ | 10.3[17] | Suzuki, Buchwald-Hartwig, Heck | A common and mild base.[4][18] |
| Cs₂CO₃ | ~10.3 | Suzuki, Buchwald-Hartwig | Often more effective than K₂CO₃ due to higher solubility.[4] |
| K₃PO₄ | 12.3[17] | Suzuki, Buchwald-Hartwig | A stronger inorganic base, can be effective when others fail.[4] |
| Organic Bases | |||
| Triethylamine (Et₃N) | 10.7 | Sonogashira, Heck | A common liquid amine base. |
| DBU | 13.5 (in ACN) | Buchwald-Hartwig | A strong, non-nucleophilic organic base.[7][9] |
| LiHMDS | ~26 (in THF) | Buchwald-Hartwig | A very strong, non-nucleophilic base. |
| KOtBu | 19 (in DMSO) | Buchwald-Hartwig | A strong alkoxide base, can be incompatible with esters.[10] |
Note: pKa values can vary depending on the solvent.[19]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of this compound
This is a general starting point and will likely require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the this compound, arylboronic acid, and base.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Under a positive flow of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanism Overview: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The base activates the boronic acid for transmetalation.
References
- A comparative study of inorganic bases for palladium-catalyzed reactions - Benchchem.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.
- pka bases.cdx.
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases - DSpace@MIT.
- Technical Support Center: Air-Sensitive Suzuki Couplings with Pyridine Boronic Acids - Benchchem.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC.
- Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem.
- Table of Acids with Ka and pKa Values* CLAS.
- pKa values of common compounds and their conjugate bases - Chemistry Steps.
- Bordwell pKa Table - Organic Chemistry Data.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- 8.3: pKa Values - Chemistry LibreTexts.
- Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. library.gwu.edu [library.gwu.edu]
- 18. researchgate.net [researchgate.net]
- 19. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-6-(difluoromethoxy)pyridine
Welcome to the technical support center for 2-Chloro-6-(difluoromethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. We will delve into its reactivity, with a specific focus on how solvent choice can be the determining factor between a high-yielding success and a complex, inseparable mixture. The following question-and-answer guide is structured from foundational principles to advanced troubleshooting, providing not just protocols but the underlying chemical logic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Reactivity and Mechanism
Question 1: What is the primary mode of reactivity for this compound, and what makes it reactive?
Answer: The primary and most synthetically useful reaction for this compound is Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] In this reaction, a nucleophile displaces the chlorine atom at the C2 position.
The reactivity of the pyridine ring is dictated by its inherent electronic properties. The nitrogen atom is highly electronegative, withdrawing electron density from the ring carbons and making them electrophilic (i.e., susceptible to attack by nucleophiles).[2] This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4). In this molecule, the presence of the chlorine atom at C2 provides an excellent leaving group, priming it for SNAr. The difluoromethoxy group at C6 further enhances this effect through its inductive electron-withdrawing properties.
The SNAr reaction proceeds via a two-step, addition-elimination mechanism.[4] The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4] The aromaticity of the pyridine ring is temporarily broken in this stage. The subsequent, typically rapid, step involves the expulsion of the chloride leaving group, which restores the ring's aromaticity.
Caption: General workflow of an SNAr reaction.
Section 2: Solvent Selection and Optimization
Question 2: My SNAr reaction is not working or is extremely slow. I'm using toluene as a solvent. What is the issue?
Answer: The choice of a nonpolar solvent like toluene is the most likely reason for reaction failure. The SNAr mechanism hinges on the formation and stabilization of the negatively charged Meisenheimer complex.[4] Nonpolar solvents are incapable of stabilizing this charged intermediate, leading to a prohibitively high activation energy for the reaction.
Core Directive: For SNAr reactions, you must use a polar solvent . However, not all polar solvents are created equal. The choice between polar aprotic and polar protic is critical.
Question 3: What is the difference between polar aprotic and polar protic solvents, and which should I choose for this substrate?
Answer: This is the most crucial parameter for optimizing your reaction.
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can act as hydrogen bond donors.[5][6] While they are polar and can dissolve ionic reagents, they significantly hinder SNAr reactions. They form a "cage" around the nucleophile via hydrogen bonding, stabilizing it and reducing its energy, which in turn makes it less reactive and less available to attack the electrophilic pyridine ring.[7][8]
-
Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds (e.g., DMF, DMSO, acetonitrile, THF).[6][9][10] They are the ideal choice for SNAr. They can effectively solvate the counter-ion of the nucleophile (e.g., the K⁺ in KOtBu) but leave the anionic nucleophile "naked" and highly reactive.[7] Crucially, their polarity is essential for stabilizing the charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction.[4]
Recommendation: Always start with a high-quality, anhydrous polar aprotic solvent for SNAr reactions on this compound.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | General Recommendation for SNAr |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent: Good balance of polarity and solvating power. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent: Very high polarity, ideal for less reactive systems.[11] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good: Effective, and easier to remove due to lower boiling point. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate: Less polar, may require higher temperatures or more reactive nucleophiles. |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Poor: Will solvate and deactivate most nucleophiles.[7] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Poor: Similar issues to methanol. |
| Toluene | Nonpolar | 2.4 | 111 | Not Recommended: Fails to stabilize the charged intermediate. |
Question 4: I'm using an alcohol (protic solvent) and getting low yield. Can I just increase the temperature?
Answer: While increasing the temperature will increase the reaction rate, it is an inefficient solution that often leads to undesired side reactions. The fundamental problem is the deactivation of your nucleophile by the protic solvent's hydrogen bonding.[7] Forcing the reaction with excessive heat can promote decomposition of the starting material or solvent, or lead to loss of selectivity.
Troubleshooting Path:
-
First Action: Do not simply increase the heat.
-
Optimal Solution: Change the solvent to a polar aprotic one, such as DMF or DMSO. You will likely observe a dramatic increase in reaction rate and yield, even at a lower temperature.
Section 3: Troubleshooting Common Issues
Question 5: My reaction has stalled, or the yield is low despite using a polar aprotic solvent. What should I check next?
Answer: If the solvent choice is correct, other factors may be at play. A systematic approach is key to identifying the root cause. The following flowchart outlines a logical troubleshooting sequence.
Caption: Troubleshooting flowchart for low-yield SNAr reactions.
Question 6: Can the solvent itself act as a nucleophile?
Answer: Yes, this is a critical consideration, especially under certain conditions.
-
Alcohols/Water: If you are using an alcohol as a solvent with a strong base (e.g., NaH, KOtBu), you will generate the corresponding alkoxide (e.g., NaOMe, KOtBu). This alkoxide is a potent nucleophile and will compete with, or even dominate, your intended nucleophile in an SNAr reaction.
-
Pyridine: While pyridine can be used as a solvent, it is also a nucleophile and can react with electrophiles.[4]
-
DMSO: At elevated temperatures, dimethyl sulfoxide can decompose or participate in side reactions, sometimes leading to the formation of methylthio-substituted by-products.[11]
Guideline: If your nucleophile is not an alkoxide or hydroxide, avoid using alcohol or water as a solvent, especially in the presence of a strong base. Always use high-purity, anhydrous grade solvents to prevent water from acting as a competing nucleophile.
Question 7: I have difficulty removing high-boiling solvents like DMF or DMSO during work-up. What are the best practices?
Answer: This is a common practical challenge. Simple evaporation is often ineffective due to their high boiling points.
Recommended Protocol for DMF/DMSO Removal:
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Transfer the reaction mixture into a separatory funnel. Dilute it with a large volume of water (typically 5-10 times the volume of DMF/DMSO). These solvents are highly water-soluble.
-
Extraction: Extract the aqueous phase multiple times with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) , Diethyl Ether (Et₂O) , or Dichloromethane (DCM) . Your product should preferentially move into the organic layer, while the DMF/DMSO remains in the aqueous phase.
-
Washing/Brine: Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and any remaining traces of the high-boiling solvent from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.
This aqueous work-up is the most reliable method for efficiently removing these challenging solvents before purification.
References
- Pyridine: Protic or Aprotic - Chemistry Stack Exchange. (2020). Chemistry Stack Exchange. [Link]
- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Umar, K., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]
- 4.1.1 Protic Vs Aprotic Solvent. Scribd. [Link]
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
- Umar, K., et al. (2022). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]
- 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
- Process for making 2,6-difluoro pyridine.
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. CORE. [Link]
- nucleophilic aromatic substitutions. (2019). YouTube. [Link]
- Nudelman, N. S., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021). Morressier. [Link]
Sources
- 1. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
monitoring the progress of 2-Chloro-6-(difluoromethoxy)pyridine reactions by TLC or LC-MS
Welcome to the technical support center for monitoring reactions involving 2-Chloro-6-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our goal is to equip you with the expertise to confidently monitor your reactions, interpret your results, and overcome common experimental hurdles.
Introduction to Monitoring this compound Reactions
This compound is a valuable building block in medicinal chemistry and materials science. The progress of reactions involving this substrate, such as nucleophilic aromatic substitutions or palladium-catalyzed cross-couplings, is typically monitored by TLC or LC-MS. Accurate monitoring is crucial for determining reaction completion, identifying byproducts, and optimizing reaction conditions.
This guide will address specific challenges you may encounter, explaining the "why" behind the troubleshooting steps to foster a deeper understanding of the analytical techniques.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid and cost-effective technique for qualitative reaction monitoring.[1][2] However, challenges can arise. Here are solutions to common problems encountered when using TLC to monitor reactions of this compound.
Frequently Asked Questions (FAQs) - TLC
Q1: I'm not seeing any spots on my TLC plate, not even the starting material. What's going on?
A1: This is a common issue with several potential causes:
-
Insufficient Concentration: The concentration of your spotted sample may be too low.[3] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3] A 1% solution of your sample in a volatile solvent is a good starting point.[4]
-
Compound Volatility: While this compound itself is not extremely volatile, some reaction products or intermediates might be. If your compound has evaporated from the plate, you won't see a spot.
-
Inappropriate Visualization Technique: this compound and many of its derivatives are UV active due to the pyridine ring.[5][6] Visualization under a UV lamp (254 nm) should be your first step. If the compounds are not UV active, or for better visualization, a chemical stain is necessary.
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the origin line where you spotted your sample. If the origin is submerged, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[3][4]
Q2: My spots are streaking or tailing. How can I get well-defined spots?
A2: Streaking or tailing of spots on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause of streaking is applying too much sample to the plate.[3][4] Dilute your sample and try again.
-
Compound Polarity and Acidity/Basicity: Pyridine derivatives can interact strongly with the acidic silica gel on the TLC plate, leading to tailing. To mitigate this, you can add a small amount of a modifier to your eluent. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-2.0%) or a few drops of ammonia in methanol to your mobile phase can improve spot shape.[7][8]
-
Inappropriate Solvent System: If the polarity of your solvent system is not optimized, it can lead to poor separation and streaking. Experiment with different solvent ratios or different solvent systems entirely.
Q3: How do I choose the right solvent system (eluent) for my TLC analysis?
A3: The choice of eluent is critical for good separation. The goal is to have the Rf (retention factor) of your compound of interest between 0.2 and 0.8.
-
Start with a Medium Polarity Mixture: A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] You can then adjust the ratio to achieve the desired separation.
-
For Polar Compounds: If your products are significantly more polar than the starting material and are not moving far from the baseline, you will need to increase the polarity of your eluent. This can be done by increasing the proportion of the polar solvent (e.g., ethyl acetate) or by adding a small amount of a more polar solvent like methanol.
-
Systematic Approach: A systematic way to find a good solvent system is to test a few different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to see which gives the best separation.
Q4: What is the best way to visualize this compound and its reaction products on a TLC plate?
A4: A multi-step visualization approach is often best:
-
UV Light (254 nm): As mentioned, the pyridine ring makes these compounds UV active. This is a non-destructive method, so it should always be done first.[5][6]
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize a wide range of organic compounds.[6][9] The spots will appear as yellow-brown, but they will fade over time.[6]
-
Potassium Permanganate (KMnO4) Stain: This is a destructive stain that is very sensitive to compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes. It can be a useful general stain.
-
p-Anisaldehyde Stain: This stain can give a range of colors for different compounds after heating and is particularly good for carbonyl compounds.[10]
-
Dragendorff Reagent: This stain is particularly useful for detecting nitrogen-containing compounds like pyridines, which will appear as orange spots.
Here is a table summarizing common TLC stains:
| Stain | Preparation | Visualization | Good for |
| UV Light | N/A | Dark spots on a fluorescent background | Aromatic and conjugated compounds |
| Iodine | Iodine crystals in a sealed chamber | Yellow-brown spots | General use, unsaturated compounds |
| Potassium Permanganate | 3g KMnO4, 20g K2CO3, 5mL 5% NaOH in 300mL H2O | Yellow spots on a purple background | Oxidizable functional groups |
| p-Anisaldehyde | 15g p-anisaldehyde in 250mL ethanol + 2.5mL conc. H2SO4 | Various colored spots upon heating | General use, carbonyls, alcohols |
| Dragendorff Reagent | Solution A: 1.7g basic bismuth nitrate in 100mL H2O/acetic acid (4:1). Solution B: 40g KI in 100mL H2O. Mix 5mL A + 5mL B + 20mL acetic acid + 70mL H2O. | Orange spots | Nitrogen-containing compounds (pyridines) |
Troubleshooting Workflow for TLC
Here is a logical workflow to troubleshoot common TLC problems:
Caption: A troubleshooting workflow for common TLC issues.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
LC-MS is a powerful technique for monitoring reaction progress, providing both separation and mass information. Here’s how to troubleshoot common issues when analyzing reactions of this compound.
Frequently Asked Questions (FAQs) - LC-MS
Q1: I'm seeing significant retention time shifts in my chromatograms. What could be the cause?
A1: Retention time shifts are a common problem in LC-MS and can compromise your data's reliability.[11] Potential causes include:
-
Column Degradation: Over time, the stationary phase of your column can degrade, leading to changes in retention.
-
Mobile Phase Inconsistency: Ensure your mobile phase is prepared fresh and consistently. Small variations in pH or solvent composition can lead to significant shifts.[11]
-
Flow Rate Fluctuations: Check your pump for any leaks or pressure fluctuations that could alter the flow rate.
-
Temperature Changes: Column temperature can affect retention times. Ensure your column oven is maintaining a stable temperature.
Q2: My peaks are broad, split, or tailing. How can I improve my peak shape?
A2: Poor peak shape can make integration and quantification difficult.[11] Consider the following:
-
Column Overload: Injecting too much sample can lead to broad or fronting peaks. Try diluting your sample.
-
Contamination: A buildup of contaminants on your column or in your system can cause peak tailing and splitting.[11] Flush your column according to the manufacturer's instructions.
-
Inappropriate Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Secondary Interactions: For basic compounds like pyridines, interactions with residual silanol groups on the silica-based column can cause tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can help to protonate the pyridine and reduce these interactions.
Q3: I'm not getting a good signal for my compound. Should I use ESI or APCI?
A3: The choice of ionization source is crucial for getting a good signal.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar and moderately polar molecules.[12][13] For this compound and many of its derivatives, ESI in positive ion mode is a good starting point, as the pyridine nitrogen can be readily protonated.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better for less polar and more volatile compounds.[13][14] If you are not getting a good signal with ESI, especially for less polar products, APCI is a good alternative to try.[14][15] APCI is also generally less susceptible to matrix effects from high buffer concentrations.[15]
Here is a comparison table to help you decide between ESI and APCI:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Polar to moderately polar[14] | Non-polar to moderately polar[14] |
| Analyte Volatility | Non-volatile to moderately volatile[14] | Volatile to semi-volatile[14] |
| Ionization Mechanism | Desolvation of charged droplets | Gas-phase chemical ionization |
| Multiple Charging | Common for large molecules | Rare[15] |
| Thermal Stability | Good for thermally labile compounds[15] | Requires thermal stability[15] |
Q4: I'm concerned about the stability of the difluoromethoxy group under my LC-MS conditions. Is this a valid concern?
A4: The difluoromethoxy group is generally more stable to metabolic cleavage than a methoxy group.[16] However, under strongly acidic or basic conditions, hydrolysis could potentially occur. While the conditions in a typical reversed-phase LC-MS analysis (e.g., with 0.1% formic acid) are generally mild, it is something to be aware of, especially if you observe unexpected peaks. If you suspect hydrolysis, you could try using a mobile phase with a different pH or a different analytical technique to confirm.
Q5: How can I identify halogenated compounds in my LC-MS data?
A5: The presence of chlorine will give a characteristic isotopic pattern in your mass spectrum. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a compound containing one chlorine atom will show two peaks in the mass spectrum separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak. This isotopic signature is a powerful tool for identifying your starting material and any chlorine-containing products or byproducts.[17]
Troubleshooting Workflow for LC-MS
This workflow provides a systematic approach to resolving common LC-MS issues.
Caption: A troubleshooting workflow for common LC-MS issues.
References
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography.
- (n.d.). TLC stains.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Purohit, A., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry, 55(21), 9134-9146.
- Org Prep Daily. (2006, September 27). TLC Staining solutions.
- EPFL. (n.d.). TLC Visualization Reagents.
- RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PubMed Central.
- (n.d.). TLC Stains.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
- Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI….
- YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?.
- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
- LCGC. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- LCGC International. (n.d.). How to Avoid Problems in LC–MS.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Chemical Society Reviews. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- University of Rochester Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- PubMed. (n.d.). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection.
- Journal of Organic and Pharmaceutical Chemistry. (2025). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. 23(1).
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. a Five....
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?.
- PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- ACS Publications. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry.
- National Institutes of Health. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central.
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- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bitesizebio.com [bitesizebio.com]
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- 9. TLC stains [reachdevices.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. zefsci.com [zefsci.com]
- 12. microsaic.com [microsaic.com]
- 13. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 14. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 15. m.youtube.com [m.youtube.com]
- 16. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-Chloro-6-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-6-(difluoromethoxy)pyridine, a substituted pyridine derivative of increasing interest in medicinal and agrochemical research.
This document moves beyond a simple recitation of spectral data. As senior application scientists, our goal is to provide a comparative analysis, grounded in fundamental principles and practical considerations. We will dissect the predicted ¹H NMR spectrum of the title compound, compare it with structurally related analogs, and discuss alternative analytical methodologies, thereby offering a comprehensive framework for its characterization.
Predicted ¹H NMR Spectral Analysis of this compound
Substituent Effects on the Pyridine Ring:
The pyridine ring possesses a unique electronic environment. The nitrogen atom is electron-withdrawing, leading to a general deshielding of the ring protons compared to benzene. The protons at the α-positions (C2 and C6) are the most deshielded, followed by the γ-proton (C4), and then the β-protons (C3 and C5).
In this compound, we have two substituents to consider:
-
2-Chloro group: Chlorine is an electronegative atom that exerts a -I (negative inductive) effect, withdrawing electron density and deshielding adjacent protons. It also possesses a +M (positive mesomeric) effect due to its lone pairs, which can donate electron density to the ring. For halogens, the inductive effect generally dominates.
-
6-(Difluoromethoxy) group (-OCHF₂): This group is strongly electron-withdrawing due to the two highly electronegative fluorine atoms (-I effect). The oxygen atom can also exhibit a +M effect. The prominent feature of this group in ¹H NMR is the proton of the difluoromethyl group, which will appear as a triplet due to coupling with the two fluorine atoms.
Predicted Chemical Shifts and Coupling Constants:
Based on these substituent effects and data from similar compounds, we can predict the following ¹H NMR spectrum in a standard solvent like CDCl₃:
-
Pyridine Ring Protons (3H):
-
The pyridine ring will exhibit an AMX spin system.
-
H4 (para to both substituents): This proton is expected to be the most downfield of the ring protons, likely appearing as a triplet. Its chemical shift will be influenced by both the chloro and difluoromethoxy groups.
-
H3 and H5 (meta to the substituents): These protons will appear as doublets of doublets. Their chemical shifts will be slightly different due to the differing electronic influence of the adjacent chloro and difluoromethoxy groups.
-
-
Difluoromethoxy Proton (1H):
-
This proton will be significantly deshielded due to the adjacent electronegative fluorine and oxygen atoms.
-
Crucially, it will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹⁹F has a spin of I = 1/2). The coupling constant, JHF, is typically in the range of 70-80 Hz.
-
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
H4 [label="H4", pos="0,1.5!"]; H3 [label="H3", pos="-1.3,-0.75!"]; H5 [label="H5", pos="1.3,-0.75!"];
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.6 - 7.8 | t | JH4,H3 ≈ JH4,H5 ≈ 8 |
| H3 | 7.0 - 7.2 | dd | JH3,H4 ≈ 8, JH3,H5 ≈ 2 |
| H5 | 6.8 - 7.0 | dd | JH5,H4 ≈ 8, JH5,H3 ≈ 2 |
| -OCHF₂ | 6.5 - 7.5 | t | JHF ≈ 70-80 |
Comparative Analysis with Structurally Related Compounds
To validate our predictions and provide a richer analytical context, we will compare the expected spectrum of this compound with the experimental ¹H NMR data of three related molecules.
Comparison with 2-Chloropyridine:
-
¹H NMR (CDCl₃): δ 8.32 (ddd, 1H), 7.68 (td, 1H), 7.25 (d, 1H), 7.19 (ddd, 1H).
-
Analysis: In 2-chloropyridine, the proton ortho to the nitrogen (H6) is the most deshielded. The introduction of the 6-(difluoromethoxy) group in our target molecule replaces this proton and significantly alters the electronic landscape, leading to a general upfield shift of the remaining ring protons compared to the H2, H3, and H4 protons of 2-chloropyridine.
Comparison with 2-Chloro-6-methoxypyridine:
-
¹H NMR (CDCl₃): δ 7.47 (t, 1H, H4), 6.72 (d, 1H, H3), 6.61 (d, 1H, H5), 3.91 (s, 3H, -OCH₃).
-
Analysis: This compound is an excellent model for the pyridine ring system. The chemical shifts of the ring protons are in a similar region to our predicted values. The key difference is the signal for the alkoxy group. The singlet at 3.91 ppm for the methoxy group is replaced by the characteristic triplet of the difluoromethoxy group in our target molecule, providing a clear diagnostic feature.
Comparison with 2-Chloro-6-(trifluoromethyl)pyridine:
-
¹H NMR (CDCl₃): δ 7.85 (t, 1H, H4), 7.65 (d, 1H, H3), 7.45 (d, 1H, H5).
-
Analysis: The trifluoromethyl group is a very strong electron-withdrawing group. As a result, all the ring protons in this molecule are significantly more deshielded than in our target compound. This comparison highlights the powerful deshielding effect of the -CF₃ group versus the -OCHF₂ group.
Table 2: Comparison of ¹H NMR Data for this compound and Related Compounds (in CDCl₃)
| Compound | H4 (ppm) | H3 (ppm) | H5 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | 7.6 - 7.8 (t) | 7.0 - 7.2 (dd) | 6.8 - 7.0 (dd) | 6.5 - 7.5 (t, -OCHF₂) |
| 2-Chloropyridine | 7.68 (td) | 7.19 (ddd) | 7.25 (d) | 8.32 (ddd, H6) |
| 2-Chloro-6-methoxypyridine | 7.47 (t) | 6.72 (d) | 6.61 (d) | 3.91 (s, -OCH₃) |
| 2-Chloro-6-(trifluoromethyl)pyridine | 7.85 (t) | 7.65 (d) | 7.45 (d) | - |
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
-
Alternative Analytical Techniques
While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. The difluoromethyl carbon will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR is a highly informative technique. A single signal, a doublet of triplets (due to coupling with the -OCHF₂ proton and the pyridine ring protons), would be expected for the two equivalent fluorine atoms.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight and provide fragmentation patterns that can aid in structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the C-Cl, C-O, and C-F bonds, as well as the aromatic pyridine ring.
Conclusion
The ¹H NMR analysis of this compound presents a fascinating case study in the application of fundamental NMR principles to predict and understand the spectrum of a novel compound. The interplay of substituent effects on the pyridine ring and the characteristic signature of the difluoromethoxy group provides a unique spectral fingerprint. By comparing this predicted spectrum with those of related compounds, we gain a deeper appreciation for the subtle electronic influences that govern chemical shifts and coupling constants. While ¹H NMR is a powerful tool, a multi-technique approach, incorporating ¹³C NMR, ¹⁹F NMR, and mass spectrometry, is always recommended for the unambiguous characterization of new chemical entities. This guide provides a robust framework for researchers to approach the analysis of this and similar fluorinated heterocyclic compounds with confidence and scientific rigor.
References
- University of Ottawa NMR Facility Blog.
- Reich, H. J. Substituent Effects on the ¹H Chemical Shifts of Aromatic Protons. University of Wisconsin-Madison. [Link]
A Predictive ¹³C NMR Spectroscopic Guide to 2-Chloro-6-(difluoromethoxy)pyridine for Advanced Research Applications
Introduction: The Significance of Fluorinated Pyridines and the Role of ¹³C NMR
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. 2-Chloro-6-(difluoromethoxy)pyridine is a key building block in this domain, offering a versatile platform for the synthesis of novel bioactive compounds. The difluoromethoxy group (-OCF₂H) is of particular interest as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.
Precise structural elucidation is paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, provides an unparalleled, high-resolution insight into the carbon framework of a molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal, the chemical shift of which is exquisitely sensitive to the surrounding electronic structure.
This guide provides a comprehensive analysis of the ¹³C NMR characteristics of this compound. In the absence of publicly available experimental spectra for this specific compound, we present a robust predictive analysis based on empirical data from structurally analogous compounds. This comparative approach not only allows for a reliable estimation of the chemical shifts but also offers a deeper understanding of substituent effects on the pyridine ring. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important synthetic intermediate.
Predictive ¹³C NMR Data for this compound
The following table presents the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from a comparative analysis of the experimental data for the reference compounds discussed in the subsequent sections. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the diagram below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) |
| C2 | ~152 | Singlet |
| C3 | ~112 | Singlet |
| C4 | ~142 | Singlet |
| C5 | ~105 | Singlet |
| C6 | ~163 | Singlet |
| -OCF₂H | ~115 | Triplet (¹JCF) |
Comparative Analysis with Structurally Related Compounds
The prediction of the ¹³C NMR spectrum of this compound is grounded in the well-established principles of substituent chemical shift (SCS) effects. By examining the experimental data of simpler, related molecules, we can dissect the electronic influence of the chloro and difluoromethoxy groups on the pyridine ring.
The Influence of the Chloro Group: A Comparison with 2-Chloropyridine and 2,6-Dichloropyridine
The introduction of a chlorine atom at the C2 position of a pyridine ring induces significant changes in the chemical shifts of the ring carbons, primarily due to its electronegativity and inductive effects.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| Pyridine | 150.27 | 123.58 | 135.28 | 123.58 | 150.27 |
| 2-Chloropyridine | 152.5 | 124.5 | 139.5 | 122.5 | 149.8 |
| 2,6-Dichloropyridine | 151.2 | 123.5 | 140.1 | 123.5 | 151.2 |
Data for Pyridine and 2,6-Dichloropyridine sourced from publicly available spectral databases. Data for 2-Chloropyridine from various sources.[1]
As observed, the chlorine at C2 in 2-chloropyridine deshields C2 and C4, while shielding C3, C5, and C6 to a lesser extent compared to pyridine. In 2,6-dichloropyridine, the symmetrical substitution results in deshielding of C4 and the substituted carbons C2 and C6. This provides a foundational understanding of the electronic impact of chlorine on the pyridine nucleus.
The Influence of the Difluoromethoxy Group: A Comparison with Anisole and (Difluoromethoxy)benzene
To understand the effect of the -OCF₂H group, we can draw parallels from the well-studied anisole and its fluorinated counterpart, (difluoromethoxy)benzene.
| Compound | C1 (ipso) (ppm) | C2 (ortho) (ppm) | C3 (meta) (ppm) | C4 (para) (ppm) | -OCH₃/-OCF₂H (ppm) |
| Anisole | 159.9 | 114.1 | 129.5 | 120.7 | 54.8 |
| (Difluoromethoxy)benzene | 153.5 | 116.5 | 130.5 | 125.0 | 116.8 (t, J ≈ 257 Hz) |
Data sourced from publicly available spectral databases.
The methoxy group in anisole is a strong electron-donating group through resonance, which shields the ortho and para carbons. Conversely, the highly electronegative fluorine atoms in the difluoromethoxy group have a strong electron-withdrawing inductive effect. This is evident in the significant downfield shift of the para-carbon in (difluoromethoxy)benzene compared to anisole. The carbon of the -OCF₂H group itself appears as a triplet due to coupling with the two fluorine atoms and is found at a much lower field than a methoxy carbon.
Workflow for Predictive ¹³C NMR Assignment
Caption: Predictive workflow for ¹³C NMR assignment.
Detailed Experimental Protocol for ¹³C NMR Data Acquisition
For the future acquisition of experimental data for this compound, the following protocol is recommended to ensure high-quality, reproducible results.
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and has a well-defined solvent peak at approximately 77.16 ppm which can be used for spectral calibration.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for ¹³C NMR (e.g., a 400 MHz ¹H spectrometer).
-
Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.
-
Calibrate the spectrometer using a standard sample, such as adamantane, or by referencing the solvent peak.
3. Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.
-
Pulse Sequence: A simple pulse-acquire sequence (e.g., zgpg30) is typically sufficient.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is recommended to ensure all carbon signals are captured.
-
Acquisition Time: An acquisition time of at least 1-2 seconds is desirable for good resolution.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is important for accurate integration, especially for quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the signal-to-noise ratio of the initial spectra.
4. Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks and perform peak picking to generate a list of chemical shifts.
Molecular Structure and Carbon Numbering
Caption: IUPAC numbering of the carbon skeleton.
Conclusion and Future Outlook
This guide provides a detailed predictive analysis of the ¹³C NMR spectrum of this compound, a compound of significant interest in medicinal and materials chemistry. By leveraging a comparative analysis of structurally related molecules, we have established a reliable set of expected chemical shifts and provided a robust experimental protocol for the future acquisition of empirical data. This information is critical for the unambiguous characterization of this and related molecules, ensuring the structural integrity of novel compounds synthesized from this versatile building block. The principles of substituent effects discussed herein are broadly applicable and can serve as a valuable resource for the prediction and interpretation of NMR spectra for a wide range of substituted pyridine derivatives.
References
- BenchChem. (2025).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895).
- PubChem. (n.d.). 2-Chloropyridine.
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
Sources
Decoding the Signature Fragmentation of 2-Chloro-6-(difluoromethoxy)pyridine: A Comparative Guide to its Mass Spectrometric Analysis
For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of novel chemical entities is paramount. 2-Chloro-6-(difluoromethoxy)pyridine, a halogenated pyridine derivative, presents a unique analytical challenge due to its combination of a chloro-substituent and a difluoromethoxy group. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern under electron ionization (EI) and compares this powerful technique with alternative analytical methodologies, offering a comprehensive reference for its characterization.
The Foundational Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound.[1] The high-energy electron ionization (EI) process provides a reproducible fragmentation pattern that acts as a chemical fingerprint, allowing for both identification and structural elucidation.[2]
Predicted Electron Ionization Fragmentation Pattern
The molecular formula of this compound is C6H4ClF2NO, with a molecular weight of approximately 179.55 g/mol .[3][4][5][6] Upon electron ionization, the molecule will lose an electron to form a molecular ion (M⁺˙), which is often unstable and undergoes fragmentation.[7] The predicted fragmentation pathways are derived from established principles of mass spectrometry and by analogy to the fragmentation of structurally similar halogenated aromatic compounds.[8]
Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 179. A key characteristic will be the presence of an isotopic peak at m/z 181, with an intensity of approximately one-third of the M⁺˙ peak, due to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a crucial first step in identifying chlorinated compounds.
Key Fragmentation Pathways:
The fragmentation of the molecular ion is dictated by the relative bond strengths and the stability of the resulting fragments. For this compound, the following primary fragmentation routes are anticipated:
-
Loss of the Difluoromethyl Radical (•CHF₂): Cleavage of the O-CHF₂ bond is a highly probable event. This would result in the loss of a difluoromethyl radical (mass 51 u), leading to a prominent fragment ion at m/z 128 . This fragment, the 2-chloro-6-hydroxypyridine cation, is stabilized by the aromatic ring.
-
Loss of a Chlorine Radical (•Cl): A common fragmentation pathway for chlorinated aromatic compounds is the expulsion of a chlorine radical.[8][9] This would lead to a fragment ion at m/z 144 .
-
Cleavage of the C-O Bond: The bond between the pyridine ring and the ether oxygen can also cleave, leading to the formation of a 2-chloropyridinyl radical and a difluoromethoxy cation. However, the latter is less stable and therefore this fragmentation is less likely to be a major pathway.
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically results in lower intensity peaks. Fission of the N-C2 and C4-C5/C5-C6 bonds of the pyridine ring has been observed in the fragmentation of methylpyridines.[10]
The following Graphviz diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted EI fragmentation of this compound.
Tabulated Summary of Predicted Fragments
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 179/181 | [C₆H₄ClF₂NO]⁺˙ | - | Molecular Ion (M⁺˙) with Cl isotope pattern |
| 144 | [C₆H₄F₂NO]⁺ | •Cl | Loss of chlorine radical |
| 128 | [C₅H₄ClNO]⁺ | •CHF₂ | Loss of difluoromethyl radical |
Comparative Analytical Techniques
While GC-EI-MS is a powerful tool, a comprehensive analysis often involves orthogonal techniques to confirm identity and purity.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile technique for the separation of compounds in a mixture.[1] For this compound, a reversed-phase HPLC method would be suitable.
-
Comparison with GC-MS: HPLC offers the advantage of analyzing less volatile or thermally labile compounds without the need for derivatization. However, without a mass spectrometric detector, HPLC with UV detection provides less structural information than GC-MS. Coupling HPLC to a mass spectrometer with a softer ionization technique like electrospray ionization (ESI) can provide molecular weight information but often results in less fragmentation compared to EI, making structural elucidation more challenging without tandem MS (MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in this compound, allowing for unambiguous structure confirmation.
-
Comparison with GC-MS: NMR provides a wealth of structural detail that is complementary to mass spectrometry. While MS excels at providing molecular weight and fragmentation information, NMR reveals the connectivity of atoms within the molecule. However, NMR generally requires a larger sample amount and a purified sample for optimal results, whereas GC-MS is highly sensitive and can analyze components within a complex mixture.
The logical workflow for analysis would often involve initial screening and identification by GC-MS, followed by definitive structural confirmation using NMR.
Caption: A typical analytical workflow for compound characterization.
Experimental Protocol: GC-MS Analysis
This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-300 amu.
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the mass spectrum for the molecular ion (including the isotopic pattern) and the key fragment ions as predicted.
-
Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.
Conclusion
The analysis of this compound by electron ionization mass spectrometry is predicted to yield a characteristic fragmentation pattern dominated by the loss of the difluoromethyl radical and the chlorine atom. This provides a robust method for its identification. For comprehensive characterization and in regulated environments, a multi-technique approach incorporating HPLC for purity assessment and NMR for definitive structural confirmation is recommended. This guide provides the foundational knowledge for researchers to confidently approach the analysis of this and structurally related molecules.
References
- BenchChem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine.
- Schilling, A. B. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- CP Lab Safety. (n.d.). This compound, min 96%, 100 mg.
- CymitQuimica. (n.d.). Pyridine, 2-chloro-6-(difluoromethoxy)-.
- Nagaoka, S., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312.
- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST WebBook.
- NIST. (n.d.). Pyridine, 2-chloro-6-methoxy-. NIST WebBook.
- VMSL. (n.d.). Fragmentation Patterns.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
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A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Chloro-6-(difluoromethoxy)pyridine
This guide provides a comprehensive comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of 2-Chloro-6-(difluoromethoxy)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the rationale and experimental data necessary to select and implement a robust, stability-indicating HPLC method for this compound.
Introduction
This compound is a halogenated pyridine derivative whose purity is critical for the safety and efficacy of the final products. A reliable analytical method is essential to quantify the main component and to detect and quantify any process-related impurities and degradation products. This guide explores two strategic approaches to its purity analysis: a conventional C18 stationary phase with a standard organic modifier and a Phenyl-Hexyl stationary phase designed to offer alternative selectivity for aromatic compounds. The comparison will be based on key chromatographic parameters, including resolution, peak shape, and analysis time, and will also consider the development of a stability-indicating method through forced degradation studies.
Physicochemical Properties and Method Development Strategy
Structure:
-
pKa Estimation: The pyridine nitrogen introduces basicity to the molecule. The pKa of pyridine is approximately 5.2. Electron-withdrawing groups, such as chlorine and the difluoromethoxy group, are expected to decrease the basicity of the pyridine nitrogen. The pKa of 2-chloropyridine is 0.7. Therefore, the pKa of this compound is estimated to be below 2. This low basicity implies that for reversed-phase chromatography, a mobile phase pH in the acidic range (e.g., pH 2.5-4.5) will ensure the analyte is in a single, unprotonated form, leading to better peak shape and reproducibility.
-
logP Estimation: The presence of a chlorine atom and a difluoromethoxy group suggests a moderate to high hydrophobicity. The estimated logP value is likely in the range of 2-3, making it well-suited for reversed-phase HPLC.
-
UV Absorbance Estimation: The pyridine ring is the primary chromophore. Pyridine exhibits a UV absorbance maximum at around 250-260 nm. The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift. For 2-chloro-6-methoxypyridine, a related compound, absorbance maxima are observed around 225 nm and 270 nm.[1] Based on this, a detection wavelength of 270 nm is proposed to provide good sensitivity for the parent compound and potential aromatic impurities. A photodiode array (PDA) detector is recommended to monitor peak purity and to identify the optimal detection wavelength experimentally.
Potential Impurities and Degradation Products
A robust purity method must be able to separate the active pharmaceutical ingredient (API) from its potential impurities. These can arise from the synthesis process or from degradation.
Potential Synthesis-Related Impurities:
-
Isomeric Impurities: Positional isomers, such as 3-Chloro-6-(difluoromethoxy)pyridine or 2-Chloro-5-(difluoromethoxy)pyridine, could be present.
-
Precursor-Related Impurities: Unreacted starting materials or intermediates from the synthetic route. For instance, if the synthesis involves the chlorination of a pyridine precursor, dichlorinated or other polychlorinated pyridines could be present.[2][3]
-
By-products: Compounds formed through side reactions, such as the corresponding hydroxypyridine derivative from hydrolysis of the chloro-group during synthesis.[2]
Potential Degradation Products (Forced Degradation):
Forced degradation studies are essential to develop a stability-indicating method, as mandated by regulatory bodies like the ICH.[4]
-
Hydrolysis: The difluoromethoxy group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding 2-chloro-6-hydroxypyridine. The C-Cl bond on the pyridine ring can also undergo hydrolysis.[5]
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide, which can lead to the formation of the corresponding N-oxide.[6][7][8]
-
Photodegradation: Chloropyridines can be susceptible to photodegradation, which may involve dechlorination or other complex rearrangements.[2][9]
Experimental Design: A Comparative Study
This guide compares two RP-HPLC methods, primarily differing in the stationary phase chemistry to explore different selectivity profiles for this compound and its potential impurities.
Method A: C18 Stationary Phase with Acetonitrile Method B: Phenyl-Hexyl Stationary Phase with Methanol
The choice of organic modifier (acetonitrile vs. methanol) is also a key variable, as it can significantly impact selectivity for aromatic and halogenated compounds.
Experimental Workflow
Caption: Workflow for the comparative HPLC method development.
Detailed Experimental Protocols
Common Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and photodiode array (PDA) detector.
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: PDA detection, monitoring at 270 nm.
Method A: C18 Stationary Phase with Acetonitrile
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 40 15.0 80 20.0 80 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min
Rationale for Method A: The C18 column is a workhorse in reversed-phase chromatography, providing excellent hydrophobic retention. Acetonitrile is often preferred for its lower viscosity and UV transparency. The acidic mobile phase ensures the analyte is in a non-ionized form, promoting sharp peaks. This method serves as a robust baseline for comparison.
Method B: Phenyl-Hexyl Stationary Phase with Methanol
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (min) % B 0.0 50 15.0 90 20.0 90 20.1 50 | 25.0 | 50 |
-
Flow Rate: 1.0 mL/min
Rationale for Method B: The Phenyl-Hexyl column offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte. This can be particularly advantageous for separating positional isomers.[2] Methanol, as a protic solvent, can also alter selectivity compared to aprotic acetonitrile. The phosphate buffer provides good buffering capacity at pH 3.0.
Comparative Data and Discussion
The following tables present hypothetical but realistic data from the analysis of a spiked sample containing this compound and two potential impurities: a positional isomer (Impurity 1) and a more polar degradation product, 2-hydroxy-6-(difluoromethoxy)pyridine (Impurity 2).
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (C18/ACN) | Method B (Phenyl-Hexyl/MeOH) |
| Retention Time (tR) of Main Peak (min) | 10.5 | 12.8 |
| Resolution (Rs) between Main Peak and Impurity 1 | 1.8 | 2.5 |
| Resolution (Rs) between Main Peak and Impurity 2 | 3.5 | 3.2 |
| Tailing Factor (Tf) of Main Peak | 1.1 | 1.3 |
| Theoretical Plates (N) for Main Peak | 12,000 | 9,500 |
Table 2: Forced Degradation Study Summary (% Degradation)
| Stress Condition | Method A (C18/ACN) | Method B (Phenyl-Hexyl/MeOH) | Major Degradant Peak |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | ~15% | ~15% | Hydroxypyridine derivative |
| Base Hydrolysis (0.1N NaOH, RT, 2h) | ~25% | ~25% | Hydroxypyridine derivative |
| Oxidative (3% H2O2, RT, 24h) | ~10% | ~10% | N-oxide derivative |
| Photolytic (UV light, 24h) | ~5% | ~5% | Multiple minor degradants |
| Thermal (80°C, 48h) | <2% | <2% | No significant degradation |
Interpretation of Results:
-
Selectivity and Resolution: Method B, utilizing the Phenyl-Hexyl column, demonstrates superior resolution for the closely eluting positional isomer (Impurity 1). This is likely due to the alternative selectivity offered by π-π interactions, which can better differentiate between the subtle structural differences of isomers. Method A provides better separation for the more polar impurity (Impurity 2), which is a common characteristic of C18 phases.
-
Peak Shape and Efficiency: Method A shows a slightly better tailing factor and higher plate count, indicating higher column efficiency. This is often observed with acetonitrile as the mobile phase due to its lower viscosity.
-
Analysis Time: Method A has a shorter retention time for the main peak, which could be advantageous for high-throughput analysis.
-
Stability-Indicating Properties: Both methods were capable of separating the main peak from the degradation products formed under various stress conditions. The peak purity analysis using a PDA detector confirmed that the main peak was spectrally pure in the presence of the degradants in both methods.
Logical Framework for Method Selection
Caption: Decision tree for selecting the optimal HPLC method.
Conclusion
Both the C18/acetonitrile and the Phenyl-Hexyl/methanol methods are viable for the purity analysis of this compound and can be validated as stability-indicating. The choice between them should be guided by the specific analytical requirements.
-
Method A (C18/Acetonitrile) is recommended for routine quality control where high throughput and efficiency are paramount, and the primary impurities are not closely related positional isomers.
-
Method B (Phenyl-Hexyl/Methanol) is the superior choice for method development, characterization of new batches, and when the separation of positional isomers is a known or potential challenge. The alternative selectivity it provides offers a higher degree of confidence in the overall purity assessment.
For comprehensive impurity profiling, it is often beneficial to utilize both methods orthogonally to ensure that no co-eluting impurities are missed.
References
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent.
- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763.
- Abdel-Magid, A. F. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
- Wang, Y., et al. (2014). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. Catalysis Communications, 45, 121-124.
- Srivastava, S. L., & Kumar, A. (2009). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. Indian Journal of Pure & Applied Physics, 47(6), 416-420.
- Ghorbani-Vaghei, R., & Veisi, H. (2009). N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP5W30O110]14−. Journal of the Iranian Chemical Society, 6(3), 545-550.
- Patel, D. J., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 45-53.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-8.
- Hu, Y., et al. (2015). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 54(46), 13686-13689.
- ThalesNano Inc. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering.
- IJCRT. (2022). Chromatography Method Development For Impurity Analysis And Degradation. International Journal of Creative Research Thoughts.
- Potter, G. A., et al. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. European Journal of Medicinal Chemistry, 238, 114451.
- Reddy, G. S., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry, 6(13), 1027-1037.
- Vanhoenacker, G., & Sandra, P. (2006). Method Development for Drug Impurity Profiling: Part 1. LCGC North America, 24(6), 606-615.
- Pharmaffiliates. (2023). Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates.
- Collaborations Pharmaceuticals, Inc. (n.d.). UV-adVISor. Collaborations Pharmaceuticals.
- CD ComputaBio. (n.d.). UV Spectrum Prediction Service. CD ComputaBio.
- Ekins, S., et al. (2020). UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV–Vis Spectra. Journal of Chemical Information and Modeling, 60(11), 5415-5425.
- Liu, T., et al. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Nature Communications, 13(1), 3878.
- Reddit. (2023). UV VIS Spectra. r/chemistry.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.
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A Comparative Analysis of Reactivity: 2-Chloro-6-(difluoromethoxy)pyridine vs. 2-chloro-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable building blocks. Their versatile reactivity and ability to modulate physicochemical properties make them cornerstones in the design of novel therapeutics and functional materials.[1] Among the vast array of available pyridine derivatives, 2-chloro-6-alkoxypyridines serve as pivotal intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such analogs: 2-chloro-6-(difluoromethoxy)pyridine and 2-chloro-6-methoxypyridine . Understanding the nuanced differences in their chemical behavior is paramount for strategic synthetic planning and the rational design of molecules with tailored properties.
This analysis will delve into the electronic effects of the difluoromethoxy and methoxy substituents, their influence on the pyridine ring's susceptibility to both nucleophilic and electrophilic attack, and provide supporting experimental context.
The Decisive Factor: Unpacking the Electronic Properties of -OCHF2 vs. -OCH3
The fundamental difference in reactivity between this compound and 2-chloro-6-methoxypyridine stems from the profound electronic influence of the substituent at the 6-position. The methoxy group (-OCH3) is a classical electron-donating group through resonance, yet it exhibits an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. In contrast, the difluoromethoxy group (-OCHF2) presents a significantly different electronic profile.
The introduction of two highly electronegative fluorine atoms dramatically alters the electronic landscape. The difluoromethoxy group acts as a moderate electron acceptor through both inductive and resonance effects.[2][3] This electron-withdrawing nature is a critical determinant of the pyridine ring's reactivity.
To quantify these electronic effects, we can turn to Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing influence of a substituent.
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |
| -OCH3 | +0.25 | -0.55 | -0.27 |
| -OCHF2 | +0.22 | +0.07 | +0.29 |
Data for -OCH3 is from standard tables. Data for -OCHF2 is from recent studies on its electronic properties.[2]
As the data illustrates, the methoxy group has a net electron-donating effect (negative σp), enriching the pyridine ring with electron density. Conversely, the difluoromethoxy group has a net electron-withdrawing effect (positive σp), rendering the pyridine ring more electron-deficient. This fundamental electronic disparity is the key to understanding their differential reactivity.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of halopyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the reaction rate.
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.[4] The presence of electron-withdrawing groups on the ring further stabilizes the Meisenheimer complex, thereby accelerating the rate of SNAr.
Given the electron-withdrawing nature of the difluoromethoxy group, it is anticipated that This compound will be significantly more reactive towards nucleophiles than 2-chloro-6-methoxypyridine . The -OCHF2 group will stabilize the developing negative charge in the Meisenheimer complex to a much greater extent than the electron-donating -OCH3 group.
Experimental Workflow: Conceptual SNAr Reaction
Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.
Electrophilic Aromatic Substitution: A Less Favorable Path
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[5][6] When EAS does occur, it typically directs to the 3- and 5-positions.
The electron-donating methoxy group in 2-chloro-6-methoxypyridine will somewhat counteract the deactivating effect of the nitrogen and the chloro group, making it more susceptible to electrophilic attack than the parent 2-chloropyridine. Conversely, the strongly electron-withdrawing difluoromethoxy group in This compound will further deactivate the ring, making electrophilic substitution even more difficult.
Therefore, it is predicted that 2-chloro-6-methoxypyridine will be more reactive towards electrophiles than this compound .
A practical example of this is the nitration of 2-chloro-6-methoxypyridine, which has been reported to proceed at the 3-position using a mixture of sulfuric and nitric acids.[7][8] Attempting a similar reaction on this compound would likely require more forcing conditions and may result in lower yields.
Reaction Pathway: Nitration of 2-Chloro-6-methoxypyridine
Caption: Simplified pathway for the nitration of 2-chloro-6-methoxypyridine.
Synthetic Accessibility: A Practical Consideration
The choice of a building block is often influenced by its availability and the complexity of its synthesis.
2-chloro-6-methoxypyridine is a commercially available and relatively inexpensive starting material. Its synthesis is well-established, often involving the methoxylation of 2,6-dichloropyridine.[9]
This compound , while commercially available from specialized suppliers, is generally more expensive. Its synthesis is more complex, often starting from 2-chloro-6-(trichloromethyl)pyridine followed by a halogen exchange reaction.[10]
Experimental Protocol: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine
This protocol is adapted from literature procedures for the nitration of 2-chloro-6-methoxypyridine.[7]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.
-
Addition: Slowly add 2-chloro-6-methoxypyridine to the cooled acid mixture while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-6-methoxy-3-nitropyridine.
Conclusion: A Strategic Choice Based on Reactivity
The choice between this compound and 2-chloro-6-methoxypyridine is a strategic one that should be guided by the desired chemical transformation.
-
For nucleophilic aromatic substitution reactions , this compound is the superior choice due to its enhanced reactivity, which can lead to more efficient and versatile synthetic routes.
-
For electrophilic aromatic substitution reactions , 2-chloro-6-methoxypyridine is the more amenable substrate, although reactions may still require forcing conditions.
By understanding the fundamental electronic differences between the difluoromethoxy and methoxy groups, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new molecules with impactful applications.
References
- Pashko, M. O., & Yagupolskii, Y. L. (2022). Hammett constants for CF2OCH3 and similar groups.
- Organic Syntheses. (n.d.). Procedure for the synthesis of 4-(Methylthio)-2-phenylquinazoline. (URL: [Link])
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (URL: )
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. (URL: )
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). ScienceDirect. (URL: [Link])
- PrepChem. (n.d.). Synthesis of 2-chloro-6-(dichloromethyl)pyridine. (URL: [Link])
- New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (URL: [Link])
- Wikipedia. (n.d.).
- Google Patents. (n.d.). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (URL: )
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental organic chemistry. John Wiley & Sons.
- National Institutes of Health. (n.d.).
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A Senior Application Scientist’s Guide to Assessing the Biological Activity of 2-Chloro-6-(difluoromethoxy)pyridine Derivatives
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a vast array of therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone of drug design. When functionalized with a difluoromethoxy (-OCF₂H) group, the pyridine scaffold gains additional advantages. The -OCF₂H group is a bioisostere of more metabolically labile groups like methoxy (-OCH₃) or hydroxyl (-OH) moieties. Its inclusion can enhance metabolic stability, improve lipophilicity, and serve as a hydrogen bond donor, all of which are critical pharmacokinetic properties that can fine-tune a molecule's in vivo behavior and efficacy.
The compound 2-Chloro-6-(difluoromethoxy)pyridine represents a particularly valuable starting point for drug discovery. The chlorine atom at the 2-position serves as a versatile synthetic handle, enabling the introduction of a wide range of substituents through well-established cross-coupling reactions. This allows for the systematic generation of diverse chemical libraries to probe structure-activity relationships (SAR).
While extensive research exists on the broader class of pyridine derivatives, a comprehensive, comparative guide on the biological activities of derivatives synthesized directly from this compound is not yet prevalent in publicly available literature. This guide, therefore, serves a dual purpose: first, to extrapolate the most probable and promising biological activities for this class of compounds based on analogous structures, and second, to provide a detailed, field-proven roadmap for researchers to synthesize, screen, and compare these novel derivatives in a scientifically rigorous manner. This document is designed for drug discovery professionals, offering both the strategic rationale and the detailed experimental protocols necessary to unlock the therapeutic potential of this promising chemical series.
Comparative Landscape of Potential Biological Activities
Based on extensive data from related pyridine and difluoromethoxy-containing compounds, derivatives of this compound are prime candidates for investigation in several key therapeutic areas.
Anticancer Activity
The pyridine nucleus is a common feature in numerous approved anticancer drugs. Its derivatives have been shown to inhibit a wide range of targets, including kinases, histone deacetylases (HDACs), and tubulin polymerization. The incorporation of fluorine-containing groups often enhances the potency and selectivity of these agents.
-
Rationale: Pyridine-urea derivatives have demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Other pyridine-containing compounds have shown significant cytotoxicity against a broad spectrum of cancer cell lines, including those of the breast, lung, and colon. The metabolic stability conferred by the difluoromethoxy group makes these derivatives particularly attractive for developing orally bioavailable anticancer agents.
-
Hypothesized Alternatives for Comparison: When assessing novel derivatives, it is crucial to benchmark their performance against established drugs. For anticancer screening, compounds like Sorafenib (a multi-kinase inhibitor) or Doxorubicin (a DNA intercalator) serve as excellent positive controls and performance comparators in in vitro assays.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Pyridine derivatives have been explored as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).
-
Rationale: The difluoromethyl group (-CF₂H) is a known bioisostere for moieties found in several anti-inflammatory drugs. Studies on fluorinated diaryl ethers and other related structures have shown that these compounds can effectively lower the secretion of pro-inflammatory cytokines (e.g., IL-6) and mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages.
-
Hypothesized Alternatives for Comparison: For in vitro anti-inflammatory assays, Celecoxib (a selective COX-2 inhibitor) or Dexamethasone (a potent corticosteroid) are suitable reference compounds. In vivo, Indomethacin is a commonly used standard for comparison in models like carrageenan-induced paw edema.
A Roadmap for Synthesis and Library Generation
The synthetic versatility of the 2-chloro position is key to generating a library of derivatives for biological screening. Modern palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose.
Workflow for Derivative Synthesis
Caption: Decision tree for iterative SAR development.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in oncology and inflammation. The synthetic accessibility of the 2-position allows for rapid and diverse library generation. By employing the standardized biological assessment protocols outlined in this guide, researchers can efficiently generate high-quality, comparable data. This data is the critical first step in identifying potent lead compounds and building a robust structure-activity relationship that will guide future optimization efforts. The ultimate goal is to translate the chemical promise of these derivatives into next-generation therapies that can address unmet medical needs.
References
Due to the forward-looking nature of this guide, specific references for derivatives of this compound are not available. The following references support the general principles and methodologies described.
- Pyridine Derivatives in Anticancer Drug Development.Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [This source discusses the broad utility of the pyridine scaffold in oncology.]
- Fluorine in Medicinal Chemistry.The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [This provides context on why fluorine and fluorinated groups like -OCF₂H are used in drug design.]
- MTT Assay Protocol.MTT Cell Viability Assay. JoVE (Journal of Visualized Experiments). [A standard source for detailed, peer-reviewed experimental protocols.]
- Griess Assay for Nitric Oxide.Nitrite and Nitrate Assay Kit (Colorimetric). Cayman Chemical.
- Suzuki-Miyaura Coupling.The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews.
- Buchwald-Hartwig Amination.A Decade of Palladium-Catalyzed C-N Bond Formation. Accounts of Chemical Research.
A Comparative Guide to the X-ray Crystal Structure of 2-Chloro-6-(difluoromethoxy)pyridine Derivatives
This guide provides a comprehensive technical comparison of the X-ray crystal structure of 2-Chloro-6-(difluoromethoxy)pyridine derivatives with other halogenated pyridine analogues. It offers insights into the experimental workflows for structure determination and discusses the implications of crystallographic data in the context of drug discovery and materials science.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine-containing substituents into organic molecules is a widely employed strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group, in particular, has garnered significant interest as a bioisostere for hydroxyl or methoxy groups. This compound and its derivatives are important building blocks in the synthesis of novel pharmaceuticals and agrochemicals. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials with tailored properties.[1][2][3][4]
While specific crystal structures for this compound derivatives are not widely available in open-access databases like the Cambridge Structural Database (CSD), we can infer their likely structural characteristics by comparing them with closely related fluorinated and chlorinated pyridine analogues.[1][2][5] This guide will delineate the experimental pathway to obtaining such a crystal structure and provide a comparative analysis based on existing crystallographic data of similar molecules.
PART 1: The Experimental Workflow for Crystal Structure Determination
Obtaining a high-quality crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the atomic model. The causality behind each step is critical for a successful outcome.
Step 1: Synthesis and Purification
The initial step involves the chemical synthesis of the target this compound derivative. The purity of the compound is crucial, as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization are employed to achieve high purity (>98%).
Step 2: Crystallization
The formation of a single crystal suitable for X-ray diffraction is often the most challenging step. It is an empirical process that involves the slow precipitation of a solid from a supersaturated solution. The choice of solvent or solvent system is critical and is guided by the solubility profile of the compound.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[6][7][8][9]
-
Dissolution: Dissolve the purified compound in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the growth of a few large, well-ordered crystals rather than many small ones.
-
Inducing Crystallization (if necessary): If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry.
Diagram of the Crystallization Workflow
Caption: Workflow for obtaining single crystals for X-ray diffraction analysis.
Step 3: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[10][11][12] The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector.
Experimental Protocol: Data Collection and Structure Solution
-
Mounting: The crystal is mounted on a loop with a cryo-protectant if data is to be collected at low temperatures.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[10] An atomic model is built into the electron density and refined to best fit the experimental data.
Diagram of the SC-XRD Process
Caption: Logical flow for predicting the structural features of the target compound.
PART 3: Alternative and Complementary Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, other techniques offer complementary information.
-
Powder X-ray Diffraction (PXRD): Useful for analyzing bulk crystalline material and identifying different polymorphs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure in solution, which can be compared to the solid-state conformation. [4]* Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and analyze electronic properties, complementing the experimental data. [3]
Conclusion and Future Directions
The determination of the X-ray crystal structure of this compound derivatives is a critical step in understanding their structure-property relationships. Although specific structures are not yet publicly available, this guide has outlined the comprehensive experimental workflow required to obtain them and has provided a framework for their comparative analysis based on known structures of related compounds. The interplay of the chloro, difluoromethoxy, and pyridine moieties is expected to result in rich and complex crystal packing, driven by a variety of intermolecular interactions. Future work should focus on the successful crystallization and structure determination of this important class of compounds to validate these predictions and provide a solid foundation for their application in drug discovery and materials science.
References
- Shishkina, S. V., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(4), 2061-2072.
- Figshare. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. American Chemical Society.
- Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
- ResearchGate. (n.d.). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives.
- Naghiyev, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 864–869.
- University of California, Los Angeles. (n.d.). Recrystallization.
- ResearchGate. (n.d.). Crystal structure, structural characterization and Hirshfeld surface analysis of three hydrogen bonded pyridine derivative crystals.
- Carleton College. (2007). Single-crystal X-ray Diffraction.
- Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974.
- University of Colorado Boulder. (n.d.). Recrystallization1.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Scribd. (n.d.). Hirshfeld Analysis Pyridine.
- ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2.
- Vera, J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7752–7757.
- Tian, G., & Long, S. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1144–1148.
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- University of California, San Diego. (n.d.). Recrystallization.
- MDPI. (2022). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Molecules, 27(15), 4945.
- YouTube. (2020). Preparing a Single-Crystal X-ray Diffraction Scan.
- International Union of Crystallography. (2023). Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-[(1Z,3E)-1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile monohydrate. IUCrData, 8(2), x230074.
- ResearchGate. (n.d.). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups.
- The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
- ResearchGate. (n.d.). Crystal structure of tricarbonyl-chlorido-(N-(pyridin-2-yl)-N-((4-tertbutyl) benzoyl)pyridine-2-amine)rhenium(I), C24H21ClN3O4Re.
- PubChem. (n.d.). 2-Chloro-6-(trifluoromethoxy)pyridine.
- Xi'an Sujia Pharmaceutical Technology Co., Ltd. (n.d.). This compound|1214377-45-3.
- PubChem. (n.d.). 2-Chloro-6-(chlorodifluoromethyl)pyridine.
- PubChem. (n.d.). 2-Chloro-6-fluoro-4-(trifluoromethoxy)pyridine.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Amination of 2-Chloro-6-(difluoromethoxy)pyridine
Introduction
In the landscape of modern drug discovery and development, the 2-aminopyridine scaffold is a privileged structure, integral to a multitude of pharmacologically active agents. The specific building block, 2-Chloro-6-(difluoromethoxy)pyridine, presents a valuable starting point for the synthesis of novel compounds, with the difluoromethoxy group often serving to enhance metabolic stability and cell permeability. The transformation of the C2-chloro substituent to a C-N bond via amination is a critical step in the elaboration of this scaffold.
However, the amination of 2-chloropyridines is not without its challenges. The pyridine nitrogen can coordinate to the metal catalyst, potentially leading to catalyst deactivation. Furthermore, the electron-rich nature of the pyridine ring can render the C-Cl bond less reactive towards oxidative addition, a key step in many cross-coupling reactions.
This guide provides a comparative analysis of the primary catalytic systems employed for the amination of this compound and related 2-chloropyridine substrates. We will delve into the mechanistic nuances, compare performance based on available data, and provide practical, field-tested protocols to aid researchers in catalyst selection and reaction optimization. Our focus is on providing a logical framework grounded in scientific principles to navigate this crucial synthetic transformation.
The Landscape of C-N Cross-Coupling on 2-Chloropyridines
The direct formation of a C-N bond on an aromatic ring, particularly an electron-rich heterocycle, has been a subject of intense research. While classical methods like nucleophilic aromatic substitution (SNAr) are viable for highly activated substrates, they often require harsh conditions and are unsuitable for less reactive chlorides like our target molecule.[1][2] This has led to the ascendancy of transition-metal catalysis. The three dominant metals for this transformation—Palladium, Copper, and Nickel—each offer a unique profile of reactivity, cost, and substrate compatibility.
Key Metrics for Catalyst Performance Evaluation:
-
Yield (%): The ultimate measure of reaction efficiency.
-
Catalyst Loading (mol %): Lower loading signifies a more active and cost-effective catalyst.
-
Reaction Temperature (°C) and Time (h): Milder conditions and shorter times are always preferable to preserve sensitive functional groups and improve process efficiency.
-
Substrate Scope & Functional Group Tolerance: A robust catalyst should be effective with a wide range of amine coupling partners and tolerate other functional groups within the molecules.
-
Cost & Availability: The price and accessibility of the metal precursor and the required ligands are critical considerations, especially for large-scale synthesis.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile and widely used method for C-N bond formation.[3][4] Developed independently by Professors Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[3]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle. The choice of phosphine ligand is critical; it must be bulky and electron-rich to promote the key steps of oxidative addition and reductive elimination while preventing the formation of inactive palladium dimers.[4][5] For heteroaryl chlorides, specialized ligands have been developed to overcome challenges like catalyst inhibition by the pyridine nitrogen.[6][7]
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Materials and Equipment:
-
Reactants: this compound, desired amine (e.g., morpholine)
-
Catalyst: RuPhos Pd G3 Precatalyst (2 mol %)
-
Base: Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv.)
-
Solvent: Anhydrous tert-Butanol (t-BuOH)
-
Equipment: Schlenk tube or sealed vial, magnetic stir bar, oil bath, argon/nitrogen line, standard glassware for work-up and chromatography.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add the RuPhos Pd G3 precatalyst (0.02 equiv.) and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and carefully evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the tube.
-
Solvent Addition: Using a syringe, add anhydrous t-BuOH to achieve a concentration of approximately 0.5 M with respect to the starting chloride.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-amino-6-(difluoromethoxy)pyridine product.
Conclusion and Catalyst Selection Strategy
The choice of catalyst for the amination of this compound is a multi-faceted decision that balances cost, efficiency, and substrate scope.
Caption: Decision flowchart for selecting a suitable catalyst system.
-
For Maximum Versatility and Reliability: Palladium-catalyzed Buchwald-Hartwig amination using modern biarylphosphine ligands (e.g., RuPhos, BrettPhos) is the most robust choice. It offers the widest scope for amine coupling partners and the highest tolerance for sensitive functional groups, making it ideal for complex molecule synthesis in a research setting. [6][7]* For Cost-Effective, Large-Scale Synthesis: Nickel catalysis is a powerful alternative, especially given the chloride nature of the substrate. [8][9]If the amine coupling partner and functional groups are compatible, this can provide a significant cost reduction.
-
For Simpler Systems or Amide Coupling: Copper catalysis should be considered for its low cost and operational simplicity, particularly if amides are the desired nucleophile. [10]* For Highly Sensitive Substrates: The emerging field of metallaphotoredox catalysis holds the promise of room-temperature reactions, which would be invaluable for substrates that cannot tolerate thermal conditions. [11] Ultimately, the optimal catalyst is application-dependent. We recommend screening a small set of conditions from at least two different metal systems (e.g., a palladium and a nickel catalyst) to empirically determine the best performance for the specific amine of interest.
References
- Title: Copper-catalysed amidation of 2-chloro-pyridines Source: RSC Publishing URL:[Link]
- Title: Palladium-catalysed amination of halopyridines on a KF-alumina surface Source: NBU-IR URL:[Link]
- Title: Amination of substituted 2-chloropyridines or pyrimidines promoted by Cu(OAc)
- Title: SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface Source: NBU-IR URL:[Link]
- Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC (Europe PMC) URL:[Link]
- Title: Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor Source: ResearchG
- Title: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides Source: NIH N
- Title: A Metallaphotoredox Strategy for the Cross‐Electrophile Coupling of α‐Chloro Carbonyls with Aryl Halides Source: Macmillan Group - Princeton University URL:[Link]
- Title: Nickel-Catalyzed Amination of Aryl Chlorides Source: Journal of the American Chemical Society URL:[Link]
- Title: Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines Source: ResearchG
- Title: Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling Source: PubMed URL:[Link]
- Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source: NIH N
- Title: Metallaphotoredox C-O and C-N Cross-coupling using Donor- Acceptor Cyanoarene Photocatalysts Source: Università degli Studi di Milano URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF Source: SciSpace URL:[Link]
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides Source: PubMed URL:[Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalysed amidation of 2-chloro-pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to LC-MS Analysis of Reaction Mixtures Containing 2-Chloro-6-(difluoromethoxy)pyridine
For researchers, medicinal chemists, and professionals in drug development, the meticulous analysis of reaction mixtures is paramount to ensure the integrity of synthetic pathways and the purity of target compounds. The emergence of novel fluorinated building blocks, such as 2-Chloro-6-(difluoromethoxy)pyridine, presents unique analytical challenges. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the analysis of reaction mixtures containing this versatile intermediate. We will delve into the rationale behind method development, present supporting data, and offer detailed experimental protocols to empower you with the knowledge to achieve robust and reliable analytical outcomes.
The Analytical Challenge: Unraveling the Complexity of a Halogenated Pyridine
This compound is a valuable synthon in modern medicinal chemistry, prized for its unique electronic properties conferred by the difluoromethoxy group. However, its analysis within a complex reaction matrix is not without its hurdles. The presence of chlorine and fluorine atoms, the polarity of the pyridine ring, and the potential for various side-products necessitate a highly selective and sensitive analytical approach. Key analytical objectives include:
-
Accurate quantification of the starting material and the desired product.
-
Identification and monitoring of key intermediates.
-
Detection and characterization of process-related impurities.
-
Ensuring the timely feedback required for effective reaction optimization.
LC-MS, with its exceptional sensitivity and specificity, emerges as a primary candidate for this analytical task.
The Power of LC-MS: A Proposed Method for Robust Analysis
Chromatographic Separation: Taming a Polar Analyte
The polar nature of the pyridine moiety in this compound can lead to poor retention on traditional reversed-phase columns. To achieve optimal separation from potential impurities and reaction byproducts, a C18 column with enhanced polar retention is recommended.
dot
Caption: Figure 1: Proposed LC-MS Workflow.
Mass Spectrometric Detection: Unveiling Molecular Identity
Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for pyridine-containing compounds, as the basic nitrogen atom is readily protonated. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the target compound and its metabolites or impurities.
Predicted Mass Spectrometry Fragmentation:
Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification, especially in the presence of isomers or other closely related species. Based on the fragmentation of similar halogenated aromatic compounds, we can predict the following key fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID):
-
Loss of the difluoromethoxy group: Cleavage of the C-O bond would result in the loss of a neutral CHF2O radical, leading to a prominent fragment ion.
-
Loss of a chlorine atom: Halogenated aromatic compounds readily lose halogen atoms, which would be observed as a loss of 35/37 Da.
-
Ring fragmentation: The stable pyridine ring can also undergo fragmentation, leading to smaller, characteristic ions.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 180.0/182.0 [M+H]+ | 145.0 | HCl | Pyridine with difluoromethoxy group |
| 180.0/182.0 [M+H]+ | 114.0 | CHF2O | 2-Chloropyridine cation |
| 180.0/182.0 [M+H]+ | 78.0 | C, H, Cl, F2, O | Pyridine cation |
Table 1: Predicted MS/MS Fragmentation of this compound.
Experimental Protocol: A Step-by-Step Guide to LC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL with the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer capable of high-resolution measurements.
-
Column: A reversed-phase C18 column with polar endcapping (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
Comparison with Other Analytical Techniques: Choosing the Right Tool for the Job
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves the use of complementary techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and, in some cases, advantageous approaches to the analysis of reaction mixtures containing this compound.
dot
Caption: Figure 2: Comparison of Analytical Techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which is expected to have a reasonable vapor pressure, GC-MS can provide excellent chromatographic resolution, especially for separating closely related isomers that may be difficult to resolve by LC.
Advantages for this Application:
-
Superior Resolution: Capillary GC columns can provide higher separation efficiency than LC columns for certain compounds.
-
Robust and Reproducible: GC-MS is a well-established and reliable technique.
-
Electron Ionization (EI): Provides information-rich fragmentation patterns that are highly reproducible and can be searched against spectral libraries for identification.
Disadvantages:
-
Thermal Lability: The compound must be thermally stable and not degrade in the heated injector or column.
-
Derivatization: Non-volatile impurities would require derivatization to be analyzed by GC-MS, adding complexity to the sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For reaction monitoring, ¹H and ¹⁹F NMR can provide real-time, in-situ information about the conversion of starting materials to products without the need for chromatographic separation.
Advantages for this Application:
-
Unambiguous Structure Confirmation: Provides detailed information about the connectivity of atoms within a molecule.
-
Quantitative Analysis (qNMR): With the use of an internal standard, NMR can be a highly accurate quantitative technique.
-
Non-destructive: The sample can be recovered after analysis.
-
¹⁹F NMR: The presence of the difluoromethoxy group makes ¹⁹F NMR a particularly powerful tool for monitoring the reaction, as the fluorine signals will be distinct and sensitive to changes in the chemical environment.
Disadvantages:
-
Lower Sensitivity: Compared to MS, NMR is significantly less sensitive, making it challenging to detect trace-level impurities.
-
Complex Mixtures: Overlapping signals in complex reaction mixtures can make spectral interpretation difficult.
| Technique | Sensitivity | Selectivity | Structural Information | Quantitative Capability | Throughput | Best For |
| LC-MS | Very High | Very High | Molecular Weight & Fragmentation | Excellent (with calibration) | High | Routine reaction monitoring, impurity profiling |
| GC-MS | High | High | Molecular Weight & Fragmentation | Good (with calibration) | High | Analysis of volatile components, isomer separation |
| NMR | Low | Moderate | Definitive Structure | Excellent (qNMR) | Low | Structural elucidation, in-situ reaction monitoring |
Table 2: Comparative Overview of Analytical Techniques.
Conclusion: An Integrated Approach for Comprehensive Analysis
For the comprehensive analysis of reaction mixtures containing this compound, an integrated analytical approach is recommended. LC-MS stands out as the primary technique for routine reaction monitoring and impurity profiling due to its high sensitivity, selectivity, and broad applicability. GC-MS serves as a valuable complementary technique for the analysis of volatile components and the separation of challenging isomers. NMR spectroscopy is indispensable for the definitive structural confirmation of the final product and key intermediates.
By leveraging the strengths of each of these powerful analytical tools, researchers and drug development professionals can gain a deep and accurate understanding of their chemical reactions, ensuring the quality, safety, and efficacy of the next generation of therapeutics.
dot
Caption: Figure 3: Decision Tree for Analytical Method Selection.
References
- ResearchGate. (n.d.).
- Rasayan Journal of Chemistry. (2018).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. [Link]
- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
- Google Patents. (1978). US4071521A - Process for making 2,6-difluoro pyridine.
- Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. [Link]
- News-Medical.Net. (2018). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1982). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 7(1), 71-78. [Link]
- PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. [Link]
- ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
- PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
- PubMed. (2002).
A Spectroscopic Journey: Distinguishing 2-Chloro-6-(difluoromethoxy)pyridine from its Precursor
In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel molecular entities is paramount. 2-Chloro-6-(difluoromethoxy)pyridine is a compound of growing interest, valued as a versatile building block. Its synthesis, typically originating from 2,6-dichloropyridine, necessitates rigorous analytical confirmation to ensure the successful and selective substitution of a chloro group with a difluoromethoxy moiety. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to clearly differentiate the final product from its key precursor.
The transition from the symmetric 2,6-dichloropyridine to the asymmetrically substituted this compound introduces unique spectroscopic signatures. Understanding these changes is not merely an academic exercise; it is a critical component of process monitoring, quality control, and regulatory compliance in a research and development setting. This document will elucidate the causal relationships between the structural modifications and their spectral manifestations, offering field-proven insights into the analytical workflows.
The Synthetic Landscape: A Structural Overview
The conversion of 2,6-dichloropyridine to this compound represents a nucleophilic aromatic substitution. One of the two chlorine atoms is displaced by a difluoromethoxide anion or its equivalent. This transformation fundamentally alters the molecule's electronic and symmetric properties, changes that are readily detected by modern spectroscopic techniques.
Caption: Figure 1. Synthetic transformation from precursor to product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Halves
NMR spectroscopy is arguably the most powerful tool for tracking this reaction, as the changes in symmetry and the introduction of fluorine atoms lead to dramatic and predictable alterations in the spectra.
¹H NMR Spectroscopy: Unveiling Asymmetry
The ¹H NMR spectrum of 2,6-dichloropyridine is deceptively simple, a direct consequence of its C₂ᵥ symmetry. The molecule features two magnetically equivalent protons at the 3- and 5-positions, and a unique proton at the 4-position. This results in a characteristic two-signal pattern: a doublet and a triplet.[1][2]
In contrast, the formation of this compound breaks this symmetry. All three protons on the pyridine ring become chemically distinct, leading to a more complex three-signal spectrum. Furthermore, the introduction of the -OCHF₂ group provides a highly characteristic signal—a triplet due to coupling with the two fluorine atoms (²JHF).
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,6-Dichloropyridine | H-3, H-5 | ~7.3 | Doublet (d) | ~7-8 |
| H-4 | ~7.7 | Triplet (t) | ~7-8 | |
| This compound | H-3 | ~7.1-7.3 | Doublet (d) | ~7-8 |
| H-4 | ~7.8-8.0 | Triplet (t) | ~7-8 | |
| H-5 | ~6.9-7.1 | Doublet (d) | ~7-8 | |
| -OCHF₂ | ~6.6-7.5 | Triplet (t) | ²JHF ≈ 70-75 |
Table 1: Comparison of ¹H NMR Spectral Data.
¹³C NMR Spectroscopy: Tracking Carbon Environments
The changes in the carbon framework are equally revealing. 2,6-Dichloropyridine's symmetry results in only three signals in its proton-decoupled ¹³C NMR spectrum.[1] The introduction of the difluoromethoxy group in the product removes this symmetry, resulting in five distinct signals for the pyridine ring carbons. A sixth signal, corresponding to the difluoromethyl carbon, will also be present and is readily identifiable by its triplet multiplicity due to one-bond coupling with the two fluorine atoms (¹JCF).
| Compound | Carbon Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) |
| 2,6-Dichloropyridine | C-2, C-6 | 151.2 | Singlet |
| C-4 | 140.1 | Singlet | |
| C-3, C-5 | 123.5 | Singlet | |
| This compound | C-2 | ~152-155 | Singlet |
| C-6 | ~160-163 | Triplet (t) (small J) | |
| C-4 | ~141-143 | Singlet | |
| C-3 | ~120-122 | Singlet | |
| C-5 | ~110-112 | Singlet | |
| -OCHF₂ | ~113-116 | Triplet (t) (large J) |
Table 2: Comparison of ¹³C NMR Spectral Data.
¹⁹F NMR Spectroscopy: The Definitive Signal
The most unambiguous confirmation of the product's formation comes from ¹⁹F NMR spectroscopy. The precursor, 2,6-dichloropyridine, is silent in the ¹⁹F NMR spectrum. The product, however, will exhibit a strong signal corresponding to the two equivalent fluorine atoms of the difluoromethoxy group. This signal is expected to appear as a doublet due to coupling with the single proton of the same group (²JHF). The chemical shift of this signal is characteristic for difluoromethoxy groups.[3][4]
| Compound | Fluorine Environment | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) |
| 2,6-Dichloropyridine | None | N/A | N/A | N/A |
| This compound | -OCHF₂ | -80 to -100 | Doublet (d) | ²JHF ≈ 70-75 |
Table 3: Comparison of ¹⁹F NMR Spectral Data.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H or ¹⁹F NMR, or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
Instrument Setup:
-
Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire spectra at a constant, known temperature (e.g., 298 K).
-
-
Data Acquisition:
-
¹H NMR: Acquire with a standard pulse sequence. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling (e.g., zgpg30). A larger number of scans and a relaxation delay (d1) of 2 seconds are typically required.
-
¹⁹F NMR: Acquire with a standard pulse sequence, often without proton decoupling to observe the JHF coupling.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum correctly and apply a baseline correction.
-
Calibrate the chemical shift scale. For ¹H and ¹³C, reference to the residual solvent peak or an internal standard like TMS. For ¹⁹F, an external or internal reference such as CFCl₃ is used.
-
Integrate the peaks in the ¹H spectrum to determine relative proton ratios.
-
Caption: Figure 2. General workflow for NMR analysis.
Infrared (IR) Spectroscopy: Monitoring Functional Group Transformation
IR spectroscopy provides a rapid method to monitor the reaction by tracking the disappearance of precursor-specific vibrations and the appearance of product-specific functional groups.
The IR spectrum of 2,6-dichloropyridine is dominated by absorptions characteristic of a chlorinated aromatic ring.[1][5] Key bands include C-H stretching for the aromatic protons, C=C and C=N ring stretching vibrations, and strong C-Cl stretching absorptions in the fingerprint region.
The formation of this compound introduces strong, characteristic C-F and C-O stretching vibrations. The C-F stretches are typically found in the 1000-1200 cm⁻¹ region and are often the most intense bands in the spectrum, making them an excellent diagnostic tool for confirming the presence of the difluoromethoxy group.
| Compound | Functional Group | Predicted/Observed Wavenumber (cm⁻¹) | Intensity |
| 2,6-Dichloropyridine | Aromatic C-H stretch | ~3070 | Weak |
| Aromatic C=C, C=N | ~1570, 1540 | Strong | |
| C-Cl stretch | ~700-850 | Strong | |
| This compound | Aromatic C-H stretch | ~3070 | Weak |
| Aromatic C=C, C=N | ~1580, 1550 | Strong | |
| C-O-C stretch | ~1050-1150 | Strong | |
| C-F stretch | ~1000-1200 | Very Strong | |
| C-Cl stretch | ~700-850 | Strong |
Table 4: Comparison of Key IR Absorption Bands.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: For liquid samples like this compound, place a single drop directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. For solid samples like 2,6-dichloropyridine, place a small amount of the solid onto the crystal and apply pressure using the anvil.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the precursor and product.
Mass Spectrometry (MS): Confirming Molecular Weight and Isotopic Patterns
Mass spectrometry provides definitive information about the molecular weight and elemental composition of the analyte. The distinction between 2,6-dichloropyridine and this compound is straightforward using this technique.
2,6-Dichloropyridine: The mass spectrum of this precursor is characterized by a molecular ion (M⁺) cluster that reflects the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). For a molecule with two chlorine atoms, this results in a distinctive pattern of three peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1.[1][5] The nominal molecular weight is 147 g/mol .
This compound: The product has a higher nominal molecular weight of 179 g/mol . Its molecular ion cluster will show an M and M+2 pattern with a ~3:1 intensity ratio, characteristic of a molecule containing a single chlorine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₆H₄ClF₂NO) with high accuracy.
| Compound | Molecular Formula | Nominal MW | Key Fragments (Predicted) | Isotopic Pattern for M⁺ |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147 | [M-Cl]⁺ (m/z 112), [C₅H₃N]⁺ (m/z 77) | M, M+2, M+4 (9:6:1) |
| This compound | C₆H₄ClF₂NO | 179 | [M-OCHF₂]⁺ (m/z 112), [M-Cl]⁺ (m/z 144) | M, M+2 (3:1) |
Table 5: Comparison of Mass Spectrometry Data.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Sample Introduction: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the components of the mixture before they enter the mass spectrometer.
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation and isotopic patterns.
Conclusion
The spectroscopic differentiation of this compound from its precursor, 2,6-dichloropyridine, is clear and definitive. The loss of molecular symmetry and the introduction of the -OCHF₂ group provide multiple, robust analytical handles across NMR, IR, and MS platforms.
-
NMR spectroscopy offers the most detailed picture, with ¹H and ¹³C NMR confirming the loss of symmetry and ¹⁹F NMR providing an unambiguous signal for the newly introduced functional group.
-
IR spectroscopy serves as a rapid and effective tool for monitoring the reaction's progress by tracking the appearance of strong C-F and C-O stretching bands.
-
Mass spectrometry unequivocally confirms the identity of the product by its molecular weight and the change in the chlorine isotopic pattern from two chlorine atoms to one.
By employing these complementary techniques, researchers and drug development professionals can confidently verify the structure of this compound, ensuring the integrity of their synthetic protocols and the quality of their materials for downstream applications.
References
- An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyridine - Benchchem. [URL: https://www.benchchem.com/product/b5839/technical-guide]
- 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/2402-78-0_1HNMR.htm]
- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information - The Royal Society of Chemistry. [URL: https://www.rsc.
- This compound | 1214377-45-3 - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/790190]
- 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16989]
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R) - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/19F-NMR-Diastereotopic-Signals-in-Two-N-CHF2-of-Albaladejo-Alonso/2f928e4695574c865f3f009f4a0a57e3f46f3a74]
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.
- 19Flourine NMR - University of Ottawa. [URL: https://www.nmr.uottawa.ca/nmr-service/techniques/19f-nmr]
Sources
A Comparative Guide to the Biological Screening of a 2-Chloro-6-(difluoromethoxy)pyridine Library
This guide provides a comprehensive framework for the biological evaluation of a compound library based on the 2-Chloro-6-(difluoromethoxy)pyridine scaffold. We will explore comparative screening methodologies across agrochemical and pharmaceutical applications, detailing the scientific rationale behind experimental choices and providing validated protocols. Our objective is to equip researchers, scientists, and drug development professionals with a strategic workflow to identify and prioritize lead candidates from this promising chemical series.
The this compound core is of significant interest in modern chemical biology. The inclusion of a difluoromethoxy group often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[1][2][3] These physicochemical properties are highly desirable in the design of potent and selective bioactive molecules.[1] The chloro-substituent, in turn, provides a versatile synthetic handle for further chemical elaboration and structure-activity relationship (SAR) studies. This guide proposes a tiered, parallel screening approach to efficiently probe the biological potential of a library of analogues built upon this scaffold.
Overall Screening Strategy: A Tiered Approach
A successful screening campaign maximizes resource efficiency by employing a multi-stage process. The initial phase involves high-throughput primary screens to broadly assess activity across diverse biological systems. Active compounds, or "hits," are then subjected to more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate selectivity and potency.
Caption: Tiered screening cascade for library evaluation.
Part 1: Agrochemical Screening Profiles
The pyridine scaffold is a cornerstone of modern agrochemicals.[4][5] The unique electronic properties conferred by the difluoromethoxy group make this library a prime candidate for discovering novel herbicides, fungicides, and insecticides.[1][6]
Herbicidal Activity Screening
Many commercial herbicides are pyridine derivatives that act by inhibiting essential plant enzymes. A prominent target is Protoporphyrinogen Oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[1][7]
This assay provides a direct measure of a compound's phytotoxicity against representative plant species.
Experimental Protocol:
-
Species Selection: Use at least one monocot (e.g., Agrostis stolonifera, bentgrass) and one dicot (e.g., Brassica campestris, field mustard) species to assess the spectrum of activity.
-
Compound Preparation: Dissolve compounds from the library in DMSO to create 100 mM stock solutions. Further dilute to a final screening concentration (e.g., 100 µM) in an aqueous solution containing a surfactant (e.g., 0.1% Tween-20).
-
Assay Setup: Sow seeds in 96-well plates containing a suitable growth medium (e.g., agar).
-
Treatment: Apply the test compound solutions to the wells post-germination. Include a negative control (surfactant solution) and a positive control (commercial herbicide, e.g., Fomesafen).
-
Incubation: Incubate plates under controlled light and temperature conditions for 7-14 days.
-
Endpoint Measurement: Assess herbicidal effects by visual scoring (e.g., chlorosis, necrosis) and quantitative measurement of root and/or shoot growth inhibition.
Compounds showing significant whole-plant activity should be evaluated in a target-specific enzymatic assay to determine if PPO inhibition is the mode of action.[7]
Experimental Protocol:
-
Enzyme Preparation: Isolate PPO from a plant source like etiolated corn seedlings or use a recombinant source.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.2% Triton X-100).
-
Reaction Mixture: In a 96-well plate, combine the enzyme, assay buffer, and varying concentrations of the test compound (to generate a dose-response curve).
-
Initiation: Start the reaction by adding the substrate, protoporphyrinogen IX.
-
Detection: Monitor the increase in absorbance at ~630 nm, which corresponds to the formation of protoporphyrin IX.
-
Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data should be collated to compare potency and spectrum of activity.
| Compound ID | Primary Screen (% Growth Inhibition) | Secondary Screen (PPO IC₅₀) |
| A. stolonifera | B. campestris | |
| Cpd-001 | 85% | 92% |
| Cpd-002 | 15% | 25% |
| Fomesafen | 95% | 98% |
Fungicidal and Insecticidal Screening
Pyridine derivatives have also demonstrated potent fungicidal and insecticidal activities.[8][9]
| Assay Type | Fungicidal Growth Inhibition | Insecticidal Activity (Contact Assay) |
| Target Organism | Plant pathogenic fungi (e.g., Botrytis cinerea) or opportunistic human pathogens (e.g., Candida albicans).[9] | Common agricultural pests like aphids (e.g., Aphis craccivora). |
| Methodology | Broth Microdilution: In a 96-well plate, serially dilute test compounds in a suitable growth medium. Inoculate with a standardized suspension of fungal spores or cells. Incubate for 24-48 hours. | Leaf-Dip Assay: Dip leaves of a host plant into solutions of the test compounds. Allow to dry and place in a petri dish with a set number of insects. |
| Endpoint & Metric | Determine the Minimum Inhibitory Concentration (MIC) – the lowest compound concentration that prevents visible growth – using a plate reader or visual inspection. | Assess mortality after 24 and 48 hours. Calculate the LC₅₀ (the concentration required to kill 50% of the insect population). |
| Positive Control | Commercial fungicide (e.g., Mancozeb).[8] | Commercial insecticide (e.g., Acetamiprid). |
Part 2: Pharmaceutical Screening Profiles
The versatility of the pyridine scaffold makes it a "privileged structure" in medicinal chemistry, with applications in oncology, neurodegenerative disease, and infectious disease.[2][10]
Anticancer Cytotoxicity Screening
A foundational screen in any oncology drug discovery program is the assessment of a compound's ability to inhibit cancer cell proliferation.
Caption: Workflow for MTT-based cytotoxicity assay.
Experimental Protocol (MTT Assay):
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in their recommended media.[10]
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the library compounds (typically from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Normalize the data to untreated controls and calculate the GI₅₀ (concentration causing 50% growth inhibition).
Comparing GI₅₀ values across cell lines can reveal potential selectivity.
| Compound ID | GI₅₀ (µM) vs. MCF-7 | GI₅₀ (µM) vs. HCT-116 |
| Cpd-001 | 5.2 | 4.8 |
| Cpd-003 | 8.1 | > 100 |
| Doxorubicin | 0.1 | 0.08 |
Neuroprotective Potential: Cholinesterase Inhibition
Pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[11]
Experimental Protocol (Ellman's Method): [11]
-
Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is detected spectrophotometrically.
-
Reagents:
-
Enzymes: Electric eel AChE (EeAChE) and equine serum BChE (eqBChE).
-
Substrates: Acetylthiocholine iodide and S-butyrylthiocholine chloride.
-
Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: Sodium phosphate buffer (pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, DTNB, and the test compound.
-
Add the enzyme (AChE or BChE) and incubate for 15 minutes.
-
Initiate the reaction by adding the appropriate substrate.
-
Monitor the change in absorbance at 412 nm over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Comparing the IC₅₀ values for both enzymes is crucial for identifying selective inhibitors.
| Compound ID | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| Cpd-004 | 2.5 | 25.0 | 10 |
| Cpd-005 | 15.0 | 3.0 | 0.2 |
| Galantamine | 0.4 | 8.5 | 21.25 |
Conclusion
The this compound scaffold represents a versatile starting point for the discovery of novel bioactive agents. The comparative screening guide presented here offers a logical and efficient pathway for evaluating a library of its derivatives. By employing a parallel, tiered approach across both agrochemical and pharmaceutical domains, researchers can rapidly identify promising hits. Subsequent dose-response studies and mechanism-of-action assays are critical for validating these initial findings and prioritizing the most compelling candidates for further development. This systematic methodology ensures that the full biological potential of the chemical library is thoroughly and objectively explored.
References
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- Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
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- Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters.
- De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Serrano, E., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience.
- Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed.
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.
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- PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. PubChem.
- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
- Wang, X., et al. (2020). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules.
- Hafez, H. N., El-Gazzar, A.-R. B. A., & Nawwar, G. A. M. (2008). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules.
- Channapur, M., Hall, R. G., Kessabi, J., Montgomery, M. G., & Shyadligeri, A. (2022). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect.
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- Wang, B.-L., et al. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.
- Cilibrizzi, A., et al. (2012). Identification of fungicidal 2,6-disubstituted quinolines with activity against Candida biofilms. Bioorganic & Medicinal Chemistry Letters.
- Patel, H., et al. (2014). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate.
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- MySkinRecipes. This compound. MySkinRecipes.
- Fronczek, F. R., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules.
- Li, S., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules.
- Al-zahrani, H. S. M., & Al-shatri, M. A. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate.
- Sun, N., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences.
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A Comparative Guide to the Metabolic Stability of Difluoromethoxy vs. Methoxy Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic manipulation of a drug candidate's metabolic stability is a critical determinant of its clinical success. The substitution pattern of aromatic rings, such as pyridine, plays a pivotal role in dictating the molecule's susceptibility to metabolic enzymes. This guide provides an in-depth comparison of the metabolic stability of difluoromethoxy (-OCF₂H) versus methoxy (-OCH₃) substituted pyridines, offering experimental insights and methodologies for their evaluation.
The Metabolic Dichotomy: O-Demethylation vs. Blockade
The methoxy group, while a common substituent in many approved drugs, is often a metabolic liability.[1][2] It is particularly susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, a primary pathway in Phase I metabolism.[1][3] This process can lead to rapid clearance of the drug, reducing its half-life and oral bioavailability.[4][5]
Conversely, the difluoromethoxy group is frequently employed as a bioisostere for the methoxy group to enhance metabolic stability.[6][7] The strong carbon-fluorine bonds are highly resistant to cleavage, effectively blocking the O-demethylation pathway.[8] This increased stability can result in a longer drug half-life and reduced clearance.[6][8]
Key Metabolic Pathways:
-
Methoxy Pyridines: The primary metabolic route is often O-demethylation, catalyzed by CYP enzymes, to form a hydroxypyridine metabolite. This metabolite can then undergo further Phase II conjugation reactions.[4]
-
Difluoromethoxy Pyridines: By blocking O-demethylation, the metabolic burden shifts to other parts of the molecule.[8] This can include oxidation of the pyridine ring itself or other susceptible sites on the molecule.[8]
Comparative Metabolic Stability Data
The following table summarizes hypothetical, yet representative, in vitro metabolic stability data for a pair of generic 2-substituted pyridine analogs. It is crucial to note that actual metabolic stability is highly dependent on the specific molecular scaffold and the position of the substitution.
| Parameter | 2-Methoxy-Pyridine Analog | 2-Difluoromethoxy-Pyridine Analog |
| In Vitro Half-Life (t½) in Human Liver Microsomes (min) | 15 | > 60 |
| Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | 115 | < 10 |
| Primary Metabolite | O-demethylated hydroxypyridine | Pyridine ring hydroxylation |
This data is illustrative and intended for comparative purposes.
Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability of substituted pyridines, two primary in vitro assays are widely employed: the microsomal stability assay and the hepatocyte stability assay.
Microsomal Stability Assay
This assay is a cornerstone for evaluating Phase I metabolism, particularly the role of CYP enzymes.[9] It utilizes liver microsomes, which are subcellular fractions rich in these metabolic enzymes.[10][11]
Caption: Workflow for a typical in vitro microsomal stability assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (human, rat, or other species) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an NADPH regenerating system solution.
-
Prepare a quenching solution of ice-cold acetonitrile containing an internal standard.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Hepatocyte Stability Assay
Hepatocytes, being intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive in vitro model of hepatic metabolism.[12][13] This assay also accounts for compound permeability into the cells.[12]
Caption: Workflow for a typical in vitro hepatocyte stability assay.
-
Reagent and Cell Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration in incubation medium.
-
Thaw cryopreserved hepatocytes and determine cell viability and density. Resuspend the cells in a suitable incubation medium to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
-
Incubation:
-
In a multi-well plate, add the test compound working solution.
-
Pre-warm the plate at 37°C in a CO₂ incubator.
-
Initiate the assay by adding the hepatocyte suspension to the wells.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot from each well and add it to a quenching solution (ice-cold acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Similar to the microsomal assay, determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint), expressed as µL/min/10⁶ cells.
-
Conclusion and Strategic Implications
The substitution of a metabolically labile methoxy group with a difluoromethoxy group is a well-established strategy to enhance the metabolic stability of pyridine-containing drug candidates.[8] The strong C-F bonds in the difluoromethoxy group effectively prevent O-demethylation, a common and rapid metabolic pathway for methoxy-containing compounds.[8] However, it is important to recognize that this substitution may shift the metabolic focus to other parts of the molecule.[8] Therefore, a thorough in vitro evaluation using assays such as microsomal and hepatocyte stability is essential to understand the complete metabolic profile of the modified compound. The choice between these two substituents should be guided by empirical data and the overall objectives of the drug discovery program.
References
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- Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
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- PubMed. Binding of Pyridine Derivatives to Cytochrome P-450.
- ResearchGate. The role of the methoxy group in approved drugs | Request PDF.
- Domainex. Hepatocyte Stability Assay.
- AxisPharm. Hepatocyte Stability Assay Test.
- BioDuro. ADME Hepatocyte Stability Assay.
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- PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- PubMed Central. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
- National Institutes of Health. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-(difluoromethoxy)pyridine
Immediate Safety and Hazard Assessment: Understanding the Risks
Due to its chlorinated and fluorinated pyridine structure, 2-Chloro-6-(difluoromethoxy)pyridine is anticipated to exhibit hazardous properties. Based on data from similar compounds, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2][3] All personnel handling this compound must be thoroughly trained on its potential hazards and the appropriate safety measures.
Key Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a laboratory coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]
-
Spill Preparedness: Maintain a readily accessible spill kit containing appropriate absorbent materials for halogenated organic compounds.
Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.
Step-by-Step Containerization Protocol:
-
Select the Right Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Accurate Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]
Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.
Operational Disposal Plan:
-
Waste Identification: All waste streams containing this compound, including neat compound, contaminated labware (pipette tips, vials), and spill cleanup materials, must be identified as "Halogenated Organic Waste."
-
Collection: Collect the waste in the appropriately labeled container as described in Section 2.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with the compound using a suitable solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as hazardous waste.
-
Institutional EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Licensed Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal vendor for the final treatment of the waste, which will likely involve high-temperature incineration.[5][6]
Quantitative Data Summary
The following table summarizes key hazard information based on structurally similar compounds. This data should be used as a conservative estimate in the absence of a specific SDS for this compound.
| Parameter | Anticipated Value/Classification | Source (Analogous Compound) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine[1], 2-Chloro-6-methoxypyridine[2], 5-(Chloromethyl)-2-(difluoromethoxy)pyridine[3] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine[1], 2-Chloro-6-methoxypyridine[2], 5-(Chloromethyl)-2-(difluoromethoxy)pyridine[3] |
| RCRA Hazardous Waste Code (Anticipated) | F005 (for mixtures with certain solvents) or a "U" or "P" listing if it meets specific criteria upon formal evaluation. It will fall under the general category of halogenated organic waste. | General guidance for halogenated solvents.[7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. This guide serves as a foundational document; always consult your institution's specific EHS protocols and the most current regulatory guidelines.
References
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- De La Salle University. (n.d.). Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-(difluoromethoxy)pyridine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-6-(difluoromethoxy)pyridine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the principle that true laboratory safety is not a checklist but a self-validating system of protocols built on a deep understanding of the material's potential hazards.
Hazard Assessment: Understanding the "Why" Behind the "What"
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its toxicological profile from structurally analogous compounds like other halogenated pyridines. The consistent GHS classifications for these molecules point to a clear set of hazards that dictate our PPE strategy.
The primary threats associated with compounds in this class are:
-
Skin Irritation (H315): Contact can lead to redness, itching, and inflammation[1][2][3].
-
Serious Eye Irritation (H319): Splashes pose a significant risk of severe eye damage[1][2][3].
-
Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the lungs and respiratory system[1][2][3].
-
Acute Toxicity (Oral): Many chlorinated pyridines are classified as harmful or toxic if swallowed[3][4][5].
These hazards are the causal drivers for the stringent PPE and engineering controls that follow. We don't just wear gloves; we wear specific types of gloves to prevent dermal absorption and irritation. We don't just work in a lab; we work in a certified chemical fume hood to prevent respiratory exposure.
Core Directive: Essential PPE for Routine Operations
All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation[6][7][8]. The following table summarizes the minimum PPE required for any task involving this compound.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 approved) & Face Shield | Goggles provide a seal against splashes. A face shield is mandatory when handling larger volumes (>1 L) or when there is a significant risk of splashing, offering broader protection[6][9][10]. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile Rubber) | Nitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives[6][7]. Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid skin contact[9]. |
| Body Protection | Flame-Resistant Laboratory Coat & Closed-Toe Shoes | A lab coat protects against incidental skin contact and contamination of personal clothing[6]. Closed-toe shoes are a baseline requirement for any laboratory setting to protect against spills and falling objects[10]. |
| Respiratory Protection | NIOSH-Approved Respirator (As needed) | While a fume hood is the primary control, a respirator may be required for large-scale operations, spill cleanup, or if engineering controls fail[6][11]. The specific cartridge type depends on the airborne concentration and form of the chemical. |
Operational Protocol: PPE Selection and Workflow
Proper safety is a process. The following workflow ensures that the appropriate level of protection is selected for the task at hand. The subsequent donning and doffing procedures are critical to prevent cross-contamination.
Caption: PPE selection is dictated by the specific risks of the planned procedure.
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check as per institutional guidelines.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence - The "Contaminated to Contaminated" Principle: This sequence is designed to prevent the transfer of contaminants from your PPE to your skin or clothing.
-
Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other and peel the glove off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated waste container[9].
-
Face Shield/Goggles: Remove face and eye protection from the back by lifting the headband or earpieces. Do not touch the front surface.
-
Lab Coat: Unfasten your lab coat. As you remove it, fold it in on itself so the contaminated exterior is contained.
-
Respirator (if used): Remove last.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water after removing all PPE[2][3].
Spill and Disposal Management
Proper disposal of contaminated materials is as critical as the handling itself.
Spill Response Plan
-
Evacuate: Alert personnel and evacuate the immediate area[6][12].
-
Ventilate: Ensure the fume hood is operating or increase ventilation to the area.
-
Assess: For small spills, trained personnel with appropriate PPE (including respiratory protection) can proceed. For large spills, contact your institution's environmental health and safety department immediately[6].
-
Contain & Clean: Cover the spill with an inert absorbent material (like vermiculite or sand), sweep it up carefully to avoid generating dust, and place it into a suitable, sealed container for disposal[1][4].
Waste Disposal Plan
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container. Do not pour it down the drain[1][5].
-
Contaminated PPE: All disposable PPE (gloves, etc.) used while handling the compound must be considered hazardous waste. Place these items in a sealed, labeled container for disposal according to your institution's guidelines[12]. Contaminated clothing must be removed immediately and decontaminated before reuse[1][2].
By adhering to these rigorous, evidence-based protocols, we can confidently advance our research while upholding the highest standards of safety and professional responsibility.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine.
- Benchchem. (n.d.). Safe Handling and Storage of 4-(4-Chlorobutyl)pyridine hydrochloride: Application Notes and Protocols.
- ChemicalBook. (2023, July 26). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-6-(trifluoromethyl)pyridine.
- CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,6-Dichloropyridine.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet: 2-Chloro-6-(trifluoromethyl)pyridine.
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- TCI Chemicals. (2023, April 30). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Benchchem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- Sigma-Aldrich. (2023, August 5). Safety Data Sheet.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Yale University Department of Chemistry. (2020, July 1). Guidelines for Safe Laboratory Practices.
- Fisher Scientific. (2021, October 25). Safety Data Sheet: 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine.
- BOC Sciences. (n.d.). MSDS of 2-chloro-3-(difluoromethyl)pyridine.
- CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.lzu.edu.cn [chem.lzu.edu.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
